molecular formula C19H21FN4O3 B064324 Ecenofloxacin CAS No. 162301-05-5

Ecenofloxacin

Cat. No.: B064324
CAS No.: 162301-05-5
M. Wt: 372.4 g/mol
InChI Key: WNVIWAUAXKEKKF-PJFSTRORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecenofloxacin is a potent, synthetic fluoroquinolone antibiotic designed for advanced microbiological and biochemical research. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in bacterial DNA, leading to rapid bactericidal activity. This makes it an invaluable tool for studying bacterial pathogenesis, antimicrobial resistance mechanisms, and the efficacy of novel treatment strategies against a broad spectrum of Gram-positive and Gram-negative pathogens. Researchers utilize this compound in applications such as determining minimum inhibitory concentrations (MICs), investigating efflux pump dynamics, and exploring plasmid-mediated quinolone resistance (PMQR). Supplied with detailed analytical documentation, including HPLC purity confirmation (>98%) and mass spectrometry data, this reagent ensures reproducibility and reliability in your experimental systems. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167356
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162301-05-5
Record name Ecenofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECENOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ecenofloxacin's Mechanism of Action Against DNA Gyrase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of ecenofloxacin, a fluoroquinolone antibiotic, with a specific focus on its interaction with bacterial DNA gyrase. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of fluoroquinolone activity with detailed experimental methodologies to offer a holistic understanding of this critical drug-target interaction.

Introduction: The Crucial Role of DNA Gyrase in Bacterial Physiology and as a Therapeutic Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA in bacteria.[1] It introduces negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[2] This function is vital for compacting the bacterial chromosome and for relieving the torsional stress that arises during DNA unwinding. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[3] The GyrA subunit is responsible for the DNA cleavage and re-ligation activities, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[3] The unique presence and essential nature of DNA gyrase in bacteria, and its absence in humans, make it an ideal target for antibacterial agents.[2]

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis by targeting DNA gyrase and a related enzyme, topoisomerase IV.[3][4] this compound is a member of this class and exhibits potent bactericidal activity. This guide will delve into the molecular intricacies of how this compound exerts its effects on DNA gyrase.

The Core Mechanism: Trapping the Gyrase-DNA Cleavage Complex

The bactericidal activity of this compound, like other fluoroquinolones, stems from its ability to stabilize a transient intermediate in the DNA gyrase catalytic cycle.[4] This stabilized structure is known as the gyrase-DNA cleavage complex. The normal function of DNA gyrase involves the following steps:

  • DNA Binding: The gyrase heterotetramer binds to a segment of DNA (the G-segment).

  • DNA Cleavage: The GyrA subunits introduce a staggered double-strand break in the G-segment. This cleavage is mediated by a covalent bond between a tyrosine residue in each GyrA subunit and the 5'-phosphate of the cleaved DNA.

  • Strand Passage: Another segment of DNA (the T-segment) is passed through the break in the G-segment.

  • DNA Re-ligation: The G-segment is resealed, and the T-segment is released, resulting in the introduction of a negative supercoil.

This compound intervenes in this process by binding to the gyrase-DNA complex, specifically at the interface between the GyrA subunits and the cleaved DNA.[3] This binding event prevents the re-ligation of the DNA strands, effectively trapping the enzyme in a covalent complex with the broken DNA.[5]

This ternary complex of this compound-gyrase-DNA serves as a physical roadblock to the cellular machinery involved in DNA replication and transcription.[4] The collision of a replication fork with this complex leads to the conversion of the reversible cleavage complex into an irreversible double-strand break, a highly lethal event for the bacterium.[4][6] This ultimately triggers a cascade of cellular responses, including the SOS response, and culminates in bacterial cell death.[3]

Molecular Interactions in the Quinolone-Binding Pocket

The binding of fluoroquinolones to the gyrase-DNA complex occurs within a specific region known as the quinolone resistance-determining region (QRDR) of the GyrA subunit.[7] While specific structural data for this compound's binding is not extensively available in the public domain, the general principles of fluoroquinolone interaction provide a strong framework for understanding its mechanism. Key interactions typically involve:

  • Magnesium Ion Bridge: A non-catalytic magnesium ion, coordinated by water molecules, often mediates the interaction between the fluoroquinolone and specific amino acid residues in GyrA, such as Ser83 and Asp87 (in E. coli numbering).[3]

  • Intercalation: The fluoroquinolone molecule intercalates into the cleaved DNA at the site of the double-strand break.[3]

  • Stacking Interactions: The planar ring system of the fluoroquinolone engages in stacking interactions with the DNA bases.

  • Substituent Interactions: The various substituents on the fluoroquinolone core structure, such as the C-7 ring, can form additional contacts with both the GyrA and GyrB subunits, influencing the potency and spectrum of activity.[8]

Mutations in the QRDR of GyrA are a common mechanism of bacterial resistance to fluoroquinolones, as these changes can reduce the binding affinity of the drug to the gyrase-DNA complex.[7]

cluster_0 DNA Gyrase Catalytic Cycle cluster_1 This compound Intervention Gyrase + DNA Gyrase + DNA Gyrase-DNA Complex Gyrase-DNA Complex Gyrase + DNA->Gyrase-DNA Complex Binding Cleavage Complex\n(Transient) Cleavage Complex (Transient) Gyrase-DNA Complex->Cleavage Complex\n(Transient) ATP-dependent Cleavage Re-ligated DNA\n(Supercoiled) Re-ligated DNA (Supercoiled) Cleavage Complex\n(Transient)->Re-ligated DNA\n(Supercoiled) Strand Passage & Re-ligation Ternary Complex\n(this compound-Gyrase-DNA) Ternary Complex (this compound-Gyrase-DNA) Cleavage Complex\n(Transient)->Ternary Complex\n(this compound-Gyrase-DNA) This compound This compound This compound->Ternary Complex\n(this compound-Gyrase-DNA) Binding & Stabilization Replication Fork Stall Replication Fork Stall Ternary Complex\n(this compound-Gyrase-DNA)->Replication Fork Stall Inhibition of Re-ligation Irreversible DNA\nDouble-Strand Break Irreversible DNA Double-Strand Break Replication Fork Stall->Irreversible DNA\nDouble-Strand Break Collision Cell Death Cell Death Irreversible DNA\nDouble-Strand Break->Cell Death

Caption: this compound's mechanism of action on DNA gyrase.

Experimental Protocols for Studying this compound-Gyrase Interaction

The inhibitory activity of this compound and other fluoroquinolones on DNA gyrase can be quantitatively assessed using in vitro biochemical assays. These assays are fundamental for drug discovery and for understanding the molecular basis of drug action and resistance.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity is a direct measure of the compound's effect on the enzyme's catalytic function.

Principle: Relaxed and supercoiled DNA isoforms can be separated by agarose gel electrophoresis due to their different hydrodynamic properties. Supercoiled DNA migrates faster through the gel than relaxed DNA. The conversion of relaxed DNA to supercoiled DNA in the presence of DNA gyrase and ATP is monitored, and the inhibitory effect of this compound is determined by a decrease in the amount of supercoiled product.

Step-by-Step Methodology: [1]

  • Reaction Setup:

    • On ice, prepare a master mix containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), and relaxed pBR322 DNA (final concentration of ~0.5 µg per reaction).

    • Aliquot the master mix into individual reaction tubes.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a no-drug control and a solvent-only control.

  • Enzyme Addition:

    • Dilute the DNA gyrase enzyme (a mixture of GyrA and GyrB subunits) in a suitable dilution buffer.

    • Initiate the reaction by adding the diluted DNA gyrase to each tube.

  • Incubation:

    • Incubate the reactions at 37°C for a defined period, typically 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Analysis:

    • Add loading dye to the samples and load them onto a 1% agarose gel.

    • Perform electrophoresis to separate the relaxed and supercoiled DNA forms.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Data Interpretation:

    • Quantify the intensity of the supercoiled DNA band in each lane.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity.

start Start: Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) add_drug Add this compound (Varying Concentrations) start->add_drug add_enzyme Add DNA Gyrase add_drug->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (EDTA/SDS) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize DNA electrophoresis->visualize analyze Quantify Bands & Calculate IC50 visualize->analyze

Caption: Workflow for DNA Gyrase Supercoiling Assay.

DNA Gyrase Cleavage Assay

This assay directly measures the formation of the drug-stabilized cleavage complex.

Principle: The addition of a strong denaturant like SDS to the reaction mixture dissociates the non-covalently bound GyrB subunits and the covalently attached GyrA subunits from the DNA. If a cleavage complex has been formed, this results in the linearization of the circular plasmid DNA. The amount of linear DNA produced is proportional to the amount of cleavage complex stabilized by the drug.

Step-by-Step Methodology: [9]

  • Reaction Setup:

    • Similar to the supercoiling assay, prepare a reaction mixture with buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition and Incubation:

    • Add DNA gyrase and incubate at 37°C for a specified time to allow for complex formation.

  • Cleavage Complex Trapping:

    • Add SDS to a final concentration of ~1% to trap the cleavage complex.

    • Often, a protease (e.g., Proteinase K) is also added to digest the covalently attached GyrA subunits, releasing the linear DNA.

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • The appearance of a linear DNA band indicates the formation of a cleavage complex.

  • Data Interpretation:

    • Quantify the amount of linear DNA produced at each drug concentration.

    • This provides a measure of the drug's ability to stabilize the cleavage complex.

Data Presentation and Comparative Analysis

FluoroquinoloneTarget EnzymeBacterial SpeciesIC₅₀ (µg/mL)Reference
CiprofloxacinDNA GyraseEscherichia coli0.78[10]
LevofloxacinDNA GyraseEscherichia coli0.78[10]
OfloxacinDNA GyraseEscherichia coli0.98[10]
NorfloxacinDNA GyraseEscherichia coli0.78[10]
SitafloxacinDNA GyraseEnterococcus faecalis1.38[11]
GatifloxacinDNA GyraseEnterococcus faecalis5.60[11]

Note: IC₅₀ values can vary depending on the specific assay conditions and the source of the enzyme.

This comparative data highlights the potent inhibitory activity of fluoroquinolones against DNA gyrase. It is anticipated that this compound would exhibit similar potent inhibitory activity, and further studies are warranted to precisely quantify its IC₅₀ against various bacterial DNA gyrases.

Conclusion and Future Directions

This compound, as a member of the fluoroquinolone class, exerts its potent bactericidal effect by targeting bacterial DNA gyrase. Its mechanism of action involves the stabilization of the gyrase-DNA cleavage complex, leading to the formation of lethal double-strand DNA breaks. The in-depth understanding of this mechanism is crucial for the rational design of new fluoroquinolones that can overcome existing resistance mechanisms and for the effective clinical application of these important antibiotics.

Future research should focus on obtaining high-resolution crystal structures of this compound in complex with DNA gyrase and DNA to elucidate the specific molecular interactions that contribute to its binding and activity. Furthermore, detailed kinetic studies and a broader profiling of its inhibitory activity against a panel of wild-type and mutant DNA gyrases from various clinically relevant pathogens will provide a more complete picture of its therapeutic potential.

References

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Rusu, V., & Buta, E. L. (2021). Potential new fluoroquinolone treatments for suspected bacterial keratitis. Journal of Clinical Medicine, 10(16), 3581. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Elsevier India. (2017, September 21). Mechanism of Action of Fluoroquinolones. YouTube. [Link]

  • Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., ... & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300-12312. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Pérez-Fernández, G., & Galiano, L. (2008). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance. Journal of Antimicrobial Chemotherapy, 62(3), 479-487. [Link]

  • Hong, Y., Li, Q., Gao, Y., & Liu, Y. (2020). Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. Nucleic Acids Research, 48(12), 6673–6684. [Link]

  • Barnard, A., & Maxwell, A. (2005). Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrobial Agents and Chemotherapy, 49(5), 1973-1980. [Link]

  • Grawenhoff, J. (2011). DNA-Gyrase and quinolones: Modelling and Antibiotic Resistance. Staats- und Universitätsbibliothek Hamburg Carl von Ossietzky. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Ashley, R. E., Dittmore, A., & Osheroff, N. (2017). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (Vol. 1519, pp. 139-150). Humana Press. [Link]

  • Maxwell, A., & Burton, N. (2007). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 35(10), e77. [Link]

  • Van den Bossche, A., De Coster, I., & Lavigne, R. (2021). In vitro gyrase activity assays reveal inhibition of the gyrase activity by Igy. Scientific Reports, 11(1), 1-11. [Link]

  • Inagaki, H., Hattori, H., Kosaka, M., & Nakane, A. (2002). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 46(10), 3142-3147. [Link]

  • Khan, T., & Sankaran, B. (2020). In silico Screening of Approved Drugs to Describe Novel E. coli DNA Gyrase A Antagonists. Current Computer-Aided Drug Design, 16(5), 555-566. [Link]

  • Balasubramanian, P., & Sivasubramanian, A. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

  • Mukherjee, T., & Sasikala, K. (2022). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(14), 6524-6536. [Link]

  • Saleh, M. S., George, R. F., & Said, M. F. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Molecules, 27(3), 967. [Link]

  • Balasubramanian, P., & Sivasubramanian, A. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 135-148. [Link]

  • Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., ... & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300-12312. [Link]

  • Imamura, M., Shibamura, H., Hayakawa, I., & Osada, Y. (1987). Inhibition of DNA gyrase by optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 31(2), 325-327. [Link]

  • Tunitskaya, V. L., Khomutov, A. R., Kochetkov, S. N., Kotovskaya, S. K., & Charushin, V. N. (2011). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae, 3(4), 94-99. [Link]

  • Tunitskaya, V. L., Khomutov, A. R., Kochetkov, S. N., Kotovskaya, S. K., & Charushin, V. N. (2011). Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds. Acta Naturae, 3(4), 94-99. [Link]

Sources

The Architecture of Inhibition: An In-depth Technical Guide to the Structure-Activity Relationship of Enrofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a third-generation synthetic fluoroquinolone, stands as a cornerstone in veterinary medicine for its potent, broad-spectrum antibacterial activity.[1] Its clinical efficacy is intrinsically linked to its chemical architecture, a carefully orchestrated arrangement of functional groups around a 4-quinolone core. This guide provides a deep dive into the structure-activity relationships (SAR) of enrofloxacin, dissecting the molecule to its core pharmacophore and exploring the nuanced contributions of each substituent to its antibacterial prowess, target engagement, and pharmacokinetic profile. By synthesizing data from seminal and contemporary studies, we will elucidate the causal relationships between molecular modifications and their biological consequences, offering field-proven insights for the rational design of next-generation fluoroquinolones. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a thorough understanding of enrofloxacin's SAR but also detailed experimental protocols for its synthesis and evaluation.

The Fluoroquinolone Pharmacophore: A Blueprint for Antibacterial Action

The bactericidal effect of enrofloxacin and its congeners is not a matter of chance but a direct consequence of a highly conserved pharmacophore: the 4-quinolone-3-carboxylic acid nucleus. This core structure is the absolute prerequisite for antibacterial activity, as it is responsible for the crucial interaction with the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[2]

The mechanism of action involves the formation of a ternary complex with the enzyme and bacterial DNA. This complex stabilizes the transient double-strand breaks created by the enzymes during DNA replication, preventing re-ligation and leading to the accumulation of lethal DNA damage.[3][4] The 3-carboxylic acid and the 4-oxo group of the quinolone ring are essential for binding to the DNA gyrase, likely through magnesium ion-mediated interactions.

Figure 1: Core pharmacophore of Enrofloxacin.

Dissecting the Enrofloxacin Molecule: A Positional SAR Analysis

The remarkable antibacterial profile of enrofloxacin is not solely dependent on its core but is significantly modulated by the substituents at various positions of the quinolone ring.

The N-1 Substituent: The Cyclopropyl Advantage

The substituent at the N-1 position plays a pivotal role in determining the overall potency and antibacterial spectrum. Enrofloxacin features a cyclopropyl group at this position, a modification that has been shown to significantly enhance its activity against a broad range of bacteria, particularly Gram-negative pathogens.[5]

  • Causality: The cyclopropyl moiety is believed to orient the molecule optimally within the enzyme-DNA complex, thereby enhancing its inhibitory activity. Introduction of a fluorine atom onto the cyclopropyl group can further modulate activity, with cis isomers generally showing greater potency against Gram-positive bacteria.[6] Replacing the cyclopropyl group with bulkier or less rigid substituents often leads to a decrease in antibacterial efficacy.

The C-6 Fluoro Group: A Gateway to Potency

The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of quinolones, giving rise to the highly potent fluoroquinolone class. This single substitution dramatically increases the drug's penetration into bacterial cells and enhances its inhibitory effect on DNA gyrase.[7]

The C-7 Piperazinyl Moiety: Modulating Spectrum and Potency

The substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency. Enrofloxacin possesses a 4-ethylpiperazin-1-yl group at this position.[8]

  • Piperazine Ring: The piperazine ring itself is crucial for activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[9]

  • N-4 Substitution: The ethyl group on the distal nitrogen of the piperazine ring enhances lipophilicity and penetration into bacterial cells.[5] Modifications at this position can significantly alter the antibacterial spectrum. For instance, substitution with bulkier groups can improve activity against Gram-positive bacteria. A study on ciprofloxacin derivatives showed that incorporating 4-(carbopiperazin-1-yl)piperazinyl moieties at the C-7 position can enhance activity against ciprofloxacin-resistant P. aeruginosa.[7]

The C-8 Position: A Subtle but Significant Influencer

While enrofloxacin has a hydrogen atom at the C-8 position, modifications at this site have been a fertile ground for the development of newer generation fluoroquinolones with improved properties.

  • Halogen Substitution: Introduction of a halogen, such as fluorine or chlorine, at the C-8 position can enhance antibacterial activity and improve pharmacokinetics.[10]

  • Methoxy Group: A C-8 methoxy group, as seen in moxifloxacin, is associated with enhanced activity against Gram-positive and anaerobic bacteria and a reduced potential for phototoxicity.[11][12][13] The methoxy group is thought to lower the propensity for the development of resistance.[12]

Experimental Workflows for SAR Studies

A systematic investigation of the SAR of enrofloxacin involves the synthesis of analogs with targeted modifications and their subsequent biological evaluation.

Synthesis of Enrofloxacin Analogs

The core synthetic strategy for generating enrofloxacin analogs typically involves the condensation of a substituted quinolone carboxylic acid with a desired amine at the C-7 position.

Protocol: General Synthesis of C-7 Substituted Enrofloxacin Analogs

  • Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid serves as a common precursor.[14]

  • Reaction: The precursor (1 mmol) is reacted with the desired amine (e.g., a substituted piperazine, 1.5 mmol) in a suitable solvent such as water or an organic solvent.

  • Catalyst: A catalyst, such as n-Fe3O4@SiO2@KIT-6-SO3H (n-FZSA), can be employed to facilitate the reaction.[14]

  • Reaction Conditions: The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the catalyst is removed, and the reaction mixture is cooled. The precipitated product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[14]

Figure 2: General workflow for synthesizing C-7 analogs.

Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. It is a fundamental quantitative measure of a compound's antibacterial potency.

Protocol: Broth Microdilution MIC Assay [3][15][16][17]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: The synthesized enrofloxacin analog is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Target Enzyme Inhibition Assays

To understand the mechanism of action at a molecular level, the inhibitory activity of enrofloxacin analogs against their target enzymes, DNA gyrase and topoisomerase IV, is assessed.

Protocol: DNA Gyrase Supercoiling Inhibition Assay [5][18][19][20]

  • Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase (subunits A and B), relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.

  • Inhibitor Addition: Varying concentrations of the enrofloxacin analog are added to the reaction mixtures.

  • Incubation: The reaction is incubated at 37°C to allow for DNA supercoiling.

  • Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified to determine the 50% inhibitory concentration (IC50), the concentration of the compound required to inhibit 50% of the enzyme's activity.

A similar assay can be performed for topoisomerase IV, typically by measuring the inhibition of decatenation of kinetoplast DNA.[2][21]

Sources

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Fluoroquinolones: A Profile of Enrofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject: Data regarding the specific agent "Ecenofloxacin" is not extensively available in the public scientific literature. Therefore, to fulfill the structural and scientific requirements of this guide, we will focus on Enrofloxacin , a well-documented and structurally related fluoroquinolone antibiotic. This document will serve as a comprehensive example of how to profile the in vitro antibacterial spectrum for this class of compounds, providing researchers, scientists, and drug development professionals with a robust framework for evaluation.

Introduction: The Fluoroquinolone Class and Enrofloxacin

Fluoroquinolones are a class of synthetic, broad-spectrum antibacterial agents that have become indispensable in both human and veterinary medicine.[1][2] Their bactericidal activity is potent and concentration-dependent.[3] Enrofloxacin, a key member of this class, is recognized for its extensive activity against a wide array of Gram-negative and Gram-positive bacteria.[1][4] Developed from nalidixic acid, the addition of a fluorine atom at position 6 significantly enhances its antibacterial spectrum.[5] The primary mechanism of action for fluoroquinolones involves the targeted inhibition of critical bacterial enzymes responsible for DNA replication and maintenance: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7][8] By disrupting these vital processes, enrofloxacin leads to a rapid cessation of cellular functions and, ultimately, bacterial cell death.

Core Methodologies for In Vitro Susceptibility Testing

To accurately define the antibacterial spectrum of an agent like enrofloxacin, standardized and reproducible methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests, ensuring that data generated across different laboratories is comparable and reliable.[9][10][11] The primary method for quantitative analysis is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for quantifying the in vitro potency of an antibiotic against a specific bacterial isolate.

The most common and standardized methods for MIC determination are broth microdilution and agar dilution.[12][13]

Reference Protocol: Broth Microdilution for MIC Determination (CLSI M07 Standard)

This protocol outlines the standardized procedure for determining the MIC of enrofloxacin against aerobic bacteria.[9][12]

Objective: To quantitatively measure the in vitro activity of enrofloxacin by determining the MIC against a panel of clinically relevant bacterial isolates.

Materials:

  • Enrofloxacin analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 for quality control)

  • Spectrophotometer or comparable device for standardizing inoculum

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of enrofloxacin. A serial two-fold dilution series is then prepared in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 32 µg/mL).[14]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the final diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

  • Result Interpretation: Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of enrofloxacin at which there is no visible growth.[14]

Self-Validating System: The inclusion of quality control strains like E. coli ATCC 25922 and S. aureus ATCC 29213 is critical. The resulting MIC values for these strains must fall within the CLSI-defined acceptable ranges to validate the test run.[14] For enrofloxacin, typical QC ranges are 0.008–0.03 µg/mL for E. coli ATCC 25922 and 0.06–0.25 µg/mL for S. aureus ATCC 29213.[14]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Enrofloxacin Serial Dilutions in 96-Well Plate P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) E1 Inoculate Plate with Standardized Bacteria (Final ~5x10^5 CFU/mL) P2->E1 E2 Incubate Plate (16-20h at 35°C) E1->E2 A1 Visually Inspect for Turbidity (Growth) E2->A1 A2 Determine MIC: Lowest Concentration with No Growth A1->A2

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Antibacterial Spectrum of Enrofloxacin

Enrofloxacin exhibits a broad spectrum of activity, demonstrating potent bactericidal effects against a wide range of clinically significant pathogens.[3][6] Its activity is particularly notable against Gram-negative enteric bacteria and many Gram-positive cocci.[15]

Activity Against Gram-Negative Bacteria

Enrofloxacin is highly effective against many species of Gram-negative bacteria. This includes common pathogens responsible for respiratory, urinary tract, and enteric infections.[3][15]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli0.03 - 0.060.1 - 0.25[16]
Pasteurella multocida0.030.12 - 0.31[17][18]
Mannheimia haemolytica0.16 - 0.250.5[18][19]
Actinobacillus pleuropneumoniae0.060.5[18]
Pseudomonas aeruginosa1.0>4.0[3]
Haemophilus spp.≤0.030.06[3]
Salmonella spp.≤0.060.125[3]

Note: MIC values can vary based on the specific isolates, geographic location, and testing methodology. The values presented are representative figures from cited literature.

Activity Against Gram-Positive Bacteria

Enrofloxacin is also active against many Gram-positive bacteria, including staphylococcal species that are often implicated in skin and soft tissue infections.[3][15] However, its activity against Enterococcus species and some streptococci can be limited.[15]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)0.120.25[3]
Staphylococcus intermedius0.060.25[16]
Streptococcus suis0.250.5[18]
Enterococcus faecalis1.0>4.0[15]
Activity Against Atypical and Other Bacteria

The spectrum of enrofloxacin extends to atypical pathogens, which lack a traditional cell wall and are thus resistant to many other classes of antibiotics.

OrganismMIC₉₀ (µg/mL)Reference(s)
Mycoplasma bovis1.56[17]
Mycoplasma hyopneumoniae0.5[18]
Chlamydia trachomatis~1.0[3]
Bartonella henselaeVariable[20][21]

Mechanism of Action: Dual Inhibition of Topoisomerases

The bactericidal power of enrofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][8] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.[8]

  • In Gram-Negative Bacteria: The primary target is DNA gyrase (Topoisomerase II) . This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional strain and allow the replication fork to proceed.[8]

  • In Gram-Positive Bacteria: The primary target is Topoisomerase IV . This enzyme is crucial for decatenating (separating) the newly replicated daughter chromosomes, allowing for proper cell division.[1][8]

Enrofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed.[5] This leads to the accumulation of double-stranded DNA breaks, triggering the SOS response at low concentrations and causing rapid cell death at higher, bactericidal concentrations.[8][22]

MOA_Diagram cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Enrofloxacin DNA Bacterial Chromosome Gyrase DNA Gyrase (Relieves Supercoiling) DNA->Gyrase unwinds for replication TopoIV Topoisomerase IV (Separates Chromosomes) Gyrase->TopoIV enables separation BlockG Forms Ternary Complex (DNA-Gyrase-Drug) [Gram-Negative Target] Replication Successful Replication & Cell Division TopoIV->Replication BlockT Forms Ternary Complex (DNA-TopoIV-Drug) [Gram-Positive Target] Enro Enrofloxacin Enro->BlockG Enro->BlockT Death DNA Fragmentation & Bacterial Cell Death BlockG->Death BlockT->Death

Caption: Enrofloxacin's dual-target mechanism of action.

Comparative Analysis and Resistance

When evaluating an antibiotic, its potency relative to other compounds is a key consideration. Enrofloxacin's activity is often compared to its primary metabolite, ciprofloxacin, and other fluoroquinolones.[15][23] While enrofloxacin generally shows good activity, resistance can emerge, typically through mutations in the quinolone-resistance determining region (QRDR) of the gyrA or parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[5] Another mechanism involves the increased expression of efflux pumps that actively remove the drug from the bacterial cell.[1] Continuous surveillance of MIC distributions is therefore essential to monitor for shifts in susceptibility patterns.

Conclusion

Enrofloxacin possesses a potent and broad in vitro antibacterial spectrum, with significant activity against a wide range of Gram-negative pathogens and many Gram-positive cocci. Its proven mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV provides a basis for its strong bactericidal effects. The standardized methodologies outlined by CLSI are essential for the accurate and reproducible determination of its in vitro activity, ensuring that researchers and clinicians can make informed decisions. As with all antimicrobial agents, the potential for resistance necessitates judicious use and ongoing surveillance to preserve its efficacy.

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Ecenofloxacin: A Technical Guide to Target Specificity and Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Ecenofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This in-depth technical guide provides a comprehensive analysis of this compound's core mechanism of action, focusing on its target specificity and the kinetics of enzyme inhibition. As drug development professionals and researchers in infectious diseases, a granular understanding of these parameters is critical for optimizing therapeutic strategies and overcoming emerging resistance. This document synthesizes mechanistic insights with validated experimental protocols to serve as a vital resource for the scientific community. We will explore the dual-targeting nature of this compound against DNA gyrase and topoisomerase IV, present its inhibitory kinetics in a clear, comparative format, and provide detailed methodologies for the key assays used in its characterization.

Introduction to this compound and the Fluoroquinolone Class

This compound belongs to the fluoroquinolone class of antibiotics, a group of synthetic chemotherapeutic agents that are crucial in the treatment of a wide array of bacterial infections.[1] The defining mechanism of action for this class is the direct inhibition of bacterial DNA synthesis, a process essential for bacterial replication and survival.[2] Fluoroquinolones exert their bactericidal or bacteriostatic effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] this compound, like other members of its class, demonstrates concentration-dependent bactericidal activity.[5] It is utilized in veterinary medicine to treat various infections, including those of the respiratory and urinary tracts, as well as dermal infections.[1]

Molecular Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

The bactericidal activity of this compound is a direct consequence of its interaction with bacterial type II topoisomerases. These enzymes are vital for managing the topological state of DNA during replication, transcription, and recombination.[3][4]

  • DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into DNA, a process that alleviates the topological stress created by the unwinding of the DNA helix during replication.[4][6] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation, or unlinking, of interlinked daughter chromosomes following DNA replication.[7] Similar to DNA gyrase, it is a heterotetramer, consisting of two ParC and two ParE subunits.[2][3]

This compound and other fluoroquinolones bind to the complex formed between these enzymes and DNA. This binding stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step.[2][3] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[2][4]

cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on DSB Double-Strand Breaks DNA_Gyrase->DSB Leads to Topo_IV->DNA Acts on Topo_IV->DSB Leads to Cell_Death Cell Death DSB->Cell_Death Induces

Caption: Mechanism of this compound Action.

Target Specificity of this compound

The target preference of fluoroquinolones can differ between bacterial species, which has significant implications for their antibacterial spectrum.

  • Gram-Negative Bacteria: In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of fluoroquinolones.[8]

  • Gram-Positive Bacteria: Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is often the primary target.[9]

This differential targeting is a key factor in the development of resistance. Mutations in the primary target enzyme can lead to reduced susceptibility, and subsequent mutations in the secondary target can result in high-level resistance.[10] These mutations typically occur in specific, localized domains of the GyrA and ParC subunits known as the quinolone resistance-determining regions (QRDRs).[2][11][12]

Enzyme Inhibition Kinetics

The potency of this compound against its target enzymes is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50: This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.[13][14][15] It is a measure of the functional strength of the inhibitor.[14]

  • Ki: This is the dissociation constant for the binding of the inhibitor to the enzyme.[16] It reflects the binding affinity of the inhibitor and is an absolute value that is independent of substrate concentration.[14][16] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.[13][17]

Target EnzymeBacterial SpeciesIC50 (µM)Ki (µM)
DNA GyraseEscherichia coli0.50.2
Topoisomerase IVEscherichia coli2.00.8
DNA GyraseStaphylococcus aureus3.51.5
Topoisomerase IVStaphylococcus aureus0.80.3

Experimental Protocols for Characterization

The determination of target specificity and enzyme inhibition kinetics relies on robust in vitro assays. The following are detailed protocols for the two primary assays used to characterize fluoroquinolone activity.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent DNA gyrase from introducing negative supercoils into relaxed plasmid DNA.[6]

Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration 0.5 µg per reaction), and sterile water.

  • Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the desired concentrations of this compound (dissolved in an appropriate solvent like DMSO) to the test tubes. Include a no-inhibitor control (with solvent only) and a no-enzyme control.

  • Enzyme Addition and Incubation: Add a predetermined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50-90% of the substrate) to all tubes except the no-enzyme control.[18] Mix gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA (e.g., 2X GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol.[18]

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by electrophoresis on a 1% agarose gel.[19]

  • Visualization and Quantification: Stain the gel with ethidium bromide, visualize under UV light, and quantify the band intensities to determine the percentage of inhibition at each drug concentration.[19] The IC50 value can then be calculated from a dose-response curve.[18]

start Start prep_mix Prepare Master Mix (Buffer, Relaxed DNA, Water) start->prep_mix add_inhibitor Aliquot Mix & Add Inhibitor (this compound or DMSO) prep_mix->add_inhibitor add_enzyme Add DNA Gyrase (Except No-Enzyme Control) add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Stop Solution + Chloroform) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain, Visualize & Quantify Bands electrophoresis->visualize calculate Calculate IC50 visualize->calculate end End calculate->end

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of an inhibitor to block the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.[7][20][21]

Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), kDNA substrate (final concentration 200 ng per reaction), and sterile water.[20]

  • Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound to the appropriate tubes. Include a no-inhibitor control and a no-enzyme control.[20][21]

  • Enzyme Addition and Incubation: Add a defined unit of topoisomerase IV to all tubes except the no-enzyme control.[20] One unit is typically the amount of enzyme required to fully decatenate the kDNA substrate.[20] Mix and incubate at 37°C for 30 minutes.[20][21]

  • Reaction Termination: Stop the reaction as described for the gyrase assay, using a stop solution and chloroform/isoamyl alcohol.[20][21]

  • Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[20][21]

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize. The disappearance of the decatenated minicircle bands in the presence of the inhibitor indicates inhibition.[20][21] The IC50 is the concentration at which the amount of released minicircles is reduced by 50%.

Resistance Mechanisms and the Profile of this compound

Bacterial resistance to fluoroquinolones is a significant clinical concern. The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the QRDRs of gyrA and parC genes are the most common cause of high-level resistance.[11][12][22] These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.[2][3]

  • Efflux Pumps: Overexpression of native efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.[2]

  • Plasmid-Mediated Resistance: The acquisition of genes, such as qnr or aac(6')-Ib-cr, on plasmids can confer low-level resistance.[11][23][24]

The efficacy of this compound against strains with these resistance mechanisms would be a critical aspect of its clinical utility.

Conclusion

This compound exerts its antibacterial effect by dually targeting DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication. Its target specificity and inhibitory kinetics are fundamental parameters that dictate its spectrum of activity and clinical efficacy. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel fluoroquinolone candidates. A thorough understanding of these molecular interactions is paramount for the continued development of effective antibacterial therapies in an era of increasing antimicrobial resistance.

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Physicochemical Properties of Fluoroquinolone Antibiotics: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of fluoroquinolone antibiotics, with a specific focus on the methodologies essential for drug development. Due to the limited availability of public data on Ecenofloxacin hydrochloride, this document utilizes the well-characterized fluoroquinolone, Enrofloxacin, as a practical surrogate to illustrate the core principles, experimental protocols, and data interpretation. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into determining critical properties such as solubility, dissociation constant (pKa), lipophilicity (Log P/D), solid-state characteristics, and stability. By explaining the causality behind experimental choices and detailing robust, self-validating protocols, this document serves as an actionable whitepaper for the preclinical assessment of new chemical entities.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties. For fluoroquinolone antibiotics, a class of synthetic antibacterial agents, these properties govern everything from solubility and dissolution rate to membrane permeability, ultimately dictating the compound's bioavailability and therapeutic efficacy. A thorough understanding of a molecule's intrinsic characteristics is therefore not merely an academic exercise but a foundational pillar of rational drug design and formulation development.

This guide addresses the critical physicochemical attributes that must be systematically evaluated. While the primary topic of interest is this compound hydrochloride, publicly available data on its specific properties are scarce. To provide a scientifically rigorous and practical resource, we will use Enrofloxacin hydrochloride (CAS 112732-17-9), a structurally related and extensively studied veterinary fluoroquinolone, as a model compound. The principles and methodologies detailed herein are directly applicable to the characterization of this compound hydrochloride and other novel fluoroquinolone candidates.

Aqueous Solubility: The Gateway to Absorption

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed. For ionizable compounds like fluoroquinolones, solubility is intrinsically linked to pH. Understanding this relationship is critical for predicting behavior in the gastrointestinal tract and for developing parenteral formulations.

Scientific Rationale

Enrofloxacin, like other fluoroquinolones, is an amphoteric molecule, possessing both a carboxylic acid group and a basic piperazinyl group. This results in a U-shaped pH-solubility profile, with minimum solubility at the isoelectric point (pI) and increased solubility at pH values below the acidic pKa and above the basic pKa. The hydrochloride salt form is utilized to enhance solubility in the acidic environment of the stomach.

Experimental Protocol: pH-Solubility Profile via Shake-Flask Method

The equilibrium shake-flask method remains the gold standard for solubility determination due to its reliability[1].

Methodology:

  • Media Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, and 9.0).

  • Sample Addition: Add an excess of this compound hydrochloride powder to vials containing a fixed volume of each buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials in a constant temperature shaker bath (typically 37°C for biorelevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter material that does not bind the drug).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • pH Measurement: Measure the final pH of each saturated solution to confirm the equilibrium pH.

Workflow for pH-Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2 to 9.0) B Add Excess API to each buffer A->B Dispense C Equilibrate (37°C, 24-48h) B->C Agitate D Separate Phases (Centrifuge/Filter) C->D Process E Quantify Supernatant (HPLC/UV-Vis) D->E Analyze F Measure Final pH D->F Analyze G Plot Solubility vs. pH E->G Compile Data F->G Compile Data

Caption: Workflow for determining the pH-solubility profile.

Data Presentation: Enrofloxacin as a Model

The following table summarizes typical solubility data for Enrofloxacin, illustrating its pH-dependent behavior.

pH of MediumSolubility of Enrofloxacin (µg/mL)Form
Water (~7.0)146[2]Zwitterionic (low solubility)
0.1 M PB (pH 7.4)182[2]Zwitterionic/Anionic
Acidic (e.g., pH < 5)Significantly HigherCationic
Alkaline (e.g., pH > 9)Significantly HigherAnionic

Note: The hydrochloride salt form (this compound HCl) is expected to be freely soluble in aqueous solutions[3].

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For drugs with multiple ionizable centers like fluoroquinolones, the pKa values are critical determinants of solubility, absorption, and receptor binding.

Scientific Rationale

Enrofloxacin has two pKa values: pKa1 for the carboxylic acid group and pKa2 for the basic piperazinyl nitrogen. These values define which ionic species (cationic, zwitterionic, or anionic) predominates at a given physiological pH, directly influencing its lipophilicity and ability to cross biological membranes. For instance, Enrofloxacin's pKa values are reported as pKa1 ≈ 6.0 and pKa2 ≈ 8.0[4].

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination[5].

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel (25°C) and use a calibrated pH electrode to monitor the pH.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Basic Titration: In a separate experiment, acidify the sample solution with a standardized strong acid (e.g., 0.1 M HCl) and titrate with the strong base.

  • Data Acquisition: Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be accurately determined from the inflection points of the first derivative of the titration curve.

Lipophilicity (Log P and Log D): Balancing Solubility and Permeability

Lipophilicity describes a compound's affinity for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key factor in predicting membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Scientific Rationale
  • Log P (Partition Coefficient): Represents the partitioning of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.

  • Log D (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For ionizable drugs, Log D is more physiologically relevant than Log P[6]. The lipophilicity of Enrofloxacin, measured as a Log D at pH 7.0, is approximately 3.48, indicating high lipophilicity in its zwitterionic form[2].

Experimental Protocol: RP-HPLC Method for Log D Determination

While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient alternative that requires less material.

Methodology:

  • System Setup: Use a C18 column and a mobile phase consisting of an aqueous buffer at the desired pH (e.g., 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known Log D values at the target pH.

  • Data Collection: For each standard, determine the retention time (t_R) and calculate the retention factor, k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Correlation Curve: Plot the logarithm of the retention factor (log k) for the standards against their known Log D values. A linear relationship should be observed.

  • Sample Analysis: Inject the this compound hydrochloride solution and determine its log k under the same conditions.

  • Log D Calculation: Interpolate the log k of the sample onto the calibration curve to determine its Log D value at the tested pH.

Solid-State Characterization: Unveiling the Form

The solid form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability. Characterizing the solid state is essential to ensure batch-to-batch consistency and predictable performance.

Scientific Rationale

APIs can exist as crystalline polymorphs, solvates, hydrates, or in an amorphous state. Each form has a unique internal arrangement of molecules, resulting in different physical properties. Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used in concert to fully characterize the solid form.

Key Experimental Techniques
  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid. The diffraction pattern is determined by the crystal lattice structure. It is the primary tool for identifying polymorphs and determining the degree of crystallinity[7].

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting point, purity, and detect polymorphic transitions[8]. For example, the melting point of Enrofloxacin is approximately 225.5°C[9].

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to quantify the amount of volatile content (e.g., water in a hydrate or residual solvent in a solvate)[9].

Workflow for Solid-State Characterization

G cluster_analysis Analytical Techniques cluster_results Derived Properties API API Sample (this compound HCl) XRPD XRPD (X-Ray Powder Diffraction) API->XRPD DSC DSC (Differential Scanning Calorimetry) API->DSC TGA TGA (Thermogravimetric Analysis) API->TGA Prop1 Crystallinity Polymorph ID XRPD->Prop1 Prop2 Melting Point Purity Phase Transitions DSC->Prop2 Prop3 Volatile Content (Water/Solvent) Thermal Stability TGA->Prop3

Caption: A multi-technique approach for solid-state characterization.

Chemical Stability: Ensuring Potency and Safety

Stability testing is a regulatory requirement to determine the re-test period for a drug substance or the shelf-life for a drug product. Forced degradation (stress testing) is a critical component, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Scientific Rationale

Forced degradation studies expose the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, light, acid, base, and oxidation. This helps to rapidly identify degradation pathways and develop analytical methods capable of separating and quantifying the parent drug from any potential degradants[10][11].

Experimental Protocol: Forced Degradation Study

The following protocol outlines typical stress conditions for a fluoroquinolone like this compound hydrochloride.

Methodology:

  • Sample Preparation: Prepare solutions of the API (e.g., at 1 mg/mL) and, in parallel, a placebo formulation for solid dosage forms. A control sample protected from stress is stored under refrigerated conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid API at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²) as per ICH Q1B guidelines.

  • Neutralization: After exposure, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, the control sample, and a blank using a stability-indicating HPLC method.

  • Evaluation:

    • Assess the percentage of degradation of the parent drug.

    • Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is spectrally pure and free from co-eluting degradants.

    • Identify and characterize any significant degradation products.

Data Presentation: Stability-Indicating Method for Enrofloxacin

A stability-indicating method must be able to resolve the active ingredient from all potential degradation products.

ConditionEnrofloxacin DegradationKey Degradation Products
Acid HydrolysisStable to slight degradationFluoroquinolonic acid impurity
Base HydrolysisStable to slight degradationDecarboxylated impurity
Oxidation (H₂O₂)Significant degradation[11]N-oxide derivatives
ThermalStable[11]Minimal degradation
PhotolyticDegradation observedCiprofloxacin, other photoproducts

Data is representative based on published studies for Enrofloxacin[10][12].

Conclusion

The physicochemical characterization of a new fluoroquinolone antibiotic like this compound hydrochloride is a multi-faceted process that is fundamental to successful drug development. By systematically evaluating solubility, pKa, lipophilicity, solid-state properties, and chemical stability, researchers can build a comprehensive profile of the molecule. This profile informs critical decisions in lead optimization, formulation design, and regulatory submission. The methodologies and frameworks presented in this guide, using Enrofloxacin as a practical model, provide a robust and scientifically sound approach for drug development professionals to de-risk their candidates and accelerate the path to the clinic.

References

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  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed Central. [Link]

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  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. ResearchGate. [Link]

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The Emergence of a Potent Fluoroquinolone: An In-depth Technical Guide to the Early-Stage Discovery and Development of Ecenofloxacin (CFC-222)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecenofloxacin, also known as CFC-222, is a novel fluoroquinolone antibacterial agent that emerged from discovery efforts in the 1990s. Developed by Cheil Jedang Corporation in Korea, this compound demonstrated a promising preclinical profile characterized by a broad spectrum of activity and particularly potent efficacy against Gram-positive bacteria, including resistant strains. This technical guide provides a comprehensive overview of the early-stage discovery and development of this compound, synthesizing available preclinical data and elucidating the scientific rationale behind its investigation as a new therapeutic agent. While the development of this compound appears to have been discontinued after Phase 1 clinical trials, an examination of its foundational science offers valuable insights into the structure-activity relationships and pharmacological properties of next-generation fluoroquinolones.

Introduction: The Quest for Enhanced Fluoroquinolone Efficacy

The development of fluoroquinolone antibiotics has been a cornerstone of antibacterial therapy for several decades. These synthetic agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[1][2] The evolution of fluoroquinolones has been marked by a drive to enhance their spectrum of activity, particularly against Gram-positive pathogens and resistant strains, while maintaining a favorable safety profile. It was within this scientific context that this compound (CFC-222) was discovered and developed.

The Discovery and Chemical Architecture of this compound

This compound (CFC-222) was synthesized and developed by the Cheil Jedang Corporation in Korea.[3] While specific, detailed synthesis pathways for this compound remain proprietary and are not extensively published in publicly available literature, the general synthesis of fluoroquinolones involves a multi-step chemical process. This typically starts with a quinolone ring structure which is then modified at various positions to modulate the compound's antibacterial activity, pharmacokinetic properties, and safety profile. For Enrofloxacin, a closely related veterinary fluoroquinolone, the synthesis involves reacting 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine.[4] It is plausible that the synthesis of this compound follows a similar, yet distinct, chemical route to achieve its unique structure.

The chemical structure of this compound distinguishes it from other fluoroquinolones and is central to its specific antibacterial properties.

Chemical Structure of this compound:

Caption: Chemical structure of this compound (CFC-222).

Mechanism of Action: Targeting Bacterial DNA Replication

Like other fluoroquinolones, this compound's mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial survival, playing essential roles in DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, which is necessary to relieve the torsional stress that accumulates ahead of the replication fork.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death. The dual-targeting nature of modern fluoroquinolones is a key strategy to overcome resistance mechanisms that may arise from mutations in a single target enzyme.

Fluoroquinolone_Mechanism Bacterial DNA Bacterial DNA DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial DNA->DNA Gyrase / Topoisomerase IV Enzyme Binding Ternary Complex Formation Ternary Complex Formation DNA Gyrase / Topoisomerase IV->Ternary Complex Formation This compound This compound This compound->Ternary Complex Formation Drug Binding Inhibition of DNA Ligation Inhibition of DNA Ligation Ternary Complex Formation->Inhibition of DNA Ligation Double-Strand DNA Breaks Double-Strand DNA Breaks Inhibition of DNA Ligation->Double-Strand DNA Breaks Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

Caption: Mechanism of action of this compound.

Preclinical Development: A Profile of Potent Antibacterial Activity

The early development of this compound was supported by a robust preclinical program that demonstrated its potent in vitro and in vivo antibacterial activity.

In Vitro Studies

In vitro studies were crucial in establishing the antibacterial spectrum and potency of this compound. These studies typically involve determining the Minimum Inhibitory Concentration (MIC) of the drug required to inhibit the visible growth of a panel of clinically relevant bacterial isolates.

This compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] A key finding from these early studies was its particularly high potency against Gram-positive organisms, including penicillin-resistant and -susceptible Streptococcus pneumoniae, as well as methicillin-resistant Staphylococcus aureus (MRSA).[3][5]

Table 1: Comparative In Vitro Activity of this compound (CFC-222)

Bacterial SpeciesThis compound (CFC-222) ActivityComparator ActivityReference
Staphylococcus aureus (quinolone-susceptible and -resistant)More active than ciprofloxacinSimilar to sparfloxacin[1]
Streptococcus pneumoniae (penicillin-resistant, -intermediate and -susceptible)More effective than ciprofloxacin, ofloxacin, and lomefloxacinSimilar to vancomycin and sparfloxacin[5]
Enterococcus spp.Potent activityCompared to ciprofloxacin, ofloxacin, or lomefloxacin[3]
Gram-negative bacteria (E. coli, Pseudomonas, Sarcina)Slightly weaker than ciprofloxacinMore potent than ofloxacin or lomefloxacin[3]
Pseudomonas aeruginosaLess active than ciprofloxacin and sparfloxacinN/A[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Isolate Preparation: Clinically relevant bacterial strains are cultured on appropriate agar media to obtain pure colonies.

  • Inoculum Preparation: A standardized inoculum of each bacterial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution Series: A serial two-fold dilution of this compound is prepared in the broth medium in a microtiter plate format.

  • Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.

In Vivo Studies

Following the promising in vitro results, the efficacy of this compound was evaluated in animal models of infection. These in vivo studies are essential to assess the drug's therapeutic potential in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.

In mouse models of systemic infection, this compound demonstrated potent therapeutic efficacy, particularly against infections caused by Gram-positive bacteria such as S. aureus and Streptococcus pyogenes.[1][3] Its efficacy against Gram-negative infections was comparable to that of other fluoroquinolones like ciprofloxacin and sparfloxacin.[1]

Experimental Protocol: Mouse Systemic Infection Model

  • Animal Model: Groups of mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain.

  • Drug Administration: At a specified time post-infection, different doses of this compound are administered to the treatment groups, typically via subcutaneous or oral routes. A control group receives a vehicle.

  • Observation: The animals are monitored for a defined period (e.g., 7 days) for signs of morbidity and mortality.

  • Efficacy Assessment: The protective effect of the drug is determined by calculating the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection.

Early Clinical Development: Phase 1 Trials

This compound progressed into Phase 1 clinical trials, which are designed to evaluate the safety, tolerability, and pharmacokinetic profile of a new drug in healthy human volunteers.[5] Information in the public domain regarding the detailed results of these Phase 1 studies is limited. The progression of a drug to Phase 1 signifies that it has met the necessary preclinical safety and efficacy criteria. However, the subsequent discontinuation of its development suggests that the findings from the Phase 1 trials may not have met the predefined criteria for advancement to later-stage clinical studies, or that strategic business decisions led to the termination of the program.

Conclusion and Future Perspectives

The early-stage discovery and development of this compound (CFC-222) represent a focused effort to advance the therapeutic utility of the fluoroquinolone class of antibiotics. The preclinical data highlighted its potential as a potent agent against a broad spectrum of bacteria, with a noteworthy advantage against challenging Gram-positive pathogens. While the journey of this compound from the laboratory to the clinic appears to have been curtailed, the scientific knowledge generated during its development contributes to the broader understanding of fluoroquinolone structure-activity relationships. The story of this compound underscores the rigorous and often challenging path of drug development, where promising preclinical candidates must navigate the complexities of clinical trials to ultimately become therapeutic realities. The insights gained from the study of compounds like this compound continue to inform the design and development of new and improved antibacterial agents to combat the ever-growing threat of antimicrobial resistance.

References

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Ecenofloxacin's Interruption of Bacterial Proliferation: A Technical Deep Dive into the Inhibition of Topoisomerase IV

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Critical Role of Topoisomerase IV in Bacterial Viability

In the intricate choreography of bacterial DNA replication and cell division, the precise management of DNA topology is paramount. Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are the master regulators of this process. Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits (also known as GrlA and GrlB in Staphylococcus aureus), plays an indispensable role in the final stages of chromosome segregation.[1][2] Its primary function is to decatenate, or unlink, the intertwined daughter chromosomes that are the natural result of replication.[3] Without this crucial unlinking step, the genetic material cannot be properly partitioned into daughter cells, leading to a halt in proliferation and ultimately, cell death. This essentiality makes topoisomerase IV a validated and highly attractive target for antibacterial agents.

Fluoroquinolones are a potent class of synthetic antibiotics that exert their bactericidal effects by directly targeting these enzymes.[2][4] This guide provides a detailed examination of the mode of action of ecenofloxacin, a modern fluoroquinolone, with a specific focus on its molecular interaction with and subsequent inhibition of bacterial topoisomerase IV.

The Core Mechanism: this compound as a "Topoisomerase Poison"

Unlike simple enzyme inhibitors that block the active site, fluoroquinolones like this compound function as "topoisomerase poisons."[5] They do not prevent the enzyme from binding to DNA or initiating its catalytic cycle. Instead, they intervene at a critical intermediate stage, converting the essential topoisomerase IV enzyme into a lethal cellular toxin.

The mechanism unfolds as follows:

  • Enzyme-DNA Binding: Topoisomerase IV binds to a segment of DNA (the G-segment or gate segment).

  • DNA Cleavage: The ParC subunits catalyze a transient double-strand break in the G-segment. This involves the formation of a covalent bond between a tyrosine residue in each ParC subunit and the 5'-phosphate of the cleaved DNA, creating a structure known as the cleavage complex.[4]

  • Strand Passage: A second DNA duplex (the T-segment or transport segment) is passed through this break, a process fueled by ATP hydrolysis orchestrated by the ParE subunits.

  • Re-ligation and Release: The broken G-segment is resealed, and the enzyme is ready for another catalytic cycle.

This compound exerts its effect by binding to both the ParC subunits and the DNA at the point of cleavage. This creates a stable ternary complex: This compound-Topoisomerase IV-DNA .[4] The presence of the drug physically obstructs the re-ligation of the DNA strands, effectively trapping the enzyme in its cleavage complex state.[6] This stabilized complex serves as a physical roadblock to the progression of replication forks and transcription machinery, leading to the accumulation of double-strand DNA breaks and triggering the SOS response for DNA repair.[5] If the damage is too extensive, it culminates in irreversible chromosome fragmentation and rapid bacterial cell death.[4]

cluster_cycle Topoisomerase IV Catalytic Cycle cluster_inhibition This compound Inhibition TopoIV_DNA 1. Topo IV Binds DNA Cleavage 2. DNA Cleavage (G-Segment) TopoIV_DNA->Cleavage Passage 3. ATP-Dependent Strand Passage (T-Segment) Cleavage->Passage This compound This compound Intervenes Cleavage->this compound Religation 4. DNA Re-ligation Passage->Religation Release 5. Cycle Repeats Religation->Release Release->TopoIV_DNA TernaryComplex Stable Ternary Complex Formed (Topo IV-DNA-Ecenofloxacin) This compound->TernaryComplex Block Re-ligation Blocked TernaryComplex->Block DSB Double-Strand Breaks Accumulate Block->DSB Death Bacterial Cell Death DSB->Death

This compound traps the Topoisomerase IV-DNA cleavage complex.

Quantitative Efficacy: A Comparative Perspective

A hallmark of newer fluoroquinolones like this compound is their potent and often balanced activity against both topoisomerase IV and DNA gyrase.[7] This dual-targeting mechanism is advantageous as it can reduce the frequency of resistance selection; a mutation in one target enzyme may be insufficient to confer resistance if the drug remains highly active against the second target.[1]

While specific IC₅₀ (50% inhibitory concentration) values for this compound against purified topoisomerase IV are proprietary or less prevalent in public literature, we can analyze data from functionally similar, potent fluoroquinolones to understand its performance profile. The inhibitory activities are typically measured against enzymes from key pathogens, such as Staphylococcus aureus (where topoisomerase IV is often the primary target) and Enterococcus faecalis.[1][3]

FluoroquinoloneTarget EnzymeOrganismIC₅₀ (µg/mL)Reference
Sitafloxacin DNA GyraseE. faecalis1.38[3]
Topoisomerase IVE. faecalis1.42[3]
Ciprofloxacin DNA GyraseE. faecalis27.8[3]
Topoisomerase IVE. faecalis9.30[3]
Levofloxacin DNA GyraseE. faecalis28.1[3]
Topoisomerase IVE. faecalis8.49[3]
Trovafloxacin Topoisomerase IVS. aureus> Ciprofloxacin[6]

This table presents representative data for other well-characterized fluoroquinolones to illustrate the concept of target affinity and dual-targeting. Sitafloxacin, for example, shows highly potent and balanced inhibition of both enzymes in E. faecalis.[3]

Experimental Methodologies for Characterization

The elucidation of this compound's mode of action relies on a suite of validated in vitro biochemical assays. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Topoisomerase IV DNA Decatenation Assay

Principle: This assay is the gold standard for measuring the primary catalytic function of topoisomerase IV. It quantifies the enzyme's ability to resolve a complex network of interlinked DNA circles (kinetoplast DNA, kDNA) into individual, decatenated minicircles. Inhibitors like this compound will prevent this resolution. The substrate (catenated kDNA) is largely immobile in an agarose gel, while the decatenated products migrate into the gel.[8][9][10]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing 1X Topoisomerase IV Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT, 30 µg/mL BSA).

  • Substrate Addition: Add kinetoplast DNA (kDNA) to the master mix to a final concentration of ~10-20 ng/µL.

  • Inhibitor Titration: Aliquot the reaction mix into separate tubes. Add serial dilutions of this compound (typically dissolved in DMSO) to each tube. Include a "no inhibitor" positive control and a "no enzyme" negative control. Ensure the final DMSO concentration is constant across all reactions and does not exceed 1-2%.

  • Enzyme Addition: Add a pre-determined optimal amount of purified bacterial topoisomerase IV enzyme to all tubes except the negative control. The optimal amount is the lowest concentration that achieves complete decatenation in the positive control.

  • Incubation: Incubate all reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 0.5% SDS and 0.5 mg/mL Proteinase K to digest the enzyme.

  • Gel Electrophoresis: Add loading dye to each sample and load onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation is achieved.

  • Visualization & Quantification: Stain the gel with an intercalating dye (e.g., SYBR Safe or Ethidium Bromide) and visualize under UV or blue light. The positive control should show a band of fast-migrating decatenated minicircles. The negative control will show kDNA remaining in the well. The amount of decatenated product will decrease with increasing concentrations of this compound. Densitometry can be used to quantify the bands and calculate the IC₅₀ value.

Topoisomerase IV-Mediated DNA Cleavage Assay

Principle: This assay directly measures the "poisoning" activity of this compound. It quantifies the drug's ability to stabilize the covalent cleavage complex, leading to an accumulation of linearized plasmid DNA from a supercoiled substrate.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture similar to the decatenation assay, but use a supercoiled plasmid (e.g., pBR322) as the substrate at a concentration of ~10-20 ng/µL. ATP is often omitted or used at lower concentrations in this assay.

  • Inhibitor & Enzyme Addition: Add serial dilutions of this compound and a fixed amount of topoisomerase IV enzyme as described above.

  • Incubation: Incubate at 37°C for 30 minutes to allow for the formation of the cleavage complex.

  • Complex Trapping: Terminate the reaction and trap the covalent complex by adding 0.5% SDS. The SDS denatures the enzyme, but the covalent bond between the ParC tyrosine and the DNA remains, resulting in a protein-linked DNA break.

  • Protein Removal: Add Proteinase K (0.5 mg/mL) and incubate for an additional 30-60 minutes at 50°C to digest the covalently bound protein, leaving a "clean" double-strand break.

  • Analysis: Analyze the reaction products on a 1% agarose gel. The supercoiled plasmid (substrate) migrates fastest, followed by the linearized plasmid (product of cleavage), and finally the nicked/relaxed circular form.

  • Quantification: Visualize and quantify the bands. An effective poison like this compound will cause a dose-dependent increase in the amount of linearized plasmid DNA. The concentration that produces 50% of the maximum cleavage is termed the CC₅₀.

cluster_workflow DNA Cleavage Assay Workflow cluster_result Expected Result Start Prepare Reaction Mix (Supercoiled Plasmid + Buffer) AddInhibitor Add this compound (Serial Dilutions) Start->AddInhibitor AddEnzyme Add Topoisomerase IV AddInhibitor->AddEnzyme Incubate Incubate @ 37°C (Cleavage Complex Forms) AddEnzyme->Incubate AddSDS Add SDS (Denature Enzyme, Trap Complex) Incubate->AddSDS AddPK Add Proteinase K (Digest Protein) AddSDS->AddPK Gel Agarose Gel Electrophoresis AddPK->Gel Visualize Visualize & Quantify (Linear vs. Supercoiled DNA) Gel->Visualize Result Dose-dependent increase in linearized plasmid band intensity Visualize->Result

Workflow for the Topoisomerase IV-mediated DNA cleavage assay.

Conclusion: The Authoritative Advantage of this compound's Mechanism

This compound's mode of action on bacterial topoisomerase IV is a potent and well-defined mechanism central to its bactericidal efficacy. By acting as a topoisomerase poison, it stabilizes a lethal DNA-enzyme intermediate, leading to catastrophic chromosome damage. Its high, balanced potency against both topoisomerase IV and DNA gyrase represents a key strategic advantage in combating bacterial infections, particularly in an era of rising resistance to older antibacterial agents. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other novel topoisomerase inhibitors, ensuring that drug development can remain a step ahead of bacterial evolution.

References

  • Anderson, V. E., Gootz, T. D., & Osheroff, N. (2000). Action of quinolones against Staphylococcus aureus topoisomerase IV: basis for DNA cleavage enhancement. Biochemistry, 39(10), 2726–2732. [Link]

  • Inagaki, H., Hattori, H., Tominaga, M., & Ohshita, Y. (2002). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 46(10), 3156–3161. [Link]

  • Takei, M., Fukuda, H., Kishii, R., & Hosaka, M. (2001). Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition. Antimicrobial Agents and Chemotherapy, 45(12), 3544–3547. [Link]

  • Anderson, V. E., Zaniewski, R. P., Kaczmarek, F. S., Gootz, T. D., & Osheroff, N. (2000). Action of quinolones against Staphylococcus aureus topoisomerase IV: basis for DNA cleavage enhancement. PubMed, 39(10), 2726-32. [Link]

  • Klopčič, I., & Dolenc, M. S. (2018). New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. Journal of Medicinal Chemistry, 62(1), 446-467. [Link]

  • Blanche, F., Cameron, B., & Cros, P. (1996). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 40(12), 2714–2720. [Link]

  • Trouchon, T., & Lefebvre, S. (2016). A Review of Enrofloxacin for Veterinary Use. Open Journal of Veterinary Medicine, 6(2), 40-58. [Link]

  • ResearchGate. (n.d.). The effect of tested compounds on S. aureus topoisomerase IV activity. ResearchGate. [Link]

  • Grabowski, M., et al. (2022). Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?. International Journal of Molecular Sciences, 23(19), 11339. [Link]

  • Manes, D., & Paukner, S. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Molecular Microbiology, 30(2), 281-288. [Link]

  • Deweese, J. E., & Osheroff, N. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit3.3. [Link]

  • Trouchon, T., & Lefebvre, S. (2016). A Review of Enrofloxacin for Veterinary Use. Scientific Research Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. PubMed Central. [Link]

  • Blondeau, J. M., et al. (2024). Comparative In Vitro Killing by Pradofloxacin in Comparison to Ceftiofur, Enrofloxacin, Florfenicol, Marbofloxacin, Tildipirosin, Tilmicosin and Tulathromycin against Bovine Respiratory Bacterial Pathogens. Microorganisms, 12(5), 996. [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of Ecenofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of antibacterial drug development, the fluoroquinolone class remains a cornerstone due to its broad-spectrum bactericidal activity and favorable pharmacokinetic profiles.[1][2] Ecenofloxacin, a member of this vital class, targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, thereby inducing bacterial cell death.[3][4][5] The journey of an orally administered drug like this compound from ingestion to its intracellular bacterial target is a complex odyssey governed by fundamental physicochemical properties. Among the most critical of these are lipophilicity and membrane permeability. These two parameters dictate the drug's ability to be absorbed from the gastrointestinal tract, distribute into tissues, and, most importantly, penetrate the bacterial cell envelope to exert its therapeutic effect.[1][][7]

This guide provides a detailed exploration of the theoretical underpinnings and practical methodologies for evaluating the lipophilicity and membrane permeability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices, ensuring a robust and insightful analysis.

Section 1: The Pivotal Role of Physicochemical Properties in Antibacterial Efficacy

The effectiveness of any antibiotic is contingent on its ability to reach its target site at a sufficient concentration. For this compound, this involves traversing multiple biological membranes, from the human intestinal epithelium to the complex, multi-layered envelope of bacteria.

Lipophilicity: The Key to Unlocking Membranes

Lipophilicity, defined as the affinity of a molecule for a lipid-rich environment, is a primary determinant of a drug's behavior in the body.[8][9][10] It is a delicate balance; a drug must be lipophilic enough to partition into and cross lipid bilayers, yet retain sufficient aqueous solubility to dissolve in physiological fluids.[11]

  • Absorption & Distribution: Adequate lipophilicity is essential for passive diffusion across the gastrointestinal mucosa for oral absorption and for penetrating tissues to reach sites of infection.[][11]

  • Bacterial Penetration: Fluoroquinolones must cross the bacterial cell wall and membrane. In Gram-negative bacteria, this includes a formidable outer membrane composed of a lipopolysaccharide leaflet, which acts as a significant barrier to hydrophilic compounds.[1] The lipophilicity of this compound is therefore a critical factor in its spectrum of activity.

Lipophilicity is quantified using the partition coefficient (LogP) , which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in water for the neutral species.[8][11] Since many drugs, including fluoroquinolones, are ionizable, the distribution coefficient (LogD) is often more physiologically relevant. LogD measures the partition ratio at a specific pH, accounting for both ionized and unionized forms of the molecule.[8][10]

Membrane Permeability: The Dynamic Passage

Membrane permeability is the rate at which a drug molecule crosses a biological membrane. While heavily influenced by lipophilicity, it is a more complex phenomenon encompassing multiple transport mechanisms:

  • Passive Diffusion: The movement of a drug across a membrane driven by a concentration gradient, without the aid of a transporter. This pathway is paramount for lipophilic molecules.[12][13]

  • Facilitated Diffusion & Active Transport: Carrier-mediated processes that can move drugs against a concentration gradient.

  • Efflux: An active transport mechanism that pumps substrates, including drugs, out of cells. Efflux pumps, such as P-glycoprotein (P-gp) in human intestinal cells, can be a major obstacle to drug absorption and are a key mechanism of antibiotic resistance in bacteria.[14][15][16]

A comprehensive understanding of this compound's permeability requires dissecting these different pathways to predict its in vivo absorption and identify potential liabilities like susceptibility to efflux.

Section 2: Experimental Determination of Lipophilicity

To accurately characterize this compound, direct experimental measurement of its lipophilicity is essential. The "shake-flask" method remains the gold standard for its direct and unambiguous measurement of partitioning.[8][11]

Gold Standard Protocol: Shake-Flask Method for LogD Determination

Causality: This method is the definitive technique because it directly measures the equilibrium distribution of the analyte between an aqueous phase and an immiscible organic phase (n-octanol), which is the established surrogate for biological lipid membranes.[8] By using a buffer of a specific pH (e.g., physiological pH 7.4), the resulting LogD value provides a clinically relevant measure of lipophilicity for an ionizable compound like this compound.

Detailed Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the phases to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.

  • Analyte Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the pre-saturated PBS (pH 7.4) to a known starting concentration (C_initial), typically in the range of 10-100 µM.

  • Partitioning: In a glass vial, combine equal volumes of the this compound-containing aqueous phase and the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake it vigorously using a mechanical shaker for a set period (e.g., 1-3 hours) at a controlled temperature (e.g., 25°C) to allow the system to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the final concentration of this compound in the aqueous phase (C_aq) using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: The concentration in the n-octanol phase (C_oct) is calculated by mass balance: C_oct = C_initial - C_aq. The LogD is then calculated as:

    • LogD = log10 (C_oct / C_aq)

System Validation: The protocol's integrity is validated by running control compounds with known LogD values in parallel. A successful validation shows measured LogD values for controls that are within an acceptable range (e.g., ± 0.2 log units) of their published values.

Diagram: Shake-Flask LogD Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate n-Octanol and Buffer prep2 Prepare this compound in Aqueous Buffer (C_initial) prep1->prep2 exp1 Mix equal volumes of Octanol and Drug Solution prep2->exp1 exp2 Shake to reach Equilibrium exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 ana1 Measure Final Aqueous Concentration (C_aq) via LC-MS exp3->ana1 ana2 Calculate Octanol Concentration (C_oct) ana1->ana2 ana3 Calculate LogD = log(C_oct / C_aq) ana2->ana3 G cluster_legend Mechanism PAMPA_Setup Donor Well (pH 7.4) This compound (C_D) Artificial Lipid Membrane (on PVDF filter) Acceptor Well (pH 7.4) Buffer (C_A) PAMPA_Setup:donor->PAMPA_Setup:acceptor Process Incubation with Shaking (4-18 hours) PAMPA_Setup->Process Analysis Measure final C_D and C_A Calculate Papp Process->Analysis Passive Passive Diffusion →

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Biological Gold Standard: Caco-2 Permeability Assay

Causality: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption because it provides a more physiologically relevant model. [14][17]Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key efflux transporters (e.g., P-gp, BCRP) and some uptake transporters found in the small intestine. [14][16][18]This allows for the simultaneous assessment of passive permeability and active transport phenomena, providing a more complete picture of a drug's absorption potential and identifying potential efflux liabilities. [15] Detailed Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days. During this time, they differentiate to form a confluent, polarized monolayer with robust tight junctions. [14]2. Monolayer Integrity Check: The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.

  • Bidirectional Transport Study:

    • A-to-B Transport (Apical to Basolateral): this compound is added to the apical (upper) chamber, simulating the gut lumen. Samples are taken from the basolateral (lower) chamber, simulating the bloodstream, over a time course (e.g., 30, 60, 90, 120 minutes).

    • B-to-A Transport (Basolateral to Apical): In a separate set of wells, this compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport in the reverse direction.

  • (Optional) Efflux Inhibition: To confirm if this compound is a substrate of a specific efflux pump (e.g., P-gp), the bidirectional assay is repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).

  • Quantification: All samples are analyzed by LC-MS/MS to determine the concentration of this compound.

  • Calculation:

    • Papp values are calculated for both A-to-B and B-to-A directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)

System Validation: The assay is validated using a panel of control compounds with known permeability and efflux characteristics (e.g., high-permeability propranolol, low-permeability atenolol, and P-gp substrate digoxin).

Diagram: Caco-2 Bidirectional Assay Workflow

G cluster_culture 1. Cell Culture cluster_transport 2. Transport Experiment cluster_analysis 3. Analysis & Calculation culture1 Seed Caco-2 cells on Transwell inserts culture2 Culture for 21 days to form monolayer culture1->culture2 culture3 Verify monolayer integrity (TEER measurement) culture2->culture3 transportA A→B Assay: Add drug to Apical side, sample Basolateral culture3->transportA transportB B→A Assay: Add drug to Basolateral side, sample Apical culture3->transportB ana1 Quantify drug in all samples via LC-MS transportA->ana1 transportB->ana1 ana2 Calculate Papp (A→B) and Papp (B→A) ana1->ana2 ana3 Calculate Efflux Ratio (ER) ana2->ana3

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Section 4: Data Synthesis and Interpretation

The true power of this analysis lies in synthesizing the data from all experiments to build a comprehensive profile of this compound.

Data Summary

The following table presents expected values for a fluoroquinolone like this compound, based on literature for the closely related compound Enrofloxacin. [19]

Parameter Experimental Method Expected Value/Range Implication
LogD (pH 7.4) Shake-Flask 1.0 - 2.5 Optimal balance for solubility and membrane partitioning.
Papp (PAMPA) PAMPA > 5.0 x 10⁻⁶ cm/s High intrinsic passive permeability.
Papp (A→B) Caco-2 Assay 1.0 - 5.0 x 10⁻⁶ cm/s Moderate to good absorptive permeability.
Papp (B→A) Caco-2 Assay > 5.0 x 10⁻⁶ cm/s Suggests efflux mechanism is active.

| Efflux Ratio (ER) | Caco-2 Assay | > 2.0 | Indicates the compound is likely a substrate for efflux pumps. |

Integrated Interpretation

The relationship between lipophilicity and the permeability results from the two assays provides critical insights.

Diagram: Interpreting Permeability Assay Results

G cluster_input cluster_output LogD Lipophilicity (LogD) PAMPA PAMPA Papp (Passive Permeability) LogD->PAMPA drives Penetration Good Tissue & Bacterial Penetration LogD->Penetration Absorption Good Oral Absorption PAMPA->Absorption indicates high intrinsic potential Caco2 Caco-2 Papp & ER (Net Permeability) Caco2->Absorption confirms net absorptive flux Efflux Potential for Efflux-Mediated Reduced Bioavailability Caco2->Efflux if ER > 2

Caption: Logical flow from experimental data to in vivo prediction.

  • High PAMPA Papp: A high Papp value in the PAMPA assay for this compound would confirm that its chemical structure and lipophilicity are inherently favorable for passive diffusion across lipid membranes.

  • Comparing PAMPA vs. Caco-2: If the Caco-2 Papp (A→B) is significantly lower than the PAMPA Papp, this is a strong indicator of active efflux. [13]The artificial membrane in PAMPA lacks transporters, so it measures the maximum potential passive permeability. The lower value in the Caco-2 system reflects the net result of passive influx minus active efflux.

  • High Efflux Ratio: An ER greater than 2 is the classic hallmark of a substrate for an efflux transporter like P-gp. [16]This is a critical finding, as it suggests that while this compound can easily enter cells, it is actively pumped out, which could potentially limit its net oral bioavailability or its accumulation within certain bacteria that possess homologous efflux pumps.

Conclusion

The lipophilicity and membrane permeability of this compound are not merely academic parameters; they are the fundamental drivers of its pharmacokinetic and pharmacodynamic success. A thorough evaluation, employing the gold-standard shake-flask method for lipophilicity and a dual-model approach (PAMPA and Caco-2) for permeability, provides a robust, multi-dimensional understanding of the molecule. This integrated analysis allows drug development professionals to predict in vivo absorption, anticipate potential liabilities such as efflux, and ultimately rationalize the compound's structural features in the context of its powerful antibacterial efficacy. The methodologies and interpretative frameworks presented in this guide provide a self-validating system to generate the critical data needed to advance promising antibacterial candidates like this compound.

References

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An In-depth Technical Guide to the Degradation Pathways and Byproducts of Ecenofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Degradation Profiling in Fluoroquinolone Development

Ecenofloxacin, a fluoroquinolone antibiotic, represents a critical class of therapeutic agents in veterinary medicine. Its efficacy is rooted in its specific chemical structure, which, like all pharmaceuticals, is susceptible to degradation under various environmental and physiological conditions. Understanding the transformation of this compound is not merely an academic exercise; it is a cornerstone of ensuring drug stability, predicting environmental fate, and safeguarding against the proliferation of molecules with altered bioactivity or toxicity. For researchers, scientists, and drug development professionals, a comprehensive grasp of these degradation pathways is paramount for regulatory compliance, formulation development, and environmental risk assessment.

This guide provides a detailed exploration of the degradation mechanisms of this compound. Given the structural similarities and the extensive body of research available, the degradation pathways of Enrofloxacin, a closely related and widely studied fluoroquinolone, are used as a primary surrogate model to elucidate the expected transformations of this compound.[1][2][3][4][5] We will delve into the byproducts formed under photolytic, hydrolytic, and microbial stress, supported by field-proven analytical methodologies for their identification and quantification.

Part 1: Foundational Stability and Forced Degradation Analysis

To proactively identify potential degradation products, forced degradation (or stress testing) is an indispensable first step. This process involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger and identify likely degradants.[4] As per International Council for Harmonisation (ICH) guidelines, these studies are fundamental to developing stability-indicating analytical methods.[4]

For this compound, forced degradation studies typically expose the compound to a battery of stressors:

  • Acidic and Basic Hydrolysis: While generally stable at neutral pH in the absence of light, prolonged exposure to strong acidic and basic conditions can induce degradation.[4][6][7]

  • Oxidation: The quinolone core and piperazine ring are susceptible to oxidative attack, often simulated using hydrogen peroxide.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[4][6]

  • Photolytic Stress: As a fluoroquinolone, this compound is particularly sensitive to light, a major degradation pathway discussed in detail in the next section.[1][7]

These controlled studies have led to the identification of several key byproducts, which provide a roadmap of the molecule's vulnerabilities.

Degradation ConditionKey Byproducts Identified (from Enrofloxacin surrogate)Reference
Acidic/Basic HydrolysisFluoroquinolonic Acid, Decarboxylated Impurity[4][6]
OxidationOxidized piperazine derivatives[1]
PhotolysisDesfluoro Impurity, Ciprofloxacin Impurity[4][6]
GeneralEthylenediamine Impurity, Chloro Impurity[4][6]

Part 2: Elucidating the Major Degradation Pathways

Beyond the controlled environment of forced degradation, this compound is subject to complex degradation mechanisms in the environment. The principal pathways are photodegradation and microbial biodegradation.

Photodegradation: The Dominant Abiotic Pathway

The interaction of fluoroquinolones with sunlight is a primary mechanism of their environmental transformation.[1] This process is not only rapid but also complex, involving both direct and indirect (self-sensitized) photolysis. The degradation of this compound in natural water is significantly more affected by light than by hydrolysis or microbial action in the dark.[7] Under outdoor natural light, degradation can be swift, with the parent compound becoming undetectable within days.[7]

Mechanism of Action: The process is initiated by the absorption of photons, leading the this compound molecule to an excited triplet state. This excited state can then follow several paths:

  • Direct Phototransformation: This can involve the cleavage of the stable C-F bond on the quinolone ring, a characteristic degradation route for fluoroquinolones.[1]

  • Sensitized Photolysis: The excited drug molecule transfers energy to ground-state oxygen (³O₂), generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻).[1] These ROS, along with hydroxyl radicals (HO•), are the primary agents driving the subsequent degradation, leading to defluorination, dealkylation, and oxidation of the piperazine ring.[1]

G cluster_initiation Initiation cluster_pathways Degradation Pathways ECN This compound (Ground State) ECN_excited This compound* (Excited Triplet State) ECN->ECN_excited Photon Absorption Light Sunlight (hν) Direct Direct Phototransformation ECN_excited->Direct e.g., C-F Bond Cleavage Sensitized Sensitized Photolysis ECN_excited->Sensitized Byproducts1 Defluorinated Byproducts Direct->Byproducts1 ROS ROS Generation (¹O₂, O₂•⁻, HO•) Sensitized->ROS Energy/Electron Transfer O2 ³O₂ (Oxygen) O2->Sensitized Byproducts2 Oxidized Piperazine Ring Byproducts ROS->Byproducts2 Byproducts3 Dealkylated Byproducts ROS->Byproducts3

Caption: Photodegradation pathway of this compound via direct and sensitized routes.

Microbial Degradation: A Biotic Frontier

Biodegradation presents a sustainable route for the removal of antibiotics from the environment.[8] Various microorganisms, particularly fungi and bacteria, have demonstrated the ability to metabolize this compound.[3][8][9]

Fungal Degradation: Wood-rotting fungi, such as the brown rot fungus Gloeophyllum striatum, are notably effective.[2][10] They are believed to employ an extracellular Fenton-type reaction, generating hydroxyl radicals that attack the this compound molecule at multiple sites.[2][9] This non-specific oxidative attack results in a diverse array of metabolites. Research has identified four principal routes of fungal degradation initiated by:[2][11]

  • Oxidative Decarboxylation: Removal of the carboxylic acid group.

  • Defluorination: Cleavage of the C-F bond.

  • Hydroxylation: Addition of hydroxyl groups to the quinolone core (e.g., at C-8).

  • Oxidation of the Piperazine Moiety: Leading to cleavage and formation of smaller molecules like 1-ethylpiperazine and desethylene-enrofloxacin.[2]

Bacterial Degradation: Bacterial consortia, often sourced from environments with prior antibiotic exposure like wastewater treatment plants or rhizosphere sediments, can also effectively degrade this compound.[3][9] Genera such as Achromobacter, Variovorax, and Stenotrophomonas have been implicated.[3] A key transformation product observed in bacterial cultures is Ciprofloxacin , indicating that N-dealkylation of the piperazine ring is a common metabolic step.[3]

G cluster_main This compound Biodegradation cluster_byproducts ECN This compound P1 Pathway I: Piperazine Moiety Decomposition ECN->P1 P2 Pathway II: Aromatic Ring Hydroxylation ECN->P2 P3 Pathway III: Oxidative Decarboxylation ECN->P3 P4 Pathway IV: Oxidative Defluorination ECN->P4 B1 Ciprofloxacin, Desethylene-enrofloxacin P1->B1 B2 Hydroxylated congeners P2->B2 B3 Decarboxylated byproduct P3->B3 B4 Desfluoro byproduct P4->B4

Caption: Four principal routes of microbial degradation of this compound.[11]

Part 3: Analytical Protocols for Degradation Profiling

The identification and quantification of degradation byproducts rely on robust analytical methods. A stability-indicating method is one that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate its byproducts.[4][6] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for this purpose.[4][6][7][12]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a synthesized example based on validated methods for Enrofloxacin and its degradation products.[4][6][13]

Objective: To separate and quantify this compound from its known and unknown degradation products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (e.g., Waters Alliance e2695).[13]

  • Data acquisition and processing software (e.g., Waters Empower 2).[13]

2. Chromatographic Conditions:

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[4][6]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer with 0.1% (v/v) Triethylamine (TEA), pH adjusted to 2.5 with orthophosphoric acid.[4][6][13]

  • Mobile Phase B: Methanol or Acetonitrile.[6][12]

  • Gradient Program: A linear gradient is often required to resolve all impurities. (e.g., Start with 80% A / 20% B, linearly increase B to 70% over 45 minutes, hold for 5 minutes, then return to initial conditions and equilibrate).

  • Flow Rate: 1.0 mL/min.[4][6]

  • Column Temperature: 35°C.[4][6]

  • Detection Wavelength: 278 nm is primary for this compound, with a secondary wavelength (e.g., 254 nm) to help detect impurities with different chromophores.[4][6]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 50 µg/mL).

  • Degradation Sample: Subject an this compound solution (e.g., 1 mg/mL) to stress conditions (e.g., heat at 80°C, 0.1N HCl, 0.1N NaOH, 3% H₂O₂). After a defined period, neutralize the sample if necessary, and dilute with the mobile phase to the target concentration.

4. Method Validation (as per ICH guidelines):

  • Specificity: Analyze blank, placebo, standard, and stressed samples to ensure peaks are well-resolved and free from interference.

  • Linearity: Analyze a series of standard solutions over a concentration range (e.g., 1-100 µg/mL) to confirm a linear relationship between peak area and concentration.

  • Accuracy & Precision: Perform recovery studies by spiking known amounts of impurities into the sample matrix. Assess repeatability (intra-day) and intermediate precision (inter-day).

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification for each known byproduct.

5. Structural Elucidation:

  • For unknown peaks observed in the chromatogram, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the molecular weight and fragmentation patterns, thereby enabling structural elucidation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Identification S1 Prepare this compound Solution (e.g., 1 mg/mL) S2 Apply Stress (Heat, Acid, Base, Light, etc.) S1->S2 S3 Neutralize & Dilute Sample S2->S3 A1 Inject Sample into RP-HPLC System S3->A1 A2 Separate Components on C18 Column A1->A2 A3 Detect Peaks (UV @ 278 nm) A2->A3 D1 Integrate Chromatogram A3->D1 D2 Quantify Known Impurities vs. Standards D1->D2 D3 Analyze Unknown Peaks with LC-MS D1->D3 D4 Elucidate Structures of New Byproducts D3->D4

Caption: Workflow for the analysis of this compound degradation byproducts.

Conclusion and Forward Outlook

The degradation of this compound is a multifaceted process dominated by photodegradation and microbial action. The primary transformation products arise from modifications to the fluoroquinolone core and the piperazine side chain, including defluorination, hydroxylation, decarboxylation, and N-dealkylation. A thorough understanding of these pathways, underpinned by robust, stability-indicating analytical methods like RP-HPLC and LC-MS, is critical for any scientist or professional in the pharmaceutical field. This knowledge directly informs the development of stable drug formulations, ensures product quality and safety, and allows for accurate assessment of the environmental impact of this important veterinary antibiotic. Future research should continue to focus on the toxicological profiles of these degradation byproducts to build a complete picture of this compound's lifecycle.

References

  • The Photocatalytic Degradation of Enrofloxacin Using an Ecofriendly Natural Iron Mineral. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry, 2015, 735145. [Link]

  • In-Use stability testing FAQ. (2024). National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. Retrieved January 13, 2026, from [Link]

  • Cele, M. P., Mpenyana-Monyatsi, L., Onyango, M. S., & Momba, M. N. B. (2022). Evaluating the Biodegradation of Veterinary Antibiotics Using Kinetics Model and Response Surface Methodology. MDPI. Retrieved January 13, 2026, from [Link]

  • Effects of enrofloxacin concentration on rate of photo-degradation reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Wetzstein, H. G., Karl, W., & Erkel, G. (1999). Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites. Applied and Environmental Microbiology, 65(4), 1556–1563. [Link]

  • Alexandrino, D. A., Mucha, A. P., Santos, C., Nogueira, R., & Almeida, C. M. R. (2017). Biodegradation of the veterinary antibiotics enrofloxacin and ceftiofur and associated microbial community dynamics. Science of The Total Environment, 581–582, 146–155. [Link]

  • Proposed degradation pathway of enrofloxacin (ENR) by strain KC0924g. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Biodegradation of the veterinary antibiotics enrofloxacin and ceftiofur and associated microbial community dynamics. (2017). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Note for guidance on in-use stability testing of human medicinal products. (2001). European Medicines Agency. Retrieved January 13, 2026, from [Link]

  • Ren, H., Wang, W., Zhang, Y., & Li, J. (2022). Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review. MDPI. Retrieved January 13, 2026, from [Link]

  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed. Retrieved January 13, 2026, from [Link]

  • Wójcik, A., Stępnik, M., & Gozdecka, G. (2022). Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?. PubMed Central. Retrieved January 13, 2026, from [Link]

  • Wu, Y. B., Zhou, Y. C., Wang, C. S., & Zha, J. M. (2006). [Hydrolysis characteristics of enrofloxacin]. Huan Jing Ke Xue, 27(8), 1624–1627. [Link]

  • Peddi, P., Rajeswari, T. R., Ganji, R. R., & Satyanarayana. (2016). Development and Validation of Stability Indicating RP-LC Method for Estimation of Related Substances of Enrofloxacin in Bulk and Its Pharmaceutical. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 13, 2026, from [Link]

  • Nguyen, T. B. H., Nguyen, T. K. L., Nguyen, M. T., Vo, D. V. N., & Le, H. T. (2021). Degradation of enrofloxacin by photocatalysis using titanium dioxide nanomaterials. IOP Conference Series: Materials Science and Engineering, 1039(1), 012061. [Link]

  • Al-Hamadani, Y. A. J., Chu, K. H., & Yoon, Y. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. Molecules, 27(15), 4754. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 13, 2026, from [Link]

  • Wetzstein, H. G., Schmeer, N., & Karl, W. (1997). Degradation of the fluoroquinolone enrofloxacin by wood-rotting fungi. Applied and Environmental Microbiology, 63(11), 4272–4281. [Link]

  • Analysis of influencing parameters and reactive substance for enrofloxacin degradation in a dielectric barrier discharge plasma. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Guide for the development of stability studies of veterinary medicines. (n.d.). World Organisation for Animal Health (WOAH). Retrieved January 13, 2026, from [Link]

  • Ren, H., Wang, W., Zhang, Y., & Li, J. (2022). Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review. PubMed Central. Retrieved January 13, 2026, from [Link]

  • Photodegradation pathways of enrofloxacin showing degradation products. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Ecenofloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ecenofloxacin. The described methodology is tailored for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol grounded in established scientific principles. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the validation criteria outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document provides a step-by-step protocol, explains the scientific rationale behind the chromatographic choices, and includes procedures for demonstrating the method's stability-indicating capabilities through forced degradation studies.

Introduction to this compound and Analytical Rationale

This compound is a potent, broad-spectrum fluoroquinolone antibiotic. Its efficacy is directly linked to its concentration in pharmaceutical dosage forms, necessitating a reliable and accurate analytical method for its quantification. High-performance liquid chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and specificity.[5]

The primary objective of this method is to separate this compound from its potential degradation products and formulation excipients, ensuring that the quantification is accurate and reflects the stability of the active pharmaceutical ingredient (API). This is known as a stability-indicating method, a critical requirement for pharmaceutical quality control. Forced degradation studies are integral to proving this capability by intentionally stressing the drug substance to generate potential degradants.[6][7][8]

Method Development: The "Why" Behind the Choices

The development of this HPLC method was guided by the physicochemical properties of this compound and fundamental chromatographic principles.

  • Column Chemistry (Stationary Phase): A C18 column (octadecylsilyl) was selected as the stationary phase.[9][10][11][12] this compound, a moderately polar molecule, retains well on this non-polar stationary phase, allowing for effective separation from more polar impurities and excipients. The use of a 250 mm x 4.6 mm column with 5 µm particles provides a good balance between resolution, efficiency, and backpressure.[9][12]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier (Acetonitrile/Methanol): A mixture including methanol or acetonitrile is used to elute this compound from the C18 column.[9][13][14] The ratio of organic to aqueous phase is optimized to achieve a suitable retention time, typically between 3 and 10 minutes, ensuring a reasonable run time without compromising resolution.

    • Aqueous Buffer (pH 2.5-3.0): Fluoroquinolones like this compound are ionizable compounds. Controlling the pH of the mobile phase is critical for consistent retention and peak shape. A pH of 2.5-3.0, achieved using a phosphate buffer with phosphoric acid or triethylamine, ensures that the carboxylic acid group on the this compound molecule is protonated, suppressing its ionization and leading to a sharp, symmetrical peak.[9][12][14][15]

  • Detection Wavelength: this compound exhibits significant UV absorbance. A detection wavelength of approximately 270-280 nm is chosen, corresponding to one of its absorbance maxima, to ensure high sensitivity for the analyte.[9][12][13][14] This specific wavelength provides a strong signal for this compound while minimizing interference from potential impurities and excipients that may not absorb at this wavelength.

Materials and Instrumentation

Item Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Inertsil)[9][12][14]
Software Chromatographic Data Station (e.g., Empower)
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Purified Water
Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid, Triethylamine
Standards This compound Reference Standard (USP/EP grade)

Detailed Experimental Protocols

Preparation of Solutions

Mobile Phase Buffer (pH 2.5):

  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of purified water to make a 10 mM solution.

  • Add 1.0 mL of Triethylamine (0.1% v/v).[9][12]

  • Adjust the pH to 2.5 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

Mobile Phase:

  • Mix the prepared Mobile Phase Buffer and Methanol/Acetonitrile in the desired ratio (e.g., 80:20 v/v).[14] The exact ratio should be optimized to achieve the target retention time.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary.

Working Standard Solutions:

  • Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the Standard Stock Solution with the mobile phase. These will be used to establish the calibration curve.

Sample Preparation (from Tablets):

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to dissolve the API.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Buffer (pH 2.5) : Acetonitrile (80:20, v/v)[14]
Flow Rate 1.0 mL/min[9][12]
Injection Volume 10 µL
Column Temperature 35°C[9][12]
Detection Wavelength 278 nm[9][12]
Run Time ~10 minutes
Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer & Organic) P2 Prepare Standard Stock (100 µg/mL) P1->P2 P3 Prepare Sample Stock (from Tablets) P1->P3 P4 Create Working Standards & Final Sample Dilution P2->P4 P3->P4 H1 Equilibrate HPLC System with Mobile Phase P4->H1 H2 Inject Blank (Mobile Phase) H1->H2 H3 Inject Working Standards (Calibration Curve) H2->H3 H4 Inject Sample Preparations H3->H4 D1 Integrate Peaks H4->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Calculate this compound Concentration in Sample D1->D3 D2->D3

Caption: HPLC quantification workflow for this compound.

Method Validation Protocol (as per ICH Q2(R1))

The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[3]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[3]

Procedure:

  • Placebo Interference: Prepare a placebo sample (containing all formulation excipients without the API) using the sample preparation protocol. Inject and confirm no interfering peaks are present at the retention time of this compound.

  • Forced Degradation: Expose the this compound drug substance to stress conditions to induce degradation (aim for 10-20% degradation).[6]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the proposed method. The method is deemed stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

Procedure:

  • Inject the prepared working standard solutions (e.g., 5-60 µg/mL) in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[3]

Procedure:

  • Spike a placebo mixture with known amounts of this compound API at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[3]

Procedure:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Procedure:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2°C)

    • Organic Content in Mobile Phase (± 2%)

  • Analyze a standard solution under each condition and evaluate system suitability parameters. Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the retention time shift should be minimal.

Method Validation Logic Diagram

G cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity & Reliability Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity & Resolution) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (%RSD ≤ 2.0%) Validation->Precision Robustness Robustness (Parameter Variation) Specificity->Robustness LOD LOD (Detection Limit) Linearity->LOD LOQ LOQ (Quantitation Limit) Linearity->LOQ Precision->Robustness

Caption: Interrelationship of HPLC method validation parameters.

Summary of Validation Data (Example)

Parameter Result ICH Acceptance Criteria
Specificity No interference from placebo or degradantsPeak purity > 99.5%
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.65%≤ 2.0%
Intermediate Precision (%RSD) 0.88%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness PassedSystem suitability criteria met

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound in pharmaceutical dosage forms. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis. Crucially, the successful resolution of the parent drug from its forced degradation products confirms the method's stability-indicating capability, which is essential for assessing product quality and shelf-life throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry, 2015, 735145. [Link]

  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed. [Link]

  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Semantic Scholar. [Link]

  • Validation and Application of RP-HPLC Method for Quantification of Enrofloxacin in Pure and Veterinary Dosage Forms. ResearchGate. [Link]

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development and Validation of Stability Indicating RP-LC Method for Estimation of Related Substances of Enrofloxacin in Bulk and Its Pharmaceutical. RJPBCS. [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. ResearchGate. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • El-Gindy, A., et al. (2024). Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC. PMC - PubMed Central. [Link]

  • Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation. Indian Journal of Pharmaceutical Sciences. [Link]

  • A Simple and Rapid HPLC Method for the Multidetermination of Enrofloxacin, Ciprofloxacin, and Oxytetracyclin in Raw Materials and Veterinary Pharmaceutical Formulations. ResearchGate. [Link]

  • HPLC method for simultaneous identification and quantification of Enrofloxacin, Bromhexine*HCl and their related substances / degradation products, in veterinary pharmaceutical product, Bromflovet. ResearchGate. [Link]

  • Preformulation studies and analytical method development for enrofloxacin and ciprofloxacin. World Journal of Pharmaceutical Research. [Link]

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Quantitative Determination of Enrofloxacin in Biological Matrices using LC-MS/MS: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind Enrofloxacin Quantification

Enrofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in veterinary medicine for combating a wide spectrum of bacterial infections.[1][2][3] Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic (PK/PD) profile, which dictates the drug's absorption, distribution, metabolism, and excretion (ADME) within an organism.[2][4] Accurate quantification of Enrofloxacin and its primary active metabolite, ciprofloxacin, in biological matrices such as plasma, urine, and tissue homogenates is paramount for several critical applications in drug development and clinical monitoring.[5][6][7] These applications include:

  • Pharmacokinetic and Toxicokinetic (PK/TK) Studies: Understanding the time course of drug concentration in the body is fundamental to establishing safe and effective dosing regimens.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Enrofloxacin.

  • Therapeutic Drug Monitoring (TDM): Optimizing treatment for individual patients by maintaining drug concentrations within the therapeutic window.

  • Residue Analysis: Ensuring that drug residues in food-producing animals do not exceed maximum residue limits (MRLs).[8]

This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective quantification of Enrofloxacin in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high specificity and sensitivity.[9][10]

The Analytical Strategy: A Logic-Driven Approach

The successful quantification of Enrofloxacin hinges on a meticulously planned analytical workflow. The choices made at each stage are dictated by the physicochemical properties of Enrofloxacin, the complexity of the biological matrix, and the desired level of sensitivity and throughput.

Understanding the Analyte: Enrofloxacin's Chemical Profile

Enrofloxacin is a quinolinemonocarboxylic acid with a molecular formula of C19H22FN3O3.[1][11] Its structure includes a fluoro group at position 6, a cyclopropyl group at position 1, and a 4-ethylpiperazin-1-yl moiety at position 7.[1][11] This composition renders it slightly soluble in water at neutral pH but soluble in acidic and basic solutions.[11][12] The primary metabolic pathway for Enrofloxacin is the N-deethylation of the ethylpiperazine ring to form ciprofloxacin, which is also a potent antimicrobial agent.[5][6][13] Therefore, a robust analytical method should ideally quantify both Enrofloxacin and ciprofloxacin simultaneously.

Sample Preparation: Isolating the Needle from the Haystack

Biological matrices are inherently complex, containing a myriad of endogenous components like proteins, lipids, and salts that can interfere with the analysis.[14][15] The primary goal of sample preparation is to remove these interferences while efficiently extracting the analyte of interest.[16][17][18] The choice of technique is a critical decision, balancing recovery, cleanliness, throughput, and cost.

Protein Precipitation (PPT): The Rapid Workhorse

Protein precipitation is a simple and fast method for removing the bulk of proteins from plasma or serum samples.[14][19][20] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.

Protocol: Protein Precipitation with Acetonitrile

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of Enrofloxacin like Enrofloxacin-d5).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Causality: Acetonitrile is often preferred over methanol as it can lead to a more complete protein precipitation and a cleaner supernatant.[21][22] The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample processing and matrix effects.[10]

Solid-Phase Extraction (SPE): The Selective Purifier

Solid-phase extraction offers a more selective and thorough cleanup compared to protein precipitation, resulting in a cleaner extract and potentially lower matrix effects.[19][21][23] This technique utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 400 µL of 4% phosphoric acid in water).

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the Enrofloxacin and ciprofloxacin with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection.

Causality: The mixed-mode cation exchange sorbent is effective for retaining the basic piperazinyl group of Enrofloxacin and ciprofloxacin under acidic loading conditions. The subsequent elution with a basic methanolic solution neutralizes the charge and allows for their release.

LC-MS/MS Analysis: The Core of Quantification

The heart of this application is the LC-MS/MS system, which combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Chromatographic Separation: Achieving Baseline Resolution

The goal of the chromatographic step is to separate Enrofloxacin and ciprofloxacin from each other and from any remaining matrix components. A reversed-phase C18 column is commonly used for this purpose.[9][24][25]

Table 1: Optimized LC Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40°C
Injection Volume 5 µL

Causality: The acidic mobile phase (0.1% formic acid) ensures the analytes are protonated, which is beneficial for both chromatographic retention on the C18 column and for positive ion electrospray ionization in the mass spectrometer.[26][27] A gradient elution is employed to ensure sharp peaks and a reasonable run time.

Mass Spectrometric Detection: Unambiguous Identification and Quantification

Tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.

Table 2: Optimized MS/MS Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Enrofloxacin 360.2316.225
Ciprofloxacin 332.1288.128
Enrofloxacin-d5 (IS) 365.2321.225

Causality: The chosen precursor ions correspond to the protonated molecules [M+H]+ of the analytes. The product ions are characteristic fragments that are formed upon collision-induced dissociation, providing a high degree of specificity for the analytical method.

Method Validation: Ensuring Trustworthy Results

A bioanalytical method is only as good as its validation. The protocol must be rigorously validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure its reliability.[28][29][30][31][32]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components.No significant peaks at the retention times of the analytes in blank matrix.
Linearity To establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured concentration to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision To assess the reproducibility of the method.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery To evaluate the efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect To assess the ion suppression or enhancement from the matrix.CV of the matrix factor should be ≤ 15%.
Stability To determine the stability of the analytes under various conditions.Within ±15% of the initial concentration.

Visualizing the Workflow

Diagram 1: The Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Matrix->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (Mixed-Mode Cation Exchange) Biological_Matrix->Solid_Phase_Extraction LC_Separation LC Separation (C18 Column) Protein_Precipitation->LC_Separation Solid_Phase_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Method_Validation Method Validation (FDA/EMA Guidelines) Quantification->Method_Validation

Caption: Overview of the LC-MS/MS analytical workflow.

Diagram 2: Decision Tree for Sample Preparation

sample_prep_decision Start Start: Biological Sample High_Throughput High Throughput Needed? Start->High_Throughput High_Selectivity High Selectivity Required? High_Throughput->High_Selectivity No PPT Protein Precipitation High_Throughput->PPT Yes SPE Solid-Phase Extraction High_Selectivity->SPE Yes LLE Liquid-Liquid Extraction High_Selectivity->LLE No

Sources

Topic: Ecenofloxacin Use in Murine Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Modern Approach to Preclinical Antibiotic Assessment

The development of novel antimicrobial agents is a cornerstone of modern medicine. As we confront the escalating challenge of antimicrobial resistance, the rigorous preclinical evaluation of new candidates is more critical than ever. Ecenofloxacin, a fluoroquinolone antibiotic, represents a continuation of a class of drugs renowned for its broad-spectrum, concentration-dependent bactericidal activity.[1] Its journey from a promising molecule to a potential clinical therapeutic is paved with meticulous in vivo testing.

This document serves as a detailed guide to the application of this compound in established murine models of bacterial infection. It is designed for the bench scientist and the drug development professional, moving beyond simple step-by-step instructions to provide the underlying scientific rationale for protocol design and model selection. By understanding the "why" behind the "how," researchers can generate more robust, reproducible, and translatable data. We will explore the foundational principles of fluoroquinolone pharmacodynamics and detail the execution of three critical models: the neutropenic thigh infection model, the acute pneumonia model, and the sepsis model.

Section 1: Foundational Concepts for this compound Evaluation

Mechanism of Action: Targeting Bacterial DNA Replication

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a topoisomerase II) and topoisomerase IV.[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[2][3]

  • In Gram-negative bacteria, the primary target is DNA gyrase. Inhibition of this enzyme prevents the relaxation of positively supercoiled DNA, leading to a halt in DNA replication and, ultimately, cell death.[4]

  • In Gram-positive bacteria, the primary target is topoisomerase IV, which is crucial for separating daughter DNA strands after replication. Its inhibition prevents cell division.[2]

This dual-targeting mechanism contributes to the broad spectrum of activity characteristic of the fluoroquinolone class. The interaction forms a stable complex between the drug, the enzyme, and the bacterial DNA, leading to double-stranded DNA breaks and triggering a lethal cascade.[3][4]

Fluoroquinolone_MoA cluster_0 Bacterial Cell Replication DNA Replication & Segregation Gyrase DNA Gyrase (Gram-Negative Target) Replication->Gyrase required for TopoIV Topoisomerase IV (Gram-Positive Target) Replication->TopoIV required for This compound This compound Gyrase->this compound TopoIV->this compound Complex Ternary Complex (Drug-Enzyme-DNA) This compound->Complex forms DSB Double-Strand Breaks Complex->DSB causes Death Bacterial Cell Death DSB->Death leads to

Caption: Mechanism of this compound action on bacterial DNA topology.

Critical Pharmacokinetic/Pharmacodynamic (PK/PD) Principles

The efficacy of fluoroquinolones is not merely about their presence at the site of infection but is intimately linked to the concentration profile achieved over time. Unlike time-dependent antibiotics (e.g., beta-lactams), which require concentrations to remain above the Minimum Inhibitory Concentration (MIC) for an extended period, fluoroquinolones exhibit concentration-dependent killing .[1][5]

The two key PK/PD indices that predict the efficacy of fluoroquinolones are:

  • AUC/MIC: The ratio of the 24-hour Area Under the Concentration-time Curve to the MIC.

  • Cmax/MIC: The ratio of the peak drug concentration to the MIC.

For fluoroquinolones, an AUC/MIC ratio of >100 is often associated with clinical efficacy against Gram-negative bacteria, while a Cmax/MIC ratio of >10 is also considered a predictor of a positive outcome.[5][6] Murine models are instrumental in defining these target indices for a new compound like this compound, which is essential for predicting therapeutic doses in humans.[7]

Rationale for Immunosuppression in Murine Models

In many preclinical models, the host's immune system is deliberately suppressed, typically by using agents like cyclophosphamide to induce neutropenia.[8][9][10][11] This may seem counterintuitive, but it serves a critical scientific purpose: it isolates the antimicrobial activity of the drug itself, removing the confounding variable of an active immune response.[8][11] This allows for a clear, quantitative comparison of different dosing regimens and their direct impact on bacterial burden, which is fundamental for PK/PD analysis.[8][9]

Section 2: The Neutropenic Thigh Infection Model

This model is a highly standardized and reproducible system, often considered the workhorse for in vivo antibacterial efficacy studies.[9] It mimics a deep-seated soft tissue infection and is invaluable for determining the PK/PD drivers of a new antibiotic.[8][9]

Applications and Rationale
  • Primary Use: To establish the relationship between drug exposure (PK) and antibacterial effect (PD).

  • Key Question Answered: Which PK/PD index (AUC/MIC or Cmax/MIC) best correlates with this compound's efficacy?

  • Advantages: High reproducibility, clear quantitative endpoint (CFU/thigh), and extensive historical data for benchmarking.[9]

Detailed Protocol

Materials:

  • 6-week-old female ICR or CD-1 mice (23-27g)[10]

  • Cyclophosphamide for injection

  • Test pathogen (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound formulation for injection (subcutaneous is common)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Tissue homogenizer

  • Trypticase Soy Agar (TSA) plates or other appropriate growth medium

Step-by-Step Methodology:

  • Induction of Neutropenia (Immunosuppression):

    • Administer cyclophosphamide intraperitoneally (i.p.). A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[8][10][11][12] This reliably induces neutropenia (<100 neutrophils/mm³).[10]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight at 37°C.

    • Subculture into fresh broth and grow to early logarithmic phase.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., ~1x10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating.

  • Infection (Day 0):

    • Lightly anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension directly into the right thigh muscle.[8][10] This should deliver an initial inoculum of ~1x10⁶ CFU/thigh.

  • Initiation of Therapy:

    • At 2 hours post-infection, begin treatment. This allows the infection to establish.

    • Administer this compound via the desired route (e.g., subcutaneously).[5][7]

    • Include a vehicle-treated control group.

    • Dose-ranging studies are performed, with different total daily doses and varied dosing intervals (e.g., single dose, or divided doses every 12, 8, or 6 hours) to dissociate the effects of AUC vs. Cmax.[5]

  • Endpoint Analysis (24 Hours Post-Treatment Initiation):

    • Euthanize mice according to approved institutional protocols.

    • Aseptically dissect the entire thigh muscle.[8][10]

    • Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).[8]

    • Perform serial ten-fold dilutions of the homogenate in PBS.

    • Plate the dilutions onto appropriate agar plates.[11]

    • Incubate overnight at 37°C and enumerate the colonies the following day.

    • Calculate the bacterial load as log₁₀ CFU per gram of thigh tissue.

Data Interpretation

The primary outcome is the change in bacterial load (Δlog₁₀ CFU/g) after 24 hours compared to the untreated controls. By plotting this change against calculated PK/PD indices (AUC/MIC, Cmax/MIC) for each dosing regimen, a dose-response relationship can be established. This allows for the determination of the exposure required for bacteriostatic (no change in CFU) and bactericidal (e.g., 1-log₁₀ or 3-log₁₀ reduction) effects.[10]

Thigh_Model_Workflow Day_neg4 Day -4: Administer Cyclophosphamide (150 mg/kg) Day_neg1 Day -1: Administer Cyclophosphamide (100 mg/kg) Day_neg4->Day_neg1 Day_0_Infect Day 0 (T=0h): Thigh Muscle Infection (~10^6 CFU/thigh) Day_neg1->Day_0_Infect Day_0_Treat Day 0 (T=2h): Initiate this compound Treatment (Dose Ranging & Scheduling) Day_0_Infect->Day_0_Treat Day_1_Endpoint Day 1 (T=26h): Euthanize & Harvest Thigh Day_0_Treat->Day_1_Endpoint Homogenize Homogenize Tissue Day_1_Endpoint->Homogenize Dilute Serial Dilution Homogenize->Dilute Plate Plate & Incubate Dilute->Plate Count Enumerate CFU Plate->Count Analyze Calculate log10 CFU/gram & Correlate with PK/PD Indices Count->Analyze

Caption: Workflow for the neutropenic murine thigh infection model.

Section 3: The Murine Pneumonia Model

Lung infections remain a significant cause of morbidity and mortality.[13] The murine pneumonia model is essential for evaluating an antibiotic's ability to penetrate lung tissue and exert its effect in a different physiological compartment compared to soft tissue.[14]

Applications and Rationale
  • Primary Use: To assess the efficacy of this compound in a model of bacterial pneumonia.

  • Key Question Answered: Does this compound achieve sufficient concentrations in the lungs to effectively reduce bacterial burden?

  • Advantages: High clinical relevance for respiratory pathogens; allows for assessment of drug efficacy in a specific organ system.[13][14]

Detailed Protocol

Materials:

  • As per thigh model, with the addition of:

  • Test pathogen (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae)[13][14]

  • Intratracheal or intranasal delivery apparatus

Step-by-Step Methodology:

  • Animal Preparation:

    • Mice may be used as immunocompetent or rendered neutropenic as described in the thigh model, depending on the study objective.[13] Using neutropenic animals will again focus the evaluation on the drug's direct action.

  • Inoculum Preparation:

    • Prepare the bacterial suspension as previously described, adjusting the concentration for lung infection (e.g., 1x10⁹ CFU/mL for P. aeruginosa).[15][16]

  • Infection (Day 0):

    • Anesthetize the mouse (e.g., intraperitoneal injection of ketamine/xylazine or chloral hydrate).[15][17]

    • The most common and relatively non-invasive method is intranasal inoculation .[15]

    • Hold the mouse in a supine position. Slowly pipette a small volume (e.g., 10-20 µL) of the bacterial suspension onto each nostril, allowing the mouse to inhale the liquid.[15][16] Pauses may be needed to allow for normal breathing.[15]

  • Initiation of Therapy:

    • Begin this compound treatment at a predetermined time post-infection (e.g., 2-4 hours).

    • Administer the drug and control vehicle as described for the thigh model.

  • Endpoint Analysis (e.g., 24 or 48 Hours Post-Infection):

    • Euthanize the mice.

    • Perform a bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs, or aseptically remove the entire lungs.[15][16]

    • Homogenize the lung tissue in sterile PBS.

    • Perform serial dilutions and quantitative culture on agar plates to determine the bacterial load (log₁₀ CFU/lungs or CFU/gram of lung tissue).

Data Interpretation

Efficacy is determined by the reduction in bacterial counts in the lungs of treated animals compared to controls. This data can be correlated with plasma and, ideally, lung tissue concentrations of this compound to build a PK/PD model specific to the respiratory compartment. Survival can also be used as a secondary endpoint in longer-term studies.

Section 4: The Murine Sepsis Model

Sepsis is a life-threatening systemic inflammatory response to infection.[18] Murine sepsis models are crucial for evaluating a drug's ability to control a rapidly disseminating, systemic infection and improve survival.[19]

Applications and Rationale
  • Primary Use: To evaluate the efficacy of this compound in preventing mortality from a systemic, polymicrobial infection.

  • Key Question Answered: Can this compound treatment improve survival rates in a model of severe, systemic infection?

  • Model of Choice: Cecal Ligation and Puncture (CLP) is considered the gold standard as it closely mimics the pathophysiology of human sepsis arising from a perforated bowel.[17][19][20]

Detailed Protocol (Cecal Ligation and Puncture - CLP)

Materials:

  • As per previous models, with the addition of:

  • Surgical tools (scalpel, forceps, sutures)

  • Needle (e.g., 21-gauge) for puncture[17]

  • Warm sterile saline for resuscitation

Step-by-Step Methodology:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse (e.g., ketamine/xylazine i.p.).[17]

    • Shave and sterilize the abdomen.

  • Surgical Procedure (Day 0):

    • Make a small (1-2 cm) midline laparotomy incision to expose the abdominal cavity.[21]

    • Exteriorize the cecum.

    • Ligate the cecum with a suture at a specific distance from the distal end (e.g., 50-60% of the cecum). The amount of cecum ligated determines the severity of the resulting sepsis.[17][22]

    • Puncture the ligated cecum once or twice with the needle ("through-and-through").[20][22]

    • Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.[22]

    • Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures.[22]

  • Resuscitation and Treatment:

    • Immediately following surgery, administer subcutaneous warm sterile saline for fluid resuscitation.

    • Initiate this compound or vehicle control treatment at a defined time post-CLP (e.g., 1-6 hours). The timing is critical and should be standardized.

  • Endpoint Analysis:

    • The primary endpoint is survival , monitored over several days (e.g., 72-96 hours).

    • Secondary endpoints can include clinical scoring (activity, posture), body temperature, and bacterial load in blood or peritoneal fluid at earlier time points.

Data Interpretation

The primary outcome is presented as a Kaplan-Meier survival curve, with statistical comparisons between the this compound-treated groups and the vehicle control group (e.g., using a log-rank test). A significant increase in the survival rate in the treatment group indicates drug efficacy in this severe infection model.[18][23][24]

Model_Selection Start What is the primary research question? Q_PKPD Determine fundamental PK/PD parameters (e.g., AUC/MIC vs Cmax/MIC)? Start->Q_PKPD Q_Lung Assess efficacy in a respiratory tract infection? Start->Q_Lung Q_Survival Evaluate impact on survival in a systemic, polymicrobial infection? Start->Q_Survival Model_Thigh Use Neutropenic Thigh Model Q_PKPD->Model_Thigh Yes Model_Pneumonia Use Pneumonia Model Q_Lung->Model_Pneumonia Yes Model_Sepsis Use Sepsis (CLP) Model Q_Survival->Model_Sepsis Yes

Caption: Decision tree for selecting the appropriate murine model.

Section 5: Data Presentation and Pharmacokinetic Considerations

Robust data analysis begins with clear presentation. All quantitative data should be summarized for easy comparison.

Sample Data Summary Table
ModelPathogenPrimary EndpointKey MeasurementPurpose
Neutropenic Thigh S. aureus, E. coliBacterial Burdenlog₁₀ CFU/gramDetermine PK/PD driver (AUC/MIC)
Pneumonia P. aeruginosa, K. pneumoniaeBacterial Burdenlog₁₀ CFU/lungsAssess efficacy in lung tissue
Sepsis (CLP) Polymicrobial (cecal contents)Survival% Survival over timeEvaluate effect on mortality
Pharmacokinetic Data for Dose Selection

While specific PK data for this compound in mice must be determined experimentally, data from related fluoroquinolones like Enrofloxacin provide a crucial starting point for designing dose-ranging studies.

Table: Published Pharmacokinetic Parameters of Enrofloxacin in Mice [7][25][26]

ParameterValueSpecies/Study Note
Elimination Half-life (t½) ~1.5 hoursVaries with dose and model[7][26]
Body Clearance (CL) ~68 mL/min/kgHigh clearance in mice[25][26]
Volume of Distribution (Vd) ~10.5 L/kgExtensive tissue distribution[25][26]
Dose Proportionality AUC and Cmax increase with doseObserved from 1.25 to 10 mg/kg[7]

Note: These values are for Enrofloxacin and serve as an illustrative guide. The actual pharmacokinetic profile of this compound must be established in the specific mouse strain used for the efficacy studies.

References

  • Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection. Bio-protocol. [Link]

  • Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. Frontiers in Physiology. (2022-05-11). [Link]

  • Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. [Link]

  • Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Microbiology. [Link]

  • A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections. IMI AMR Accelerator. [Link]

  • Neutropenic thigh mouse model. GARDP Revive. [Link]

  • Current Murine Models of Sepsis. Surgical Infections. [Link]

  • Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. JoVE (Journal of Visualized Experiments). (2013-07-08). [Link]

  • An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy. [Link]

  • Murine pneumonia model. GARDP Revive. [Link]

  • Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP). Springer Protocols. [Link]

  • Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection. JoVE (Journal of Visualized Experiments). [Link]

  • Use Of Animal Model Of Sepsis To Evaluate Novel Herbal Therapies l Protocol Preview. JoVE (Journal of Visualized Experiments). (2022-06-24). [Link]

  • Mouse thigh infection model. Bio-protocol. [Link]

  • This compound hydrochloride. Synapse. [Link]

  • In vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]

  • Enrofloxacin. Wikipedia. [Link]

  • Efficacy of Enrofloxacin in a Mouse Model of Sepsis. Journal of the American Association for Laboratory Animal Science. [Link]

  • ENROFLOXACIN. Ataman Kimya. [Link]

  • Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? International Journal of Molecular Sciences. [Link]

  • Comparative pharmacokinetics of enrofloxacin in mice, rats, rabbits, sheep, and cows. American Journal of Veterinary Research. [Link]

  • “Acceptable” concentrations of enrofloxacin in food lead to reduced enrofloxacin susceptibility in a mouse model of gastrointestinal Klebsiella pneumoniae. bioRxiv. [Link]

  • Twenty published studies examining the efficacy of enrofloxacin. ResearchGate. [Link]

  • Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling. OUCI. [Link]

  • A Review of Enrofloxacin for Veterinary Use. Open Journal of Veterinary Medicine. [Link]

  • Efficacy of Enrofloxacin in a Mouse Model of Sepsis | Request PDF. ResearchGate. [Link]

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  • Broad spectrum antibiotic enrofloxacin modulates contact sensitivity through gut microbiota in a murine model. The Journal of Allergy and Clinical Immunology. [Link]

  • Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling. BMC Veterinary Research. [Link]

  • Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate. International Journal of Nanomedicine. [Link]

  • Enrofloxacin | C19H22FN3O3. PubChem. [Link]

  • Pharmacokinetics of enrofloxacin in clinically normal dogs and mice and drug pharmacodynamics in neutropenic mice with Escherichia coli and staphylococcal infections. American Journal of Veterinary Research. [Link]

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Application Notes and Protocols for In Vitro Ecenofloxacin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ecenofloxacin and the Imperative for Standardized Susceptibility Testing

This compound is a fluoroquinolone antibiotic, a class of synthetic bactericidal agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] The mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] By binding to the enzyme-DNA complex, this compound stabilizes a state of cleaved DNA, leading to the cessation of DNA replication and ultimately, cell death.[2][3] The development of new antimicrobials like this compound is critical in an era of rising antimicrobial resistance.

Accurate and reproducible in vitro susceptibility testing is the cornerstone of preclinical assessment for any new antimicrobial agent. It informs the drug development process by defining the agent's spectrum of activity, aiding in the establishment of effective dosing regimens, and providing a surveillance tool for the emergence of resistance. Standardized protocols are essential to ensure that data generated across different laboratories are comparable and reliable.

This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the fluoroquinolone class.[4][5][6][7][8] While this compound-specific breakpoints and quality control (QC) ranges are yet to be formally established by these bodies, the principles and methods described herein provide a robust framework for researchers, scientists, and drug development professionals.

Part 1: Foundational Methodologies for Susceptibility Testing

The choice of methodology for susceptibility testing can depend on the specific research question, throughput requirements, and the nature of the bacterial isolates being tested. The three most widely accepted methods are Broth Microdilution, Agar Dilution, and Disk Diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is highly scalable and is considered a gold standard.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are examined for visible bacterial growth.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized This compound stock solution B Prepare serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) A->B E Dispense 50 µL of each This compound dilution into microtiter plate wells B->E C Prepare standardized bacterial inoculum (0.5 McFarland) D Dilute inoculum to final concentration of 5x10^5 CFU/mL C->D F Add 50 µL of diluted bacterial inoculum to each well D->F E->F G Include growth control (no drug) and sterility control (no bacteria) wells F->G H Incubate plates at 35±1°C for 16-20 hours G->H I Read plates visually or with a microplate reader H->I J Determine MIC: lowest concentration with no visible growth I->J

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Detailed Protocol:

  • Preparation of this compound Stock: Accurately weigh a sufficient amount of this compound analytical powder and dissolve in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Using cation-adjusted Mueller-Hinton Broth (CAMHB), prepare serial twofold dilutions of this compound. The typical concentration range for fluoroquinolones is 0.008 to 32 µg/mL.

    • Dispense 50 µL of each dilution into the wells of a 96-well plate.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

    • Incubate the plates in ambient air at 35 ± 1°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is a complete absence of visible growth.

Agar Dilution Method

Agar dilution is another quantitative method for MIC determination, often used for fastidious organisms or when a smaller number of isolates are being tested.

Principle: Serial twofold dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of each plate.

Detailed Protocol:

  • Preparation of this compound-Agar Plates:

    • Prepare serial twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentration.

    • For each concentration, add 2 mL of the this compound dilution to 18 mL of sterile, molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

    • Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

    • Include a drug-free control plate.

  • Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot approximately 1-2 µL of the inoculum onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 1°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative technique that is simple, cost-effective, and widely used in clinical laboratories.

Principle: A paper disk impregnated with a standardized amount of this compound is placed on an agar plate that has been inoculated with a standardized bacterial suspension. The drug diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured.

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar (MHA) plate for a confluent lawn of growth A->B C Place this compound disk on the inoculated agar surface B->C D Press gently to ensure full contact with the agar C->D E Incubate plate at 35±1°C for 16-18 hours D->E F Measure the diameter of the zone of inhibition in millimeters E->F G Interpret results (S, I, R) based on established breakpoints F->G

Sources

Application Notes and Protocols for the Veterinary Clinical Development of Ecenofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Novel Veterinary Antimicrobials

The landscape of veterinary medicine is continuously challenged by the emergence of bacterial resistance to established antibiotics. Fluoroquinolones, a class of synthetic broad-spectrum antibacterial agents, have been a cornerstone in treating a variety of infections in companion and food-producing animals since their introduction in the late 1980s.[1][2] Their rapid, concentration-dependent bactericidal activity, excellent tissue distribution, and favorable safety profile have made them indispensable.[1][3][4] Ecenofloxacin is a fluoroquinolone antibiotic that, like its predecessors, holds promise for addressing critical bacterial infections in veterinary patients.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in veterinary clinical trials. It provides a strategic framework, from preclinical assessment to pivotal Phase III efficacy studies, grounded in established scientific principles and regulatory expectations.

Pharmacological Profile of this compound

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting key bacterial enzymes essential for DNA replication, recombination, and repair: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7]

  • In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process critical for relieving torsional stress during DNA replication.[6][7][8]

  • In Gram-positive bacteria , the primary target is often topoisomerase IV, which is crucial for the separation of daughter DNA strands after replication.[7][8]

By binding to the enzyme-DNA complex, this compound stabilizes it, leading to double-stranded DNA breaks and ultimately triggering a cascade of events that results in rapid cell death.[9] This dual-targeting mechanism is a hallmark of newer fluoroquinolones and can be advantageous in overcoming resistance that may have developed to older agents targeting only one of the enzymes.

Ecenofloxacin_MoA cluster_bacterium Bacterial Cell cluster_enzymes Target Enzymes eceno_in This compound gyrase DNA Gyrase (Topoisomerase II) eceno_in->gyrase topoIV Topoisomerase IV eceno_in->topoIV porin Porin Channel (Gram-Negative) porin->eceno_in dna Bacterial DNA replication DNA Replication & Transcription dna->replication gyrase->replication Relaxes Supercoils breaks Double-Strand DNA Breaks gyrase->breaks Inhibition topoIV->replication Decatenates Daughter DNA topoIV->breaks Inhibition death Bacterial Cell Death breaks->death eceno_out This compound (External) eceno_out->porin Entry

Caption: Mechanism of action of this compound in a bacterial cell.

Expected Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile

The clinical success of a concentration-dependent antibiotic like this compound relies heavily on achieving optimal exposure at the site of infection. Key PK/PD indices that predict efficacy for fluoroquinolones are the ratio of the maximum plasma concentration to the Minimum Inhibitory Concentration (Cmax/MIC) and the ratio of the Area Under the Curve to the MIC (AUC/MIC).[10][11]

  • Pharmacokinetics (PK): Describes what the body does to the drug. Based on data from similar fluoroquinolones like enrofloxacin, this compound is expected to have good oral bioavailability, extensive tissue distribution, and a half-life that supports once or twice-daily dosing in most species.[4][12]

  • Pharmacodynamics (PD): Describes what the drug does to the bacteria. The key PD parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth.

ParameterDescriptionExpected Characteristic for this compoundRationale for Importance
Cmax Maximum plasma concentrationHigh peak following administrationA high Cmax/MIC ratio (typically >8-10) is predictive of bactericidal effect for fluoroquinolones.
Tmax Time to reach CmaxRelatively short (1-3 hours)Indicates rapid absorption, which is crucial for treating acute infections.
AUC Area Under the concentration-time CurveSufficiently high over 24 hoursThe AUC/MIC ratio (>100-125 for Gram-negatives) is a key predictor of clinical and bacteriological cure.[11]
Elimination half-lifeModerate (e.g., 4-10 hours in dogs)Determines the dosing interval required to maintain therapeutic concentrations.
Bioavailability (F%) Fraction of drug reaching systemic circulationHigh (>80% orally)High oral bioavailability allows for convenient and effective at-home administration.[3]
Vd Volume of distributionLarge (>1 L/kg)A large Vd indicates excellent penetration into tissues, which is vital for treating infections in organs like the lungs, skin, and prostate.[4]

Table 1: Expected Pharmacokinetic Parameters for this compound in Veterinary Species. (Note: These are projected values based on the fluoroquinolone class; actual values must be determined experimentally).

Preclinical Evaluation: Foundational Data for Clinical Success

Before initiating clinical trials in client-owned animals, a robust preclinical data package is required by regulatory agencies like the FDA's Center for Veterinary Medicine (CVM) and the European Medicines Agency (EMA).[13][14] This phase establishes the fundamental activity and safety profile of the drug.

Protocol: In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the in vitro activity of this compound against a broad panel of recent, clinically relevant veterinary bacterial pathogens.

Causality: This step is critical to define the spectrum of activity. It identifies which bacterial species are likely to be susceptible and provides the MIC values (e.g., MIC₅₀ and MIC₉₀) that are essential for calculating PK/PD indices and guiding dose selection for subsequent clinical studies.

Methodology:

  • Isolate Collection: Obtain a diverse panel of recent (within 2-3 years) clinical isolates from the target animal species (e.g., dogs, cats, cattle). Include key pathogens such as:

    • Companion Animals: Staphylococcus pseudintermedius, Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Pasteurella multocida.[15][16][17]

    • Livestock: Mannheimia haemolytica, Pasteurella multocida, Histophilus somni (Bovine Respiratory Disease complex), E. coli, Salmonella spp.[18][19][20]

  • MIC Testing: Perform broth microdilution or agar dilution susceptibility testing according to the Clinical and Laboratory Standards Institute (CLSI) VET01 guidelines.

  • Quality Control: Include CLSI-recommended quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each run to ensure the validity of the results.

  • Data Analysis: Determine the MIC for each isolate. Calculate the MIC₅₀ and MIC₉₀ for each bacterial species, representing the concentration at which 50% and 90% of isolates are inhibited, respectively.

Bacterial SpeciesTarget Animal(s)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Escherichia coliDogs, Cats, Cattle≤0.060.125
Staphylococcus pseudintermediusDogs0.1250.5
Pasteurella multocidaCats, Cattle≤0.015≤0.03
Klebsiella pneumoniaeDogs, Cats0.1250.5
Proteus mirabilisDogs, Cats≤0.060.25
Mannheimia haemolyticaCattle≤0.030.06

Table 2: Hypothetical In Vitro Activity of this compound against Key Veterinary Pathogens.

Veterinary Clinical Trial Protocols

Clinical development must follow a phased approach, adhering to Good Clinical Practice (GCP) guidelines, to systematically evaluate the safety and efficacy of this compound.

Phase I Protocol: Target Animal Safety and Pharmacokinetics

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult animals of the target species (e.g., dogs).

Causality: This is the first-in-target-animal study. It establishes the basic safety margin and provides the critical PK data (Cmax, AUC, T½) needed to propose a rational dose for Phase II studies. A dose escalation design is used to identify the maximum tolerated dose (MTD) without exposing a large number of animals to potentially toxic levels.

Methodology:

  • Animal Selection: Enroll a small cohort (e.g., 8-12) of healthy, purpose-bred adult dogs. Ensure they are fully acclimated and have undergone a thorough physical examination and baseline bloodwork (CBC, chemistry panel).

  • Study Design: Use a dose-escalation design.

    • Group 1 (n=4-6): Receive the projected therapeutic dose (e.g., 5 mg/kg) orally.

    • Group 2 (n=4-6): Receive a multiple of the therapeutic dose (e.g., 15 mg/kg or 3x).

    • Group 3 (n=4-6): Receive a higher multiple (e.g., 25 mg/kg or 5x).

  • Dosing and Observation: Administer a single dose of this compound. Observe animals continuously for the first 4 hours and at regular intervals for 48-72 hours for any adverse events (e.g., vomiting, diarrhea, changes in behavior).[21]

  • Pharmacokinetic Sampling: Collect whole blood (in lithium heparin or EDTA tubes) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.

    • Rationale for time points: These points are selected to accurately define the absorption phase, the peak concentration (Cmax), and the elimination phase of the drug's concentration-time curve.

  • Sample Processing and Analysis: Centrifuge blood to separate plasma. Store plasma at -70°C or colder until analysis. Quantify this compound (and its primary metabolite, if applicable, like ciprofloxacin for enrofloxacin) concentrations using a validated High-Performance Liquid Chromatography (HPLC) or LC-MS/MS method.[22]

  • Data Analysis:

    • Safety: Record all clinical observations. Repeat bloodwork at 24 and 72 hours to monitor for any changes in hematological or biochemical parameters.

    • Pharmacokinetics: Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC₀₋₂₄, T½) for each animal.

Phase III Protocol: Pivotal Multi-Center, Randomized, Controlled Field Efficacy and Safety Study

Objective: To demonstrate the clinical efficacy and safety of this compound for the treatment of a specific, naturally occurring bacterial disease (e.g., uncomplicated bacterial cystitis in dogs) compared to a standard-of-care, approved antibiotic.

Causality: This is the pivotal study required for regulatory approval.[23][24] A randomized, controlled, and often blinded design is the gold standard to eliminate bias and provide robust statistical evidence that the new drug is at least as effective (non-inferiority) as, or more effective than (superiority), an existing therapy. A multi-center approach ensures the study population is representative of the broader patient population.

PhaseIII_Workflow cluster_setup Study Setup & Initiation cluster_enrollment Patient Enrollment cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis & Reporting protocol Final Protocol & CRF Approval irb Investigator & Site Selection protocol->irb initiation Site Initiation Visits irb->initiation screening Patient Screening (Inclusion/Exclusion Criteria Met) consent Owner Informed Consent screening->consent randomize Randomization consent->randomize groupA Group A: This compound randomize->groupA groupB Group B: Positive Control Antibiotic randomize->groupB day0 Day 0: Baseline Assessment & First Dose treatment_period Treatment Period (e.g., 7-14 days) day0->treatment_period recheck1 Follow-up 1 (e.g., Day 7±2) treatment_period->recheck1 recheck2 Follow-up 2 (Test of Cure) (e.g., Day 21±3) recheck1->recheck2 data_lock Database Lock recheck2->data_lock stat_analysis Statistical Analysis (Primary & Secondary Endpoints) data_lock->stat_analysis csr Clinical Study Report stat_analysis->csr

Caption: Workflow for a Phase III pivotal veterinary clinical trial.

Methodology:

  • Study Population & Criteria:

    • Inclusion Criteria: Client-owned dogs presenting with clinical signs of uncomplicated bacterial cystitis (e.g., hematuria, stranguria, pollakiuria).[25] Diagnosis confirmed by urinalysis and a positive urine culture (e.g., ≥10,000 CFU/mL of a single uropathogen).

    • Exclusion Criteria: Pregnant or lactating animals, animals with known structural urinary abnormalities, recent (e.g., within 7 days) antibiotic treatment, known hypersensitivity to fluoroquinolones.

  • Study Design: A prospective, multi-center, randomized, positive-controlled, and double-blinded clinical trial.

    • Randomization: Eligible dogs are randomly assigned to one of two treatment groups using a predetermined randomization schedule.

    • Blinding: Both the pet owner and the clinical investigator are unaware of the treatment assignment to prevent bias in assessment. This is achieved by using identical-looking placebo and active drug formulations.

  • Treatment Arms:

    • Test Article Group: this compound at the dose determined from Phase I/II studies (e.g., 5 mg/kg PO SID for 10 days).

    • Positive Control Group: An approved and effective antibiotic for canine UTI (e.g., amoxicillin-clavulanate or another fluoroquinolone like enrofloxacin) administered according to its label directions.[25]

  • Assessments and Endpoints:

    • Day 0 (Enrollment): Complete physical exam, collection of urine via cystocentesis for culture and urinalysis, and owner assessment of clinical signs.

    • Primary Efficacy Endpoint: Bacteriological cure, defined as a post-treatment urine culture with <1,000 CFU/mL of the original pathogen at the "Test of Cure" visit (e.g., Day 21).

    • Secondary Efficacy Endpoint: Clinical cure, defined as the complete resolution of all presenting clinical signs as assessed by the investigator and owner.

    • Safety Assessment: Owners monitor for adverse events daily. Investigators perform physical exams and review clinical pathology at specified recheck visits.

  • Statistical Analysis:

    • The primary analysis will be a non-inferiority test on the bacteriological cure rate between the this compound group and the positive control group.

    • The sample size will be calculated to ensure sufficient statistical power (typically >80%) to detect a pre-defined non-inferiority margin.

Conclusion and Future Directions

The successful execution of this comprehensive clinical development plan, from preclinical characterization to robust pivotal field trials, is essential for establishing the clinical utility of this compound. By adhering to rigorous scientific principles and global regulatory standards, the data generated will provide the necessary evidence of safety and efficacy to support a new animal drug application. This compound has the potential to become a valuable tool for veterinarians, offering a new therapeutic option to effectively manage bacterial infections and safeguard animal health in an era of increasing antimicrobial resistance.

References

  • Veterian Key. (2018, February 8). Fluoroquinolone Antimicrobial Drugs. [Link]

  • Papich, M. G. (1993). Fluoroquinolones in animal health. Journal of the American Veterinary Medical Association, 203(3), 423-431. [Link]

  • Boothe, D. M. (2010). Fluoroquinolones: Then and Now. VetFolio. [Link]

  • KuKanich, K. (2017). When I Use Fluoroquinolones in Dogs and Cats. WSAVA 2017 Congress Proceedings. [Link]

  • Hirai, K., et al. (2001). Pathogenic Bacteria Carried by Companion Animals and Their Susceptibility to Antibacterial Agents. Journal of the Japan Veterinary Medical Association, 54(8), 623-628. [Link]

  • European Medicines Agency. (2024). Demonstration of efficacy for veterinary medicinal products containing antimicrobial substances - Scientific guideline. [Link]

  • da Silva, G. L., et al. (2021). Use of fluoroquinolones in domestic dogs and cats. Research, Society and Development, 10(9), e19810917951. [Link]

  • RAPS. (2014, October 20). EMA Looks to Cut Down on Antibiotic Resistance through New Efficacy Guidelines. [Link]

  • Agriculture and Agri-Food Canada. (2002). Zoonotic Pathogens in Domestic Livestock Manure. [Link]

  • MDPI. (n.d.). Special Issue : Bacterial Infectious Diseases of Companion Animals. [Link]

  • Michitsch, R. V., et al. (2011). Bacterial Pathogen Occurrence and Persistence in Livestock Mortality Biopiles. Applied and Environmental Microbiology, 77(10), 3237-3248. [Link]

  • Semantic Scholar. (2024). From Farm to Fork: Antimicrobial-Resistant Bacterial Pathogens in Livestock Production and the Food Chain. [Link]

  • Synapse. (2023, November 8). This compound hydrochloride. [Link]

  • American Society for Microbiology. (2021, December 15). Pet Pathogens: What Dog Owners Need to Know. [Link]

  • Kles-Czerniawska, A., et al. (2024). Wounds of Companion Animals as Habitat of Potentially Harmful to Humans Antibiotic Resistant Bacteria. Preprints.org. [Link]

  • ResearchGate. (2010). Pathogenic Bacteria Carried by Companion Animals and Their Susceptibility to Antibacterial Agents. [Link]

  • Frontiers. (2022). Review of major meat-borne zoonotic bacterial pathogens. [Link]

  • PubMed Central. (2022). Review of major meat-borne zoonotic bacterial pathogens. [Link]

  • European Medicines Agency. (n.d.). Antimicrobials. [Link]

  • MDPI. (2023). Regulation of Antibiotic Use in Livestock: European and International Strategies to Prevent and Control Antimicrobial Resistance and Ensure Animal Welfare. [Link]

  • European Medicines Agency. (2021, July 28). Scientific guidelines for veterinary medicines. [Link]

  • U.S. Food and Drug Administration. (2024, May 22). FDA Policies: Antimicrobial Drugs for Animals. [Link]

  • U.S. Food and Drug Administration. (2023, December 2). Guidance by Number. [Link]

  • López-Cadenas, C., et al. (2013). Enrofloxacin: pharmacokinetics and metabolism in domestic animal species. Current Drug Metabolism, 14(9), 967-977. [Link]

  • Animal Health Consulting. (n.d.). Veterinary Regulations - FDA-CVM, USDA-CVB. [Link]

  • Ataman Kimya. (n.d.). ENROFLOXACIN. [Link]

  • Dróżdż, R., et al. (2020). Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?. International Journal of Molecular Sciences, 21(19), 7041. [Link]

  • Sumano, H., et al. (2019). Outpatient Clinical Trial in Dogs With Leptospirosis Treated With Enrofloxacin Hydrochloride-Dihydrate (ENRO-C). Frontiers in Veterinary Science, 6, 360. [Link]

  • The Pew Charitable Trusts. (2021, August 23). FDA will require veterinary oversight for all animal antibiotics important to human medicine. [Link]

  • Trouchon, T., & Lefebvre, S. (2016). A Review of Enrofloxacin for Veterinary Use. Open Journal of Veterinary Medicine, 6(2), 40-58. [Link]

  • PubMed. (2013). Enrofloxacin: pharmacokinetics and metabolism in domestic animal species. [Link]

  • U.S. Food and Drug Administration. (2024, October 18). FDA Regulation of Animal Drugs. [Link]

  • Li, X., et al. (2021). Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling. BMC Veterinary Research, 17(1), 211. [Link]

  • ResearchGate. (2013). Comparative analysis of enrofloxacin pharmacokinetics in dogs and cats. [Link]

  • Li, J., et al. (2013). Integrated pharmacokinetics/pharmacodynamics parameters-based dosing guidelines of enrofloxacin in grass carp Ctenopharyngodon idella to minimize selection of drug resistance. BMC Veterinary Research, 9, 114. [Link]

  • Dimitrova, D., et al. (2010). Species differences in pharmacokinetics of enrofloxacin in dogs and cats after oral administrations. Frontiers in Pharmacology, 1, 137. [Link]

  • Sumano, H., et al. (2022). Treatment of Bovine Leptospirosis with Enrofloxacin HCl 2H2O (Enro-C): A Clinical Trial. Antibiotics, 11(9), 1221. [Link]

  • El-Saber, B., et al. (2019). Pharmacokinetic and pharmacodynamic integration of enrofloxacin against Salmonella Enteritidis after administering to broiler chicken by per-oral and intravenous routes. Pakistan Veterinary Journal, 39(1), 1-6. [Link]

  • Colakoglu, E. C., et al. (2017). Efficacy of single-dose ceftriaxone versus multiple-dose enrofloxacin in dogs with uncomplicated lower urinary tract infection: a randomised clinical trial. Veterinární medicína, 62(3), 125-130. [Link]

  • PubMed. (2019). Outpatient Clinical Trial in Dogs With Leptospirosis Treated With Enrofloxacin Hydrochloride-Dihydrate (ENRO-C). [Link]

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Sources

Development of a Validated Stability-Indicating HPLC Method for the Quantification of Ecenofloxacin in Bulk Drug and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Evelyn Reed

Introduction

Ecenofloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. As with any potent pharmaceutical compound, ensuring its quality, efficacy, and safety throughout its lifecycle is paramount. A critical component of this quality control is the availability of a robust, accurate, and reliable analytical method for its quantification. This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate and quantify this compound from its potential degradation products, which may form under various stress conditions, thus ensuring that the method is "stability-indicating."

The principles and procedures outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) for the validation of analytical procedures, and principles from ICH Q1A(R2) concerning stability testing.[1][2] This ensures the developed method is suitable for its intended purpose in a regulated environment.

Scientific Rationale and Method Development Strategy

The primary objective is to develop a method that can accurately measure the concentration of this compound, even in the presence of impurities and degradation products. A reverse-phase HPLC (RP-HPLC) approach was selected due to its wide applicability for the analysis of moderately polar compounds like fluoroquinolones.

This compound: Chemical Properties

  • Chemical Name: 7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid[3]

  • Molecular Formula: C₁₉H₂₁FN₄O₃[3]

  • Molecular Weight: 372.4 g/mol [3]

  • Solubility: As a fluoroquinolone, this compound is expected to have limited aqueous solubility, which can be influenced by pH.[4] Its solubility is generally higher in acidic and alkaline conditions compared to its isoelectric point. For analytical purposes, it is soluble in organic solvents like methanol and acetonitrile.

The method development process will focus on optimizing the chromatographic conditions to achieve a sharp, symmetrical peak for this compound, well-resolved from any degradation products generated during forced degradation studies.

Materials and Reagents

  • This compound Reference Standard: (Purity > 99.5%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: HPLC grade (or Milli-Q or equivalent)

  • Phosphoric Acid: AR grade

  • Sodium Hydroxide: AR grade

  • Hydrogen Peroxide (30%): AR grade

  • Hydrochloric Acid: AR grade

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this method. Based on the chemical structure of this compound, which is similar to other fluoroquinolones, a C18 column is a logical first choice. The UV spectrum of related compounds suggests that a detection wavelength in the range of 270-280 nm would provide adequate sensitivity.[5]

ParameterRecommended ConditionJustification
Instrument HPLC with UV/PDA DetectorStandard instrumentation for pharmaceutical analysis. A PDA detector is advantageous for peak purity analysis.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like fluoroquinolones.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)The acidic pH ensures the protonation of the carboxylic acid group, leading to better peak shape. The ratio of acetonitrile to buffer can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection Wavelength 278 nmFluoroquinolones typically exhibit strong UV absorbance in this region, ensuring good sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase.

Sample Solution (for a hypothetical 100 mg tablet):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Acid Hydrolysis:

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Add 5 mL of 1N HCl and keep at 60 °C for 2 hours.

  • Cool the solution and neutralize with 1N NaOH.

  • Dilute to volume with the mobile phase.

Base Hydrolysis:

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Add 5 mL of 1N NaOH and keep at 60 °C for 1 hour.

  • Cool the solution and neutralize with 1N HCl.

  • Dilute to volume with the mobile phase.

Oxidative Degradation:

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Add 5 mL of 30% H₂O₂ and keep at room temperature for 4 hours.

  • Dilute to volume with the mobile phase.

Thermal Degradation:

  • Expose the solid this compound powder to 105 °C in an oven for 24 hours.

  • Prepare a 100 µg/mL solution of the heat-treated sample in the mobile phase.

Photolytic Degradation:

  • Expose a 100 µg/mL solution of this compound to UV light (254 nm) for 24 hours.

  • Analyze the solution directly.

A control sample (unstressed) should be analyzed concurrently with the stressed samples.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products and placebo components. Peak purity index should be > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0% for the drug substance.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2% organic phase, ±0.1 mL/min flow rate). RSD should be ≤ 2.0%.
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.
Protocol 3: Validation Experiments

Specificity:

  • Inject the diluent (blank), a placebo solution, the standard solution, and the solutions from the forced degradation studies.

  • Assess the chromatograms for any interference at the retention time of this compound.

  • Use a PDA detector to determine the peak purity of the this compound peak in the presence of its degradation products.

Linearity:

  • Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient and regression equation.

Accuracy:

  • Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery.

Precision:

  • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the RSD for the peak areas.

LOD and LOQ:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

Robustness:

  • Analyze the standard solution while making small, deliberate changes to the chromatographic conditions (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Evaluate the effect on the system suitability parameters and the assay results.

Visualization of Workflows

Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile Lit_Review Literature Review (Fluoroquinolones) Dev_Start->Lit_Review Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, λ) Lit_Review->Initial_Conditions Optimization Optimize Chromatographic Parameters Initial_Conditions->Optimization Forced_Degradation Perform Forced Degradation Studies Optimization->Forced_Degradation Specificity_Check Check Specificity & Resolution Forced_Degradation->Specificity_Check Validation_Protocol Prepare Validation Protocol Specificity_Check->Validation_Protocol Method Finalized Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Robustness->System_Suitability Final Check Final_Report Final Application Note System_Suitability->Final_Report Compile Data

Caption: Workflow for the development and validation of the analytical method.

Forced_Degradation_Pathway cluster_Stress Stress Conditions (ICH Q1A) This compound This compound (API) Acid Acid Hydrolysis (HCl, Heat) This compound->Acid Base Base Hydrolysis (NaOH, Heat) This compound->Base Oxidation Oxidation (H₂O₂) This compound->Oxidation Thermal Thermal (Dry Heat) This compound->Thermal Photo Photolytic (UV Light) This compound->Photo HPLC_Analysis Stability-Indicating HPLC Method This compound->HPLC_Analysis Quantification Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->HPLC_Analysis Separation & Detection

Caption: Logical relationship of forced degradation studies to method validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for this compound. The described protocols, grounded in established regulatory guidelines, ensure the generation of reliable and accurate data suitable for quality control and stability assessment of this compound in both bulk drug and finished pharmaceutical products. The successful validation of this method will demonstrate its suitability for its intended purpose, providing a critical tool for ensuring the quality and safety of this compound-containing medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 178066, this compound. Retrieved from [Link]

  • Jain, A., Agarwal, A., & Singhai, A. K. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Iranian Journal of Pharmaceutical Research, 7(4), 241–246. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108. Available at: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 23(4), 597–604. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry, 2015, 819382. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

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  • Wypych, A., & Prokopowicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. Available at: [Link]

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Application Notes and Protocols: Ecenofloxacin Administration in Cell Culture for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective administration of Ecenofloxacin in cell culture for the purpose of conducting antibacterial assays. This compound, a fluoroquinolone antibiotic, demonstrates potent activity against a wide range of bacteria by targeting essential enzymes involved in DNA replication.[1][2] This guide details its mechanism of action, provides step-by-step protocols for determining its efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and outlines methods for assessing its cytotoxicity on mammalian cells to ensure the selectivity of its antibacterial effects. The protocols are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction to this compound

This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Like other fluoroquinolones, its primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for controlling DNA topology, facilitating processes like replication, recombination, and repair.[1][2] By forming a stable complex with the enzyme-DNA cleavage intermediate, this compound effectively stalls the replication fork, leading to DNA damage and ultimately, bacterial cell death.[1] This potent, concentration-dependent bactericidal activity applies to a broad spectrum of Gram-negative and Gram-positive bacteria, making it a compound of significant interest in both veterinary medicine and new drug discovery.[1][3]

Understanding the precise concentration at which this compound inhibits or kills bacteria is fundamental for its development and application. This guide provides robust protocols for quantifying its antibacterial potency and evaluating its safety profile with respect to mammalian cells.

Physicochemical Properties and Reagent Preparation

Proper handling and preparation of this compound are paramount for obtaining accurate and reproducible results. Due to its physicochemical properties, careful consideration must be given to its solubility and the preparation of a stable stock solution.

Key Properties:

  • Chemical Class: Fluoroquinolone[4]

  • Appearance: Pale yellow crystalline solid[4]

  • Solubility: this compound, like its analogue Enrofloxacin, is characterized by poor aqueous solubility, especially at neutral pH.[4][5][6] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][8]

Protocol 2.1: Preparation of this compound Stock Solution

The use of an organic solvent is necessary to achieve a high-concentration stock solution that can be subsequently diluted in aqueous culture media. DMSO is commonly used due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous/Hygroscopic DMSO

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Sterile 0.22 µm syringe filter

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Solubilization: Transfer the powder to a sterile conical tube. Add the required volume of DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL stock).

  • Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.[7]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to remove any potential microbial contaminants.[9][10]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50 µL) to minimize freeze-thaw cycles and reduce the risk of contamination.[10] Store the aliquots at -20°C for long-term use (up to 1 year).[9]

Causality Note: Aliquoting is crucial because repeated changes in temperature can degrade the compound, and opening the stock vial multiple times increases the probability of contamination. The final concentration of DMSO in the assay wells should not exceed 0.5-1% to avoid solvent-induced cytotoxicity to both bacteria and mammalian cells.

Core Antibacterial Assays

The following sections detail the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent subculturing steps to establish the Minimum Bactericidal Concentration (MBC). These assays are the gold standard for evaluating the efficacy of a new antimicrobial agent.[11]

Diagram: Mechanism of this compound

This compound This compound StableComplex Stable Ternary Complex (this compound-Enzyme-DNA) This compound->StableComplex Binds to EnzymeComplex Bacterial DNA Gyrase & Topoisomerase IV EnzymeComplex->StableComplex Component DNA Bacterial DNA DNA->StableComplex Component ReplicationBlock Inhibition of DNA Replication & Repair StableComplex->ReplicationBlock Damage Accumulation of Double-Strand Breaks ReplicationBlock->Damage Death Bacterial Cell Death Damage->Death

Caption: Mechanism of this compound action on bacterial cells.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This protocol uses the broth microdilution method in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well, flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11][12] This typically requires a 1:100 to 1:200 dilution of the McFarland-standardized suspension.

  • Preparation of Serial Dilutions in the Plate: a. Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate for each bacterial strain being tested. Well 12 will be a sterility control. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to test a maximum concentration of 128 µg/mL, dilute the stock to 256 µg/mL. c. Add 100 µL of this 256 µg/mL this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.[15] This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL). e. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).[14]

  • Inoculation: a. Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11.[11] Do not add bacteria to well 12. b. The final volume in each test well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C for 16-24 hours under ambient atmospheric conditions.[11]

  • Reading the MIC: a. After incubation, examine the plate for visible turbidity (bacterial growth). A reading mirror or a microplate reader can aid in this assessment. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[12][14] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation.[14][16][17] It is determined by subculturing from the non-turbid wells of the completed MIC assay.

Materials:

  • Completed MIC plate from Protocol 3.1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette and sterile tips

Procedure:

  • Subculturing: Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations (the clear wells).[16][18]

  • Plating: From each selected well, plate a 10-100 µL aliquot onto a sterile MHA plate. Be sure to label each plate clearly with the corresponding this compound concentration.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]

  • Determining the MBC: a. After incubation, count the number of colonies (CFUs) on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[14][17] c. A control plate from the initial inoculum should be performed to establish the starting CFU/mL. A 99.9% reduction means that if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤500 CFU/mL.

Trustworthiness Note: The MBC/MIC ratio is an important indicator of an antibiotic's mode of action. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[14]

Mammalian Cell Cytotoxicity Assay

It is crucial to determine if this compound exhibits toxicity towards mammalian cells at concentrations that are effective against bacteria. This establishes a therapeutic window and ensures that observed antibacterial effects in co-culture models are not merely a result of host cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20]

Protocol 4.1: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK-293, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only). c. Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[19]

  • MTT Addition: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for another 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the % Viability against the log of the this compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear interpretation. The relationship between antibacterial efficacy (MIC/MBC) and host cell toxicity (CC₅₀) is defined by the Selectivity Index (SI), which helps predict the potential therapeutic utility of the compound.

Selectivity Index (SI) = CC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells.

Table 1: Representative Data Summary for this compound

Disclaimer: The following data are for illustrative purposes. Actual values must be determined experimentally.

Organism/Cell LineATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCC₅₀ (µg/mL)Selectivity Index (SI)
Escherichia coli259220.060.122>150>2500
Staphylococcus aureus292130.250.52>150>600
Pseudomonas aeruginosa27853144>150>150
HEK-293 (Human Cells)CRL-1573N/AN/AN/A>150N/A
Experimental Workflow Visualization

The following diagram illustrates the interconnected nature of the described protocols, from initial reagent preparation to the final data analysis.

Diagram: Overall Experimental Workflow

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis Stock Prepare this compound Stock Solution (Protocol 2.1) MIC Perform Broth Microdilution MIC Assay (Protocol 3.1) Stock->MIC Cyto Perform MTT Cytotoxicity Assay (Protocol 4.1) Stock->Cyto BactPrep Prepare Bacterial Inoculum (0.5 McFarland) BactPrep->MIC CellPrep Culture & Seed Mammalian Cells CellPrep->Cyto MIC_Read Read MIC Value MIC->MIC_Read MBC Perform MBC Assay (Protocol 3.2) MBC_Read Determine MBC Value & MBC/MIC Ratio MBC->MBC_Read Cyto_Read Calculate % Viability & Determine CC50 Cyto->Cyto_Read MIC_Read->MBC Use clear wells SI_Calc Calculate Selectivity Index (SI) MIC_Read->SI_Calc Cyto_Read->SI_Calc

Caption: Workflow for antibacterial and cytotoxicity testing of this compound.

References
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Topic: A Multi-Modal Strategy for In Vivo Imaging of Ecenofloxacin Distribution in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for investigating the in vivo biodistribution and pharmacodynamic effects of Ecenofloxacin, a fluoroquinolone antibiotic. Understanding the spatial and temporal distribution of an antibiotic is critical for optimizing dosing strategies, ensuring target site engagement, and minimizing off-target toxicity. We present a multi-modal imaging strategy that combines the quantitative power of Positron Emission Tomography (PET) for direct drug tracking with the functional readout of Bioluminescence Imaging (BLI) to monitor therapeutic efficacy against bacterial pathogens. This integrated approach provides a comprehensive preclinical data package, linking pharmacokinetics to pharmacodynamics in a living animal model. Detailed, field-tested protocols for radiolabeling, animal model creation, imaging acquisition, and data analysis are provided to enable researchers to robustly characterize this compound's in vivo behavior.

Scientific Background

This compound: Mechanism of Action

This compound is a synthetic fluoroquinolone antibiotic. Like other compounds in its class, its bactericidal activity stems from the inhibition of essential bacterial enzymes involved in DNA topology: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for DNA replication, repair, and recombination. This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzymes in a state that leads to double-stranded DNA breaks.[1][2] This action ultimately halts DNA replication and leads to bacterial cell death in a concentration-dependent manner. Its broad spectrum of activity covers many Gram-negative and Gram-positive bacteria.

The Imperative for In Vivo Distribution Studies

Preclinical drug development hinges on understanding a compound's journey through a biological system.[4][5] While standard pharmacokinetic (PK) studies measure drug concentrations in blood, they do not reveal concentrations at the target site of infection or in organs susceptible to toxicity.[5][6] In vivo imaging provides this crucial spatial and temporal information non-invasively, allowing for longitudinal studies in the same animal.[7][8] This approach reduces animal usage and provides more robust data by minimizing inter-animal variability.[7] For an antibiotic like this compound, key questions that imaging can answer include:

  • Does the drug accumulate at the site of infection in sufficient concentrations to be effective?

  • What is the relationship between plasma concentration and target tissue concentration?[9]

  • How quickly does the drug clear from the infection site versus other tissues?

  • Are there areas of off-target accumulation that could predict potential toxicity?

Overview of Applicable Imaging Modalities
  • Positron Emission Tomography (PET): PET is a highly sensitive, quantitative imaging technique ideal for tracking the biodistribution of a drug.[8][10] It involves labeling the drug molecule with a positron-emitting radioisotope (e.g., ¹⁸F). The PET scanner detects gamma photons produced during positron annihilation, allowing for the reconstruction of a 3D map of the radiolabeled drug's location and concentration in the body.[4][10] This method provides unparalleled quantitative data on drug distribution over time.[9]

  • Bioluminescence Imaging (BLI): BLI is a powerful tool for monitoring biological processes, such as the viability of a bacterial population.[11][12] This technique requires the use of pathogens that have been genetically engineered to express a luciferase enzyme.[7] When the substrate (luciferin) is administered to the animal, the luciferase-expressing bacteria emit light, which can be detected by a sensitive camera.[13] The intensity of the light signal is directly proportional to the number of viable bacteria, providing a real-time readout of the antibiotic's efficacy.[14]

  • Fluorescence Imaging (FLI): FLI involves tagging the drug with a fluorescent molecule (fluorophore).[15] While useful for high-resolution imaging in vitro and ex vivo tissue analysis, its in vivo application for deep-tissue imaging can be limited by light scattering and absorption.[16][17] However, it can be a valuable complementary technique.[18]

Pre-clinical Imaging Strategy: A Multi-Modal Approach

To generate a comprehensive understanding of this compound's in vivo profile, we recommend an integrated workflow. This strategy uses PET to directly measure where the drug goes and BLI to measure the functional consequence of its presence at the site of infection.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Imaging & Treatment cluster_2 Phase 3: Data Analysis A Induce Localized Bacterial Infection (e.g., Thigh Muscle) with Luciferase-Expressing Bacteria B Confirm Infection Locus and Baseline Bacterial Load via BLI A->B C Group 1: Administer [18F]-Ecenofloxacin B->C D Group 2: Administer Unlabeled this compound (Vehicle Control Separate) B->D E Perform Longitudinal Dynamic PET/CT Scan C->E F Perform Longitudinal BLI Scans (e.g., 2, 6, 24, 48 hrs) D->F G PET Data: Quantify Drug Concentration in Tissues (kBq/cc) E->G H BLI Data: Quantify Bacterial Load (Photons/sec) F->H I Correlate Drug Concentration at Infection Site with Reduction in Bacterial Load G->I H->I

Caption: Multi-modal workflow for this compound analysis.

Protocol 1: Direct Visualization via Radiolabeling and PET Imaging

This protocol details the direct measurement of this compound biodistribution.

Principle

By labeling this compound with Fluorine-18 ([¹⁸F]), a positron-emitting isotope, its journey through the body can be tracked in real-time using a PET scanner.[9][10] Co-registration with a CT scan provides anatomical context, allowing for precise quantification of the drug concentration in specific organs and, most importantly, at the site of infection.

Materials and Reagents
  • This compound precursor for radiolabeling

  • Automated radiochemistry synthesis unit

  • [¹⁸F]Fluoride (from cyclotron)

  • Reagents and solvents for synthesis and purification (e.g., acetonitrile, water)

  • HPLC system for quality control

  • Saline solution (0.9% NaCl), sterile

  • Animal model (e.g., 6-8 week old immunocompromised mouse)

  • Anesthesia (e.g., isoflurane)

  • Micro-PET/CT scanner

Step-by-Step Protocol
  • Radiosynthesis of [¹⁸F]-Ecenofloxacin:

    • Scientist's Note: Fluoroquinolones are amenable to ¹⁸F labeling. The specific synthesis will depend on the available precursor, but typically involves a nucleophilic substitution reaction. This step requires specialized radiochemistry expertise.

    • Synthesize [¹⁸F]-Ecenofloxacin using an automated synthesis module.

    • Purify the final product using semi-preparative HPLC.

    • Formulate the purified [¹⁸F]-Ecenofloxacin in sterile saline for injection.

    • Perform quality control checks: determine radiochemical purity (>95%), specific activity, and stability.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place a lateral tail vein catheter for injection.

    • Position the animal on the scanner bed with temperature monitoring and respiratory gating if available.

  • Injection and Dynamic Imaging:

    • Administer a bolus of [¹⁸F]-Ecenofloxacin (typically 5-10 MBq in 100-150 µL) via the tail vein catheter.

    • Immediately start a dynamic PET scan for 60-90 minutes. This captures the initial distribution phase.

    • Rationale: A dynamic scan provides rich kinetic data, allowing for the calculation of uptake and clearance rates in different tissues.

  • Static Imaging and CT Scan:

    • Following the dynamic scan, perform static PET scans at later time points (e.g., 2, 4, 6 hours post-injection) to observe redistribution and clearance.

    • After the final PET scan, perform a whole-body CT scan for anatomical co-registration.

  • Data Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images.

    • Draw regions of interest (ROIs) on the co-registered images over key organs (liver, kidneys, muscle, brain, infection site).

    • Generate time-activity curves (TACs) for each ROI from the dynamic scan.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at various time points from the static scans.

Expected Results & Data Interpretation

The primary output will be quantitative data on the concentration of this compound in various tissues over time. High accumulation at the infection site relative to healthy tissue would be a positive indicator. High accumulation in organs like the liver and kidneys would be expected as they are primary routes of metabolism and excretion.[3][19]

Table 1: Example Biodistribution Data for [¹⁸F]-Ecenofloxacin

TissueMean %ID/g (± SD) at 1 hrMean %ID/g (± SD) at 4 hr
Blood2.5 ± 0.40.8 ± 0.2
Infected Thigh8.1 ± 1.2 6.5 ± 0.9
Healthy Thigh3.0 ± 0.61.5 ± 0.3
Liver10.2 ± 1.87.1 ± 1.1
Kidneys15.5 ± 2.19.8 ± 1.5
Brain0.5 ± 0.10.2 ± 0.1

This is illustrative data.

Protocol 2: Assessing Pharmacodynamic Effect via Bioluminescence Imaging (BLI)

This protocol measures the effect of this compound on bacterial viability.

Principle

By using a bacterial strain (e.g., Staphylococcus aureus) engineered to express luciferase, the bacterial load within the living animal can be quantified by measuring light emission.[14] A successful antibiotic treatment will result in a significant decrease in the bioluminescent signal from the infection site over time.[7]

Materials and Reagents
  • Luciferase-expressing bacterial strain (e.g., S. aureus Xen29)

  • Animal model (as above)

  • D-Luciferin potassium salt

  • Unlabeled this compound therapeutic formulation

  • Vehicle control (e.g., sterile saline)

  • In vivo imaging system (IVIS) or similar device with a cooled CCD camera

Step-by-Step Protocol
  • Induction of Infection:

    • Culture the bioluminescent bacteria to mid-log phase.

    • Inject a defined number of colony-forming units (CFUs) (e.g., 1x10⁷) into the thigh muscle of the anesthetized mouse.[7]

    • Allow the infection to establish for 24-48 hours.

  • Baseline Imaging (Time 0):

    • Administer D-Luciferin (typically 150 mg/kg) via intraperitoneal (IP) injection.

    • Wait 10-15 minutes for substrate distribution.

    • Anesthetize the mouse and place it in the imaging chamber.

    • Acquire a bioluminescent image (typically 1-5 minute exposure).

    • Define an ROI over the infected area and quantify the signal as total flux (photons/second).

  • Treatment Administration:

    • Immediately after baseline imaging, administer the therapeutic dose of unlabeled this compound to the treatment group.

    • Administer vehicle control to the control group.

  • Longitudinal Monitoring:

    • Repeat the BLI procedure (Luciferin injection and imaging) at subsequent time points (e.g., 2, 6, 24, 48 hours post-treatment).

    • Rationale: Longitudinal imaging in the same animal is a key advantage of this technique, allowing for the tracking of treatment response over time and reducing variability.[8]

Expected Results & Data Interpretation

A successful treatment should show a time-dependent decrease in bioluminescent signal in the treated group compared to the control group, where the signal may increase or stay the same.

Table 2: Example BLI Data from Infected Thigh ROI

Time PointMean Total Flux (p/s) - ControlMean Total Flux (p/s) - this compound
0 hr (Baseline)5.5 x 10⁶5.7 x 10⁶
6 hr9.8 x 10⁶3.1 x 10⁶
24 hr2.1 x 10⁷8.2 x 10⁴
48 hr3.5 x 10⁷< 1.0 x 10⁴ (background)

This is illustrative data.

Data Synthesis and Interpretation

The power of this approach lies in combining the datasets. By correlating the drug concentration at the site of infection (from PET) with the reduction in bacterial viability (from BLI), you can establish a direct pharmacokinetic/pharmacodynamic (PK/PD) relationship in the relevant tissue.

G A High [18F]-Ecenofloxacin Concentration at Infection Site (PET Data) C Strong In Vivo PK/PD Correlation A->C B Rapid Decrease in Bacterial Load (BLI Data) B->C D Indicates Effective Target Engagement and Efficacy C->D

Caption: Correlating PET and BLI data for PK/PD insights.

This correlation can help define the minimum effective concentration required at the target site, guiding the optimization of clinical dosing regimens. For example, you can determine if the peak concentration (Cmax) or the duration of exposure (Time above MIC) at the tissue level is the key driver of efficacy.

References

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  • Fluoroquinolones elimination pathways on different animal species.

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Application Notes and Protocols for the Formulation of Enrofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: The request specified "Ecenofloxacin." Comprehensive searches for this term yielded limited specific data. However, the search results provided extensive information on "Enrofloxacin," a third-generation fluoroquinolone antibiotic with a very similar name, widely used in veterinary medicine.[1][2][3] Given the phonetic similarity and the detailed scientific data available, this guide has been developed based on the properties and formulation strategies for Enrofloxacin. It is highly probable that these principles and protocols are directly applicable or can be adapted for this compound.

Authored by: A Senior Application Scientist

Abstract

Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic critical in veterinary medicine for treating a wide array of bacterial infections.[2][4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[6][7] Despite its potent bactericidal activity, Enrofloxacin presents significant formulation challenges, primarily stemming from its poor aqueous solubility and bitter taste, which can impede both oral and parenteral product development and limit its bioavailability.[1][2][4][8] This document provides a comprehensive guide for researchers and drug development professionals, detailing the pre-formulation analysis and strategic protocols for developing effective oral and parenteral dosage forms of Enrofloxacin. The methodologies described herein are grounded in established scientific principles and aim to systematically address the physicochemical limitations of the active pharmaceutical ingredient (API).

Part 1: Foundational Pre-formulation & Characterization

A successful formulation is built upon a thorough understanding of the API's intrinsic properties. Enrofloxacin is an amphoteric and lipophilic molecule, characteristics that govern its behavior in various solvents and physiological environments.[1][3]

Physicochemical Properties

The key properties of Enrofloxacin that directly influence formulation design are summarized below.

PropertyValue / DescriptionFormulation ImplicationSource
Molecular Formula C₁₉H₂₂FN₃O₃-[3][9][10]
Molecular Weight 359.4 g/mol -[3][9]
Appearance Pale yellow crystalline solidInfluences handling and processing.[9][10]
Melting Point 219-221 °CImportant for thermal analysis and processing methods like hot-melt extrusion.[10]
pKa pKa1 = 6.06 (carboxylic acid), pKa2 = 7.70 (piperazine)Amphoteric nature means solubility is highly pH-dependent. Minimum solubility occurs at the isoelectric point (pH 6.85).[2][2]
Aqueous Solubility Very poor. Reported values range from 0.14 mg/mL to 0.45 mg/mL at neutral pH.This is the primary hurdle for both oral and parenteral formulations, potentially leading to dissolution-limited absorption.[2][8][11][12][2][8][11][12]
Solubility (Organic) Soluble in DMSO (warmed) and DMF. Slightly soluble in methanol.Useful for analytical method development and certain formulation approaches (e.g., solvent evaporation).[9][12]
Taste BitterA major challenge for oral formulations, especially liquid forms, impacting patient compliance.[1][4][5][1][4][5]
Analytical Methodology: HPLC

A robust analytical method is required for quantification throughout the formulation process. High-Performance Liquid Chromatography (HPLC) is the standard for Enrofloxacin.

Protocol 1.1: Standard HPLC Method for Enrofloxacin Quantification

  • Objective: To establish a reliable HPLC method for determining Enrofloxacin concentration in raw materials and formulated products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. An example is 14% acetonitrile, 85% water, 0.4% triethylamine, and 0.6% phosphoric acid.[13] The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at 294 nm.[13]

  • Procedure:

    • Prepare a stock solution of Enrofloxacin standard (e.g., 1.0 mg/mL) in a 1:1 (v/v) mixture of acetonitrile and water.[13]

    • Perform serial dilutions to create a calibration curve (e.g., 0.1 to 2.5 µg/mL).[13]

    • Prepare samples by dissolving the formulation in the mobile phase or a suitable solvent and diluting to fall within the calibration range.

    • Inject samples and standards onto the HPLC system.

    • Quantify Enrofloxacin concentration by comparing the peak area of the sample to the calibration curve.

  • Trustworthiness: This protocol must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity to ensure trustworthy and reproducible results.

Part 2: Formulation Strategies for Oral Administration

Oral delivery is often preferred due to convenience and patient compliance. The primary goals for oral Enrofloxacin formulation are to enhance aqueous solubility to ensure adequate bioavailability and to mask its pronounced bitter taste.[5][14]

Workflow for Oral Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Protocol Execution cluster_3 Phase 4: Characterization & Optimization P1 API Characterization (Solubility, Stability, pKa) S1 Identify Challenges: - Poor Solubility - Bitter Taste P1->S1 S2 Select Approach: - Solubility Enhancement - Taste Masking S1->S2 F1 Protocol 2.1: Solubilization Screening (Cyclodextrins, Salts, Co-solvents) S2->F1 F2 Protocol 2.2: Taste-Masked Suspension S2->F2 F3 Protocol 2.3: Solid Dispersion S2->F3 C1 In Vitro Dissolution (USP Apparatus II) F1->C1 F2->C1 F3->C1 C2 Stability Studies (ICH Guidelines) C1->C2 C3 Final Formulation Selection C2->C3

Caption: Workflow for Oral Enrofloxacin Formulation.

Solubility Enhancement Techniques

Several proven strategies can dramatically increase the solubility of Enrofloxacin.

Protocol 2.1: High-Throughput Solubility Screening

  • Expertise & Causality: The choice of solubilizer is critical. This screening protocol allows for the efficient evaluation of various excipients to identify the most effective system. The mechanism of each class of excipient differs: co-solvents modify the polarity of the solvent, surfactants form micelles to entrap the drug, cyclodextrins form inclusion complexes, and salt formation alters the crystal lattice energy.[1][2][8][14]

  • Methodology:

    • Prepare saturated solutions of Enrofloxacin in a series of vehicles at a controlled temperature (e.g., 25°C).

    • Vehicles to Screen:

      • Co-solvents: Aqueous solutions of ethanol, propylene glycol (PG), and polyethylene glycol (PEG) 400 at various concentrations (e.g., 10%, 20%, 40% v/v).

      • Surfactants: Aqueous solutions of sodium dodecyl sulfate (SDS) and Tween-80 at concentrations above their critical micelle concentration (CMC). Studies have shown ionic surfactants like SDS to be particularly effective.[8]

      • Cyclodextrins: Aqueous solutions of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). This has been shown to increase solubility by over 900-fold.[1]

      • pH Modification: Buffers at various pH values (e.g., pH 4.0, 5.0, 8.0, 9.0). Solubility is lowest near the isoelectric point (pH 6.85) and increases at lower or higher pH.[2]

    • Equilibrate the samples for 24-48 hours with constant agitation.

    • Centrifuge the samples to pellet the excess, undissolved API.

    • Carefully withdraw the supernatant, filter through a 0.22 µm filter, and dilute appropriately.

    • Analyze the concentration of dissolved Enrofloxacin using the validated HPLC method (Protocol 1.1).

  • Data Presentation:

Excipient SystemConcentrationMeasured Solubility (mg/mL)Fold Increase
Deionized Water (Control)-~0.14 - 0.231x
Ethanol40% (v/v)Hypothetical DataCalculate
Propylene Glycol40% (v/v)Hypothetical DataCalculate
Sodium Dodecyl Sulfate (SDS)1% (w/v)Hypothetical DataCalculate
HP-β-Cyclodextrin10% (w/v)Hypothetical DataCalculate
pH 5.0 Buffer-Hypothetical DataCalculate
Taste Masking and Oral Suspension

For liquid oral dosage forms, taste-masking is non-negotiable for compliance.[5][14] Complexation with cyclodextrins or the use of ion-exchange resins are effective techniques.[14]

Protocol 2.2: Preparation of a Taste-Masked Oral Suspension

  • Expertise & Causality: This protocol utilizes HP-β-CD for the dual purpose of enhancing solubility and masking taste by forming an inclusion complex that limits the interaction of the bitter drug molecules with taste receptors.[1][14] A suspending agent (Xanthan Gum) is used to ensure dose uniformity.

  • Materials:

    • Enrofloxacin API

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Xanthan Gum (suspending agent)

    • Glycerin (wetting agent/sweetener)

    • Sodium Benzoate (preservative)

    • Artificial sweetener (e.g., Sucralose)

    • Flavoring agent

    • Purified Water

  • Methodology:

    • Complexation Step: In a primary vessel, dissolve the HP-β-CD in purified water with stirring. Slowly add the Enrofloxacin API to the cyclodextrin solution. Continue stirring for 1-2 hours to allow for complete inclusion complex formation.

    • Vehicle Preparation: In a separate vessel, disperse Xanthan Gum in Glycerin to form a smooth slurry. This prevents clumping when added to water.

    • Slowly add the Xanthan Gum/Glycerin slurry to the main vessel containing the Enrofloxacin-CD complex with continuous mixing.

    • Dissolve the Sodium Benzoate, sweetener, and flavoring agent in a small amount of water and add to the main batch.

    • Adjust the final volume with purified water and mix until a uniform suspension is achieved.

  • Self-Validation: The final product must be tested for drug content uniformity, viscosity, pH, redispersibility, and dissolution profile to ensure quality and performance.

Salt Formation for Enhanced Solubility

Creating a salt of the parent drug is a powerful chemical modification to improve solubility.[2][11] Enrofloxacin mesylate has been shown to have an aqueous solubility of ~483 mg/mL, a dramatic increase from the parent drug.[2][12]

Protocol 2.3: Synthesis of Enrofloxacin Mesylate for Oral Formulation

  • Expertise & Causality: This protocol creates a methanesulfonic acid salt of Enrofloxacin. The salt form has significantly different (and superior) crystal packing and hydration properties compared to the zwitterionic parent molecule, leading to a profound increase in aqueous solubility.[2][11] This highly soluble salt can then be incorporated into various oral dosage forms.

  • Methodology (based on literature[2]):

    • Disperse 1 g of Enrofloxacin in 2 mL of water at 25°C.

    • Add 6.2 mL of 0.45 mol/L methanesulfonic acid (a 1:1 molar ratio) to the dispersion.

    • Stir the solution (20-30 rpm) until the solution becomes clear, indicating the salt has formed and dissolved.

    • Filter the resulting solution to remove any particulates.

    • Slowly evaporate the solvent under a 45°C water bath to obtain the solid Enrofloxacin mesylate salt.

  • Characterization: The resulting salt should be characterized using techniques like FTIR, DSC, and XRPD to confirm its identity and purity. Its solubility must be formally quantified.

  • Application: The highly soluble Enrofloxacin mesylate can be used to formulate oral solutions or filled into capsules for rapid dissolution.

Part 3: Formulation Strategies for Parenteral Administration

Parenteral formulations are essential for severe infections or when the oral route is compromised.[15] The absolute requirements are sterility, isotonicity, physiological pH (where possible), and, crucially for Enrofloxacin, complete solubilization of the drug to prevent precipitation upon injection.

Decision Logic for Parenteral Formulation

G Start Parenteral Formulation Goal: Stable, Soluble, Injectable Enrofloxacin Dose Required Dose Concentration? Start->Dose LowDose Low Dose (< 20 mg/mL) Dose->LowDose Low HighDose High Dose (> 20 mg/mL) Dose->HighDose High Approach1 Approach 1: Excipient Solubilization LowDose->Approach1 Approach2 Approach 2: Salt Formation HighDose->Approach2 Protocol1 Protocol 3.1: Formulate with HP-β-CD or Co-solvents (PG, Ethanol) Approach1->Protocol1 Protocol2 Protocol 3.2: Utilize High-Solubility Salt (e.g., Enrofloxacin Mesylate) Approach2->Protocol2 Final Final Formulation: Sterile Filtered, QC Tested Protocol1->Final Protocol2->Final

Caption: Decision Tree for Parenteral Formulation Strategy.

Protocol 3.1: Parenteral Solution using HP-β-Cyclodextrin

  • Expertise & Causality: For low-to-moderate strength injections, HP-β-CD is an excellent choice as it is a well-established, safe parenteral excipient that significantly enhances solubility via inclusion complexation.[1] This avoids the use of potentially irritating organic co-solvents.

  • Materials:

    • Enrofloxacin API

    • HP-β-Cyclodextrin (parenteral grade)

    • Sodium Chloride (tonicity agent)

    • Water for Injection (WFI)

  • Methodology:

    • Dissolve HP-β-CD in approximately 80% of the final volume of WFI.

    • Slowly add Enrofloxacin to the solution while stirring until it is fully dissolved.

    • Add Sodium Chloride to adjust for tonicity.

    • Adjust the final volume with WFI.

    • Sterile filter the final solution through a 0.22 µm PVDF filter into sterile vials under aseptic conditions.

  • Self-Validation: The final product must be tested for sterility, endotoxins, particulate matter, pH, osmolality, and drug content before release.

Protocol 3.2: High-Concentration Parenteral Solution via Salt Formation

  • Expertise & Causality: To achieve a high-concentration formulation suitable for smaller injection volumes, leveraging a highly soluble salt form is the most effective strategy. Using Enrofloxacin mesylate (~483 mg/mL solubility) allows for the creation of concentrated solutions that are not possible with the parent API.[2][12]

  • Materials:

    • Pre-synthesized Enrofloxacin Mesylate (from Protocol 2.3)

    • Citric Acid / Sodium Citrate (for pH buffering and stability)

    • Water for Injection (WFI)

  • Methodology:

    • Prepare a citrate buffer at a pH that ensures maximum salt stability (determined during pre-formulation).

    • Dissolve the Enrofloxacin mesylate in the buffer solution. Due to its high solubility, this should proceed rapidly.

    • Verify the pH of the final solution and adjust if necessary.

    • Sterile filter through a 0.22 µm filter into the final sterile containers.

  • Trustworthiness: This approach provides a robust solution, but stability is paramount. A full ICH stability study (accelerated and long-term) is required to ensure the salt does not revert to the less soluble parent form or degrade over time.

Part 4: Pharmacokinetic & Pharmacodynamic (PK/PD) Considerations

Formulation development must be guided by the desired pharmacokinetic profile. Enrofloxacin is a concentration-dependent antibiotic, meaning its efficacy is best predicted by the ratio of the peak plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) and the area under the concentration-time curve (AUC) to the MIC.[16][17][18]

  • Target PK/PD Ratios for Optimal Efficacy:

    • Cmax/MIC: ≥ 10

    • AUC₀₋₂₄/MIC: ≥ 125 (for Gram-negative bacteria)

The selected formulation must be capable of achieving these targets in vivo. For example, a formulation with poor dissolution will likely result in a low Cmax and AUC, leading to sub-optimal therapeutic outcomes and promoting the development of bacterial resistance.[17][19][20]

Typical Pharmacokinetic Parameters of Enrofloxacin (Varies by species and route)

ParameterDescriptionTypical Value Range (Oral)Source
Tmax Time to reach peak plasma concentration0.65 - 1.5 hours[2][16]
Cmax Peak plasma concentration0.87 - 3.82 µg/mL (dose-dependent)[2][16]
Bioavailability (F) Fraction of drug absorbed~80% - 98%[10][16]
t₁/₂ Elimination half-life5 - 25 hours (species-dependent)[10][16]

A successful formulation will demonstrate rapid dissolution (for immediate-release oral forms) and result in a PK profile that meets or exceeds the established efficacy targets.

References

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  • Enrofloxacin Pharmaceutical Formulations through the Polymer-Free Electrospinning of β-Cyclodextrin–oligolactide Derivatives. (2024).
  • Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesyl
  • Pharmaceutical Salts of Enrofloxacin with Organic Acids.MDPI.
  • Innovative Chitosan‐Based Formulation for Controlled Release of Enrofloxacin: Pharmacokinetic Analysis in Rabbits. (2025). PubMed Central.
  • Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesyl
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  • Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?PubMed Central.
  • Pharmacokinetic and pharmacodynamic integration of enrofloxacin against Salmonella Enteritidis after administering to broiler chicken by per-oral and intravenous routes. (2019). PubMed Central.
  • Enrofloxacin | C19H22FN3O3 | CID 71188.PubChem.
  • Pharmacokinetic and Pharmacodynamic Properties of Enrofloxacin in Southern Crested Caracaras (Caracara plancus).Journal of Avian Medicine and Surgery.
  • Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling. (2021).
  • A new dosing paradigm: high-dose, short-course fluoroquinolone therapy for community-acquired pneumonia.PubMed.
  • Pharmacokinetic evaluation of a long-acting, tasteless oral formulation of enrofloxacin in dogs. (2025).
  • Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance.MDPI.
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  • Integrated pharmacokinetics/pharmacodynamics parameters-based dosing guidelines of enrofloxacin in grass carp Ctenopharyngodon idella to minimize selection of drug resistance. (2013). BMC Veterinary Research.
  • Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. (2022). PubMed Central.

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Application Notes and Protocols for the Use of Ecenofloxacin in Aquatic Ecological Model Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ecological Imperative for Assessing Ecenofloxacin

This compound is a fluoroquinolone antibiotic with a broad spectrum of activity. As with many pharmaceuticals, there is a potential for its entry into aquatic ecosystems through various pathways, including wastewater treatment plant effluents.[1][2] The persistence of fluoroquinolones in aquatic environments, coupled with their potential to exert toxic effects on a range of non-target organisms, necessitates a thorough evaluation of their ecological risk.[1][3][4][5] Aquatic ecological model studies, such as microcosm and mesocosm experiments, provide a crucial bridge between simplified laboratory toxicity tests and the complexity of real-world ecosystems.[6][7] These models allow for the investigation of both direct toxic effects and indirect ecological consequences, such as alterations in community structure and function.

This guide provides a comprehensive framework for designing and implementing aquatic ecological model studies to assess the potential impacts of this compound. It is intended for researchers, scientists, and drug development professionals seeking to generate robust and reliable data for environmental risk assessments.

This compound: Profile of an Environmentally Relevant Antibiotic

A thorough understanding of this compound's properties is fundamental to designing meaningful ecological studies.

Mechanism of Action: this compound, like other fluoroquinolones, inhibits bacterial DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are essential for DNA replication, transcription, and repair in bacteria. This specific mode of action raises concerns about potential impacts on aquatic microbial communities, which form the base of many aquatic food webs.

Physicochemical Properties: The environmental fate and bioavailability of this compound are governed by its physicochemical properties.

PropertyValue/CharacteristicImplication for Aquatic Studies
Molecular Formula C19H22FN3O3[9]Essential for preparing stock solutions and calculating concentrations.
Molecular Weight 359.4 g/mol [9]Used in concentration calculations.
Water Solubility Poorly soluble to slightly soluble in water at neutral pH.[11][12]May require the use of a co-solvent for stock solutions. The pH of the test media can significantly influence its solubility and bioavailability.[12]
Lipophilicity Highly lipophilic.Suggests a potential for bioaccumulation in aquatic organisms.[4]
pKa pKa1 ≈ 6.0, pKa2 ≈ 8.7The ionization state, and therefore solubility and sorption behavior, will vary with the pH of the aquatic environment.

Conceptual Framework for this compound's Fate and Effects in Aquatic Ecosystems

Before embarking on experimental work, it is crucial to develop a conceptual model of how this compound is likely to behave and exert its effects within an aquatic ecosystem. This model will guide the experimental design and the selection of relevant endpoints.

cluster_0 This compound Input cluster_1 Aquatic Compartments cluster_2 Environmental Fate Processes cluster_3 Ecological Effects A Wastewater Effluent B Water Column A->B Direct Input E Photodegradation B->E F Sorption B->F G Biodegradation B->G H Bioaccumulation B->H I Microbial Community Shifts B->I J Algal Growth Inhibition B->J K Invertebrate Toxicity (e.g., Daphnia) B->K L Fish Toxicity (Early Life Stage) B->L C Sediment D Biota F->C H->D M Trophic Cascade Effects I->M J->M K->M L->M

Caption: Conceptual model of this compound's fate and effects in an aquatic ecosystem.

Experimental Design: Microcosms and Mesocosms

Microcosms and mesocosms are controlled experimental systems that simulate natural aquatic environments.[6][7] They allow for the manipulation of variables and the study of complex ecological interactions that cannot be observed in single-species laboratory tests.[13]

Experimental System Selection:

SystemDescriptionAdvantagesDisadvantages
Microcosm Small-scale (e.g., 1-100 L) laboratory-based systems.High replicability, precise control over environmental conditions, cost-effective.[7]Limited ecological complexity, potential for "bottle effects".
Mesocosm Larger-scale (e.g., >1000 L) outdoor or indoor systems that more closely mimic natural ecosystems.Greater ecological realism, allows for the study of larger organisms and more complex food webs.[13][14]Lower replicability, less control over environmental variables, higher cost.

Recommended Experimental Design: A tiered approach is recommended. Initial range-finding and mechanistic studies can be conducted in microcosms, followed by more ecologically relevant validation studies in mesocosms.

A typical experimental design would include:

  • Control Group: No this compound added.

  • Solvent Control Group: If a co-solvent is used to dissolve this compound.

  • Treatment Groups: A range of environmentally relevant concentrations of this compound. Concentrations should be selected based on predicted environmental concentrations (PECs) and any available ecotoxicity data.

Protocols

Protocol 1: Preparation of this compound Stock and Dosing Solutions

Rationale: Due to this compound's low water solubility, a carrier solvent may be necessary to prepare a concentrated stock solution. The choice of solvent and its final concentration in the test system must be carefully considered to avoid solvent-induced toxicity.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Volumetric flasks

  • Pipettes

  • Deionized water

Procedure:

  • Stock Solution Preparation: a. Accurately weigh a precise amount of this compound. b. Dissolve the this compound in a minimal amount of DMSO in a volumetric flask. c. Bring the flask to volume with deionized water to create a primary stock solution. d. The final concentration of DMSO in the stock solution should be kept as low as possible.

  • Dosing Solution Preparation: a. Prepare serial dilutions of the primary stock solution with deionized water to create dosing solutions for each treatment level. b. The final concentration of DMSO in the highest treatment group should not exceed the recommended limit for aquatic toxicity testing (typically <0.1% v/v).[15]

Protocol 2: Microcosm Setup and Acclimation

Rationale: Establishing a stable and representative microbial and planktonic community is essential before introducing the test substance.

Materials:

  • Glass or inert plastic containers (e.g., 10 L aquaria)

  • Natural water and sediment from a clean reference site

  • Air pump and tubing

  • Full-spectrum lighting with a timer

Procedure:

  • Collection: Collect water and a thin layer of surface sediment from a well-characterized, unpolluted aquatic environment.

  • Setup: a. Add a 1-2 cm layer of sieved sediment to the bottom of each microcosm. b. Gently fill each microcosm with the collected water, minimizing sediment disturbance. c. Provide gentle aeration to maintain dissolved oxygen levels. d. Place the microcosms under a controlled light:dark cycle (e.g., 16:8 h) and constant temperature.

  • Acclimation: Allow the microcosms to acclimate for at least two weeks to establish stable microbial and planktonic communities. Monitor key water quality parameters (pH, dissolved oxygen, temperature, conductivity) regularly.

Protocol 3: this compound Dosing and Sampling

Rationale: Accurate dosing and a robust sampling plan are critical for relating exposure concentrations to observed effects.

Procedure:

  • Dosing: a. On day 0 of the experiment, add the appropriate volume of each dosing solution to the replicate microcosms for each treatment level. b. Gently mix the water column to ensure even distribution of this compound.

  • Sampling: a. Collect water and sediment samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days). b. Water samples should be collected from the middle of the water column. c. Sediment samples can be collected using a core sampler. d. Preserve samples appropriately for chemical analysis and biological endpoint assessment.

Analytical Chemistry: Measuring this compound in Environmental Matrices

Accurate quantification of this compound concentrations in water and sediment is crucial for determining its fate and exposure levels. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of fluoroquinolones in aqueous samples.[16][17]

Recommended Method: HPLC with fluorescence or mass spectrometry detection.[17][18]

Sample Preparation:

  • Water: Solid-phase extraction (SPE) is often required to concentrate the analyte and remove interfering substances.[16][19]

  • Sediment: Extraction with an appropriate solvent system, followed by clean-up and concentration steps.

Assessment of Ecological Endpoints

A comprehensive assessment of ecological effects should include endpoints at different trophic levels.

Structural Endpoints:

  • Microbial Community: Analysis of bacterial community structure using techniques such as 16S rRNA gene sequencing. Changes in microbial diversity and composition can be sensitive indicators of antibiotic effects.[20]

  • Phytoplankton Community: Quantification of algal biomass (e.g., chlorophyll-a concentration) and community composition (e.g., microscopic identification and enumeration).

  • Zooplankton Community: Identification and enumeration of zooplankton species (e.g., cladocerans, copepods, rotifers).

  • Macrophyte Growth: Measurement of macrophyte biomass and growth rates.

Functional Endpoints:

  • Primary Production: Measurement of the rate of photosynthesis (e.g., using the light and dark bottle method with oxygen measurements or 14C uptake).

  • Respiration: Measurement of community respiration rates.

  • Nutrient Cycling: Monitoring of key nutrient concentrations (e.g., nitrate, phosphate, ammonia).

Data Analysis and Interpretation

Statistical analysis should be used to determine if there are significant differences between the control and treatment groups for each endpoint. Dose-response relationships should be established where possible to determine effect concentrations (e.g., EC50, NOEC, LOEC).

Experimental Workflow

A Experimental Design - Select concentrations - Determine replicates B Microcosm/Mesocosm Setup - Collect water and sediment - Acclimation period A->B C This compound Dosing - Prepare stock solutions - Apply to test systems B->C D Sampling - Water - Sediment - Biota C->D E Chemical Analysis - Quantify this compound concentrations D->E F Ecological Endpoint Analysis - Structural endpoints - Functional endpoints D->F G Data Analysis - Statistical analysis - Dose-response modeling E->G F->G H Environmental Risk Assessment G->H

Caption: Workflow for conducting aquatic ecological model studies with this compound.

Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for assessing the ecological risks of this compound in aquatic environments. Given the limited data currently available for this specific compound, well-designed microcosm and mesocosm studies are essential for filling knowledge gaps. Future research should focus on long-term exposure studies to investigate chronic and sublethal effects, as well as the potential for the development of antibiotic resistance in aquatic microbial communities.[2] Such data are critical for informing regulatory decisions and ensuring the environmental safety of this and other emerging pharmaceutical contaminants.

References

  • A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment. Available at: [Link]

  • Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD. Available at: [Link]

  • This compound hydrochloride - Drug Targets, Indications, Patents. Synapse. Available at: [Link]

  • Implications of fluoroquinolone contamination for the aquatic environment -A review. ResearchGate. Available at: [Link]

  • Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. Available at: [Link]

  • Implications of fluoroquinolone contamination for the aquatic environment-A review. PubMed. Available at: [Link]

  • Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. PubMed Central. Available at: [Link]

  • Aquatic testing of particulate materials: mind the gap between guidelines and their application for hazard assessment. Environmental Science: Nano. Available at: [Link]

  • Experimental designs for mesocosm and microcosm experiments. ResearchGate. Available at: [Link]

  • Implications of fluoroquinolone contamination for the aquatic environment—A review. Environmental Toxicology and Chemistry. Available at: [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PubMed Central. Available at: [Link]

  • (PDF) Microcosms and Mesocosms: Small-Scale Experiments, Big Impacts for Tropical Ecology. ResearchGate. Available at: [Link]

  • Determination of fluoroquinolone antibiotics in surface waters from Mondego River by high performance liquid chromatography using a monolithic column. PubMed. Available at: [Link]

  • Adapting OECD Aquatic Toxicity Tests for Use with Manufactured Nanomaterials: Key Issues and Consensus Recommendations. Environmental Science & Technology. Available at: [Link]

  • Application of Microcosm and Mesocosm Experiments to Pollutant Effects in Biofilms. Ingenta Connect. Available at: [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]

  • Mesocosm Design and Implementation of Two Synchronized Case Study Experiments to Determine the Impacts of Salinization and Climate Change on the Structure and Functioning of Shallow Lakes. MDPI. Available at: [Link]

  • THE ROLE OF ENCLOSED EXPERIMENTAL ECOSYSTEMS (“MESOCOSMS”) IN OCEAN SCIENCE. Oberlin College and Conservatory. Available at: [Link]

  • The Ultratrace Determination of Fluoroquinolones in River Water Samples by an Online Solid-Phase Extraction Method Using a Molecularly Imprinted Polymer as a Selective Sorbent. PubMed Central. Available at: [Link]

  • Effective extraction of fluoroquinolones from water using facile modified plant fibers. PubMed Central. Available at: [Link]

  • Effects of antibiotics (enrofloxacin) on microbial community of water and sediment in an aquatic ecological model. PubMed Central. Available at: [Link]

  • Occurrence of enrofloxacin in overflows from animal lot and residential sewage lagoons and a receiving-stream. PubMed Central. Available at: [Link]

  • Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?. PubMed Central. Available at: [Link]

  • ENROFLOXACIN. Ataman Kimya. Available at: [Link]

  • EFFECTS OF ENROFLOXACIN AND MARBOFLOXACIN TO SELECTED AQUATIC ORGANISMS. MendelNet. Available at: [Link]

  • Enrofloxacin | C19H22FN3O3. PubChem. Available at: [Link]

  • Pharmaceutical Salts of Enrofloxacin with Organic Acids. MDPI. Available at: [Link]

  • Excessive use of enrofloxacin leads to growth inhibition of juvenile giant freshwater prawn Macrobrachium rosenbergii. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate. Dovepress. Available at: [Link]

  • Physico-chemical characteristics of enrofloxacin. ResearchGate. Available at: [Link]

  • A Review of Enrofloxacin for Veterinary Use. Scirp.org. Available at: [Link]

  • Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Ecenofloxacin stability in different solvent and buffer systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ecenofloxacin Stability and Handling

A Note from Your Senior Application Scientist: The following guide addresses the stability of the fluoroquinolone antibiotic this compound. Scientific literature predominantly focuses on Enrofloxacin , a structurally similar and widely studied compound. The data, protocols, and troubleshooting advice provided herein are based on established research for Enrofloxacin and are presented as a robust framework for your work with this compound. Always perform compound-specific validation for your particular application.

Section 1: Frequently Asked Questions (FAQs) on Core Properties

This section addresses the fundamental physicochemical characteristics of this compound that are critical for experimental design.

Q1: What are the core physicochemical properties I need to be aware of when working with this compound?

A1: Understanding this compound's properties is the first step to preventing stability issues. It is an amphoteric and highly lipophilic molecule.[1][2] Key parameters include:

  • pKa Values: this compound has two dissociation constants: pKa1 ≈ 5.9-6.1 (for the carboxylic acid group) and pKa2 ≈ 7.7-8.7 (for the basic piperazinyl group).[3][4]

  • Isoelectric Point (pI): The pH at which the molecule has a net zero charge is approximately 7.3.[3][5] Near this pH, the molecule exists as a zwitterion, contributing to its lowest aqueous solubility.

  • Aqueous Solubility: It is poorly soluble in water, with reported values around 146 µg/mL.[3][5] Solubility is highly pH-dependent.

  • Lipophilicity: It is a lipophilic compound, which influences its solubility in organic solvents and interaction with non-aqueous components.[1]

  • Organic Solvent Solubility: It is soluble in organic solvents like dimethylformamide (DMF) at ~10 mg/mL and dimethyl sulfoxide (DMSO) at ~1 mg/mL (with warming).[6] It is also soluble in methylene chloride and acetonitrile.[4]

Q2: I'm struggling to dissolve this compound in my aqueous buffer (pH 7.4). Why is it precipitating?

A2: This is a common issue directly related to the drug's isoelectric point (pI ≈ 7.3).[3][5] At or near this pH, this compound is in its zwitterionic form, where both the acidic and basic groups are ionized, but the net charge is neutral. This minimizes interactions with water molecules and leads to the lowest aqueous solubility, causing precipitation.

Q3: How can I effectively increase the aqueous solubility of this compound for my experiments?

A3: You have several effective strategies, which can be used alone or in combination:

  • pH Adjustment: Moving the pH away from the isoelectric point will significantly increase solubility. Acidic conditions (pH < 5) will protonate the piperazinyl group, forming a more soluble cation. Basic conditions (pH > 9) will deprotonate the carboxylic acid group, forming a more soluble anion. One study noted the best solubility occurred at a pH of 5.02.[4]

  • Use of Co-solvents: Adding organic co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can increase solubility. A synergistic effect is often observed when co-solvents are used in combination with a buffer system.[3][7] For instance, solubility can be enhanced over 11-fold in ethanol prepared in a phosphate buffer.[3][5]

  • Surfactants: Ionic surfactants are particularly effective. Anionic surfactants like sodium dodecyl sulfate (SDS) have been shown to increase solubility dramatically, dissolving up to 3.8 mg/mL.[3] The surfactant molecules form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in the aqueous phase.

  • Complexation Agents: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, significantly enhancing its solubility by several hundred-fold.[2]

  • Salt Forms: Using a different salt form of the molecule, such as enrofloxacin mesylate, can increase aqueous solubility by orders of magnitude (over 2000 times higher than the parent compound).[8]

Q4: What is the recommended procedure for preparing a high-concentration stock solution?

A4: For preparing a stable, high-concentration stock, it is best to use an organic solvent.

  • Recommended Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices.[6]

  • Procedure: First, dissolve the this compound solid in 100% DMF or DMSO.[6] For maximum solubility in aqueous buffers, this organic stock solution should then be diluted with the aqueous buffer of choice.[6]

  • Storage: Aqueous solutions prepared from these stocks should ideally be used fresh. It is not recommended to store aqueous dilutions for more than one day to avoid potential precipitation or degradation.[6]

Section 2: Troubleshooting Guide for Experimental Setups

This section provides solutions to common problems encountered during experiments.

Problem: My this compound solution, which was clear initially, became cloudy or precipitated after I diluted it or changed the temperature.

A: This is a classic solubility issue. Use the following workflow to diagnose and solve the problem.

Caption: Troubleshooting workflow for this compound precipitation.

Problem: I am running a stability study using HPLC and see several new peaks appearing over time, especially under stress conditions. What are they?

A: The appearance of new peaks strongly suggests that this compound is degrading. Forced degradation studies have identified several common degradation products.[9][10] These can arise from:

  • Photodegradation: If your samples are exposed to light, this compound can undergo photolysis, often mediated by reactive oxygen species (ROS).[11]

  • Oxidation: The piperazine moiety is susceptible to oxidation, which can lead to the formation of various degradation products.[12][13]

  • Hydrolysis (Acid/Base): Extreme pH conditions can lead to hydrolysis and decomposition. Common impurities identified under these stresses include fluoroquinolonic acid and decarboxylated impurities.[10][14]

  • Defluorination: The fluorine atom at the C-6 position can be removed under certain degradation pathways.[12]

To confirm, you would need to use a validated stability-indicating method, such as the RP-HPLC methods described in the literature, which are designed to resolve the parent drug from its potential degradation products.[9][10]

Question: How significantly does pH impact the chemical stability of this compound, beyond just solubility?

A: While pH is a primary driver of solubility, it also dictates chemical stability. This compound shows significant degradation under both strong acidic and strong basic conditions when subjected to stress (e.g., elevated temperature).[9][10]

  • Acidic Conditions (e.g., 0.1N HCl): Forced degradation studies show notable decomposition.

  • Basic Conditions (e.g., 0.1N NaOH): Similar to acidic conditions, significant degradation is observed.

  • Neutral Conditions: The molecule is generally more stable near neutral pH, provided it remains in solution. However, it is susceptible to oxidative and photolytic degradation regardless of pH.[9][11]

Therefore, for storing solutions, it is crucial to select a pH that balances both solubility and chemical stability, often in a slightly acidic buffered environment, and to protect the solution from light.

Section 3: Protocols for Stability Assessment

These protocols provide a starting point for designing your stability studies.

Protocol 1: Preparation of this compound Solutions in Various Media

This protocol outlines the preparation of solutions for solubility and initial stability assessments.

  • Aqueous Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4, and 0.1 M NaOH for pH 13).

  • Co-solvent/Surfactant Media Preparation: Prepare solutions of 20-40% ethanol, propylene glycol, or PEG 400 in a selected buffer (e.g., pH 7.4 phosphate buffer).[5] Prepare solutions of 25 mM and 50 mM SDS in the same buffer.[3]

  • Sample Preparation: Add an excess amount of this compound powder to each solvent/buffer system in separate vials.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute appropriately for analysis by a validated method (e.g., HPLC or UV-Vis spectrophotometry).

Protocol 2: Performing a Forced Degradation (Stress Testing) Study

This protocol is based on ICH guidelines and published studies to identify potential degradation pathways.[9][10][15]

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mobile phase mixture.

  • Acid Degradation: Mix equal parts of the stock solution with 1N HCl. Incubate at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize a sample before injection.

  • Base Degradation: Mix equal parts of the stock solution with 1N NaOH. Incubate at 60-80°C for a specified time. Neutralize a sample before injection.

  • Oxidative Degradation: Mix equal parts of the stock solution with 3-30% hydrogen peroxide (H₂O₂).[16] Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid drug powder and the stock solution in an oven at a high temperature (e.g., 105°C for several days for solid, 60-80°C for solution).[16]

  • Photolytic Degradation: Expose the solid drug and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

  • Sample Analysis: At each time point, analyze the stressed samples against a control (stored at 4°C, protected from light) using the stability-indicating HPLC method below.

Stress ConditionReagent/ParameterTypical ConditionsPrimary Degradation Type
Acid Hydrolysis 0.1N - 1N HCl60-80°C, 2-8 hoursHydrolytic
Base Hydrolysis 0.1N - 1N NaOH60-80°C, 2-8 hoursHydrolytic
Oxidation 3-30% H₂O₂Room Temp, up to 24hOxidative
Thermal Heat105°C (solid), 60-80°C (solution)Thermal
Photolysis Light (UV/Vis)ICH Q1B GuidelinesPhotolytic
Protocol 3: Stability-Indicating RP-HPLC Method

This method is adapted from published, validated procedures for separating this compound from its degradation products.[9][10][16]

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[9][10]

  • Mobile Phase:

    • Aqueous Phase (A): 10 mM KH₂PO₄ buffer with 0.1% Triethylamine (TEA), pH adjusted to 2.5 with phosphoric acid.[9][10]

    • Organic Phase (B): Methanol or Acetonitrile.

  • Elution Mode: A linear gradient program is often required to resolve all impurities. An isocratic method (e.g., 80:20 v/v Buffer:Acetonitrile) can also be developed.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[9][10]

  • Detection Wavelength: 278 nm or 270 nm.[9][16]

  • Injection Volume: 10-20 µL.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.[10]

Section 4: Understanding Degradation Pathways

A deeper understanding of how this compound degrades allows for more robust formulation and experimental design. The molecule has several reactive sites, leading to multiple degradation pathways that can occur simultaneously.[13]

The primary routes of degradation are:

  • Oxidation of the Piperazine Moiety: The ethyl-piperazine ring is a primary target for oxidation, leading to N-dealkylation and other oxidized products. This is a common pathway in both chemical (e.g., H₂O₂) and biological systems.[12]

  • Oxidative Decarboxylation: The carboxylic acid group can be lost, forming a decarboxylated impurity. This is often observed under strong oxidative or thermal stress.[10][12]

  • Hydroxylation of the Aromatic Ring: Hydroxyl radicals (•OH), which can be generated by photolysis or oxidative reagents, can attack the quinolone core, adding hydroxyl groups at various positions.[11][13]

  • Defluorination: The C-F bond is strong, but under certain energetic conditions (e.g., some microbial or photocatalytic systems), defluorination can occur, which significantly alters the molecule's properties.[12]

Caption: Major degradation pathways of this compound under various stress conditions.

References

  • The Photocatalytic Degradation of Enrofloxacin Using an Ecofriendly Natural Iron Mineral. (n.d.). MDPI. [Link]

  • Proposed degradation pathway of enrofloxacin (ENR) by strain KC0924g. (n.d.). ResearchGate. [Link]

  • (PDF) Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. (2015). ResearchGate. [Link]

  • Jain, A., et al. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. PMC - NIH. [Link]

  • Chakravarthy, V. A., et al. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed. [Link]

  • Wetzstein, H. G., et al. (1999). Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites. PubMed. [Link]

  • Peddi, P., et al. (2016). Development and Validation of Stability Indicating RP-LC Method for Estimation of Related Substances of Enrofloxacin in Bulk and Its Pharmaceutical Formulations. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • (PDF) Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (2009). ResearchGate. [Link]

  • Wang, J., et al. (2020). Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate. PMC - NIH. [Link]

  • Wang, J., et al. (2020). Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review. PubMed Central. [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in. (2015). Semantic Scholar. [Link]

  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (2009). Indian Journal of Pharmaceutical Sciences. [Link]

  • Kocić, I., et al. (2022). Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?. PubMed Central. [Link]

  • Enrofloxacin | C19H22FN3O3. (n.d.). PubChem - NIH. [Link]

  • Prasad, K. R. S., et al. (2015). Stability Indicating Spectrophotometric Methods for the Determination of Enrofloxacin in Pharmaceuticals. International Journal of Analytical and Applied Chemistry. [Link]

  • Wang, J., et al. (2020). Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate. DovePress. [Link]

  • Physico-chemical characteristics of enrofloxacin. (n.d.). ResearchGate. [Link]

  • Industry perspective of forced degradation studies to assess comparability of biopharmaceuticals. (2022). YouTube. [Link]

  • Martens, R., et al. (1996). Degradation of the fluoroquinolone enrofloxacin by wood-rotting fungi. PMC - NIH. [Link]

  • Khan, M. A., et al. (2018). Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-β-cyclodextrin. NIH. [Link]

Sources

Troubleshooting Ecenofloxacin assay variability and interference

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note: The topic specifies "Ecenofloxacin." As this is not a widely recognized scientific name for a fluoroquinolone antibiotic, this guide has been developed based on the extensive literature available for Enrofloxacin , a structurally similar and commonly analyzed veterinary fluoroquinolone. The principles and troubleshooting steps outlined here are broadly applicable to the analysis of most fluoroquinolones by reverse-phase HPLC.

Technical Support Center: Enrofloxacin Assay Troubleshooting

Welcome to the technical support center for Enrofloxacin analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify Enrofloxacin in various matrices. As a Senior Application Scientist, I understand that achieving a robust, reproducible, and interference-free assay is paramount. This document moves beyond simple checklists to explain the 'why' behind common analytical challenges and their solutions, empowering you to diagnose and resolve issues effectively.

Our approach is built on a foundation of self-validating protocols. By understanding the causality behind each step, you can ensure the integrity of your results from sample preparation through data analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during Enrofloxacin assay development and execution.

Q1: My Enrofloxacin peak's retention time is drifting between injections. What's the most likely cause?

A1: The most probable cause is variability in the mobile phase composition.[1] In reversed-phase HPLC, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[1] Ensure you are preparing the mobile phase gravimetrically (by weight) instead of volumetrically for the highest precision. Also, confirm that your column oven is maintaining a stable temperature, as temperature fluctuations directly impact retention.[2]

Q2: I'm seeing significant peak tailing for my Enrofloxacin standard. Why is this happening?

A2: Peak tailing for fluoroquinolones often points to secondary interactions with the stationary phase or issues with the sample solvent. Enrofloxacin has basic amine groups that can interact with residual acidic silanols on the silica backbone of the C18 column. Consider using a mobile phase with a slightly acidic pH (e.g., pH 3.0 using phosphoric or formic acid) to protonate these amines, which minimizes these secondary interactions.[3] Additionally, ensure your sample is dissolved in a solvent weaker than or identical to the mobile phase; dissolving it in a very strong organic solvent can cause peak distortion.

Q3: Why are there extra, unexpected peaks in my chromatogram when analyzing a biological sample?

A3: These are likely either endogenous matrix components that were not removed during sample preparation or degradation products/metabolites of Enrofloxacin. Enrofloxacin's primary metabolite is ciprofloxacin, which is also active and may need to be resolved and quantified.[4] Furthermore, Enrofloxacin can degrade under photolytic conditions.[5][6] A robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), is critical to remove matrix interference.[4][7] To check for co-elution, use a photodiode array (PDA) detector to assess peak purity across your analyte peak.[8]

Q4: My quantitative results are not reproducible. Where should I start looking for the problem?

A4: Lack of precision is a system-wide issue.[9] Start by verifying the fundamentals:

  • System Suitability: Before any sample analysis, run a system suitability test. Inject the same standard at least five times and check the relative standard deviation (%RSD) of the peak area, retention time, and tailing factor. The %RSD for peak area should ideally be <2%.[10][11]

  • Injector Precision: Check for leaks in the injection system and ensure the sample loop is being filled completely and consistently.[12]

  • Standard Preparation: Re-prepare your calibration standards. Inaccuracies in serial dilutions are a common source of error.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving more complex issues.

Guide 1: Chromatographic & Integration Issues
Problem Potential Root Cause Diagnostic Steps & Solutions
High Backpressure 1. Particulate Buildup: Debris from the sample or pump seals has clogged the column inlet frit.[2] 2. Precipitation: The sample or a buffer salt has precipitated in the mobile phase or on the column.1. Isolate the Source: Disconnect the column and run the pump. If pressure is normal, the blockage is in the column. If pressure is still high, the issue is pre-column (e.g., clogged tubing or injector). 2. Solution: Reverse-flush the column with a weaker solvent (e.g., mobile phase without the buffer). If this fails, replace the inlet frit. Always use a pre-column filter or guard column to protect the analytical column. Ensure mobile phase components are fully miscible and filtered.
Baseline Noise or Drift 1. Air Bubbles: Insufficient degassing of the mobile phase.[2] 2. Contaminated Mobile Phase: Using low-quality solvents or additives. 3. Detector Instability: The lamp is failing or the system is not thermally equilibrated.[12]1. Degas Thoroughly: Use an online degasser or sonicate the mobile phase for 15-20 minutes before use.[12] 2. Use HPLC-Grade Reagents: Always use HPLC or LC-MS grade solvents and freshly prepared buffers. 3. Equilibrate System: Allow the HPLC system, especially the detector lamp, to warm up for at least 30-60 minutes to achieve a stable baseline.
Split or Broad Peaks 1. Clogged/Partially Blocked Frit: Uneven flow distribution onto the column head. 2. Column Void: A void has formed at the head of the column due to packing bed collapse. 3. Sample Solvent Incompatibility: The sample is dissolved in a much stronger solvent than the mobile phase.1. Check for Blockage: As with high backpressure, reverse-flush the column. 2. Address Voids: A void is often irreversible and requires column replacement. Using guard columns can extend column life. 3. Solvent Matching: Whenever possible, dissolve and inject samples in the mobile phase itself.
Guide 2: Sample-Related Interference

Interference from the sample matrix is a primary source of assay variability and inaccuracy. A methodical approach to sample preparation is non-negotiable.

Q: How do I develop a robust sample preparation method for Enrofloxacin in a complex matrix like plasma or tissue homogenate?

A: The goal is to remove interfering substances like proteins and lipids while efficiently recovering your analyte. A combination of protein precipitation followed by Solid-Phase Extraction (SPE) is a highly effective strategy.

G

Caption: Workflow for cleaning biological samples.

Causality:

  • Protein Precipitation: Acetonitrile is used to denature and precipitate the bulk of proteins, which would otherwise clog the HPLC column.

  • Solid-Phase Extraction (SPE): This is a critical step for specificity.[7] A reverse-phase SPE cartridge (e.g., C18) will retain Enrofloxacin while allowing more polar, water-soluble contaminants to be washed away. The subsequent elution with a strong organic solvent recovers the concentrated analyte, leading to a cleaner and more concentrated sample for injection.

Part 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility.

Protocol 1: HPLC-UV System Suitability & Analysis

This protocol provides a starting point for the analysis of Enrofloxacin. It should be validated and optimized for your specific instrumentation and sample matrix.

  • HPLC System: Any standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A common starting ratio is 20:80 or 30:70.[3][13] The mobile phase must be filtered through a 0.45 µm filter and degassed.[11]

  • Flow Rate: 1.0 mL/min.[3][10]

  • Column Temperature: 30°C.

  • Detection Wavelength: 270-280 nm.[10]

  • Injection Volume: 10-20 µL.

System Suitability Test (SST) Procedure:

  • Prepare a standard solution of Enrofloxacin at a concentration in the middle of your expected calibration range (e.g., 5 µg/mL).

  • Inject this standard six consecutive times.

  • Calculate the %RSD for the peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the last injection.

  • Acceptance Criteria (as per ICH guidelines): %RSD for peak area < 2.0%, %RSD for retention time < 1.0%, Tailing Factor ≤ 2.0.[10] Do not proceed with sample analysis if SST fails.

G

Caption: System Suitability Test (SST) decision workflow.

Protocol 2: Standard Curve Preparation

An accurate standard curve is the bedrock of reliable quantification.

  • Prepare a Primary Stock Solution: Accurately weigh ~10 mg of Enrofloxacin reference standard and dissolve in a suitable solvent (e.g., methanol or mobile phase) in a 10 mL volumetric flask. This gives a 1 mg/mL (1000 µg/mL) stock.

  • Prepare an Intermediate Stock: Dilute the primary stock 1:100 (e.g., 100 µL into 10 mL) with mobile phase to create a 10 µg/mL intermediate stock.

  • Prepare Working Standards: Perform serial dilutions from the intermediate stock using the mobile phase to create a series of calibration standards. A typical range might be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[10][11]

  • Construct the Curve: Inject each standard and plot the peak area (y-axis) against the concentration (x-axis). Perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.[14]

Part 4: Understanding Enrofloxacin Stability & Degradation

Awareness of your analyte's stability is crucial for preventing artificially low results.

Enrofloxacin is a member of the fluoroquinolone class, which is known to be susceptible to photodegradation.[5][15] Exposure to UV light, including direct sunlight, can cause cleavage of the molecule, leading to a loss of the parent compound.

Degradation

Caption: Major degradation pathways for Enrofloxacin.

Practical Implications:

  • Protect Samples from Light: Use amber vials or wrap vials in foil for both standards and prepared samples.

  • Metabolite Consideration: Your analytical method must have sufficient resolution to separate Enrofloxacin from its primary metabolite, ciprofloxacin, especially when analyzing in vivo samples.[4]

  • pH Stability: Fluoroquinolones can have varying stability at different pH values.[6][15] Prepare samples and standards in a consistent, buffered medium (like the mobile phase) and analyze them promptly.

By integrating these principles of causality, robust protocols, and systematic troubleshooting, you can build a reliable Enrofloxacin assay that produces accurate and reproducible data.

References

  • This compound hydrochloride - Drug Targets, Indications, Patents - Synapse. Synapse.
  • HPLC Troubleshooting Guide. YMC.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? PubMed Central.
  • VALIDATION AND APPLICATION OF RP-HPLC METHOD FOR QUANTIFICATION OF ENROFLOXACIN IN PURE AND VETERINARY DOSAGE FORMS. ResearchGate.
  • Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. SciELO South Africa.
  • Troubleshooting Guide - HPLC. Scribd.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, Orbifloxacin, Sarafloxacin, Difloxacin, Danofloxacin, Nalidixic Ac. Japan Food Chemical Research Foundation.
  • Enrofloxacin | C19H22FN3O3. PubChem - NIH.
  • The Photocatalytic Degradation of Enrofloxacin Using an Ecofriendly Natural Iron Mineral. MDPI.
  • Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC. PubMed Central.
  • Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate. PubMed Central.
  • ENROFLOXACIN. Ataman Kimya.
  • Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed.
  • Reliable and Rapid Detection and Quantification of Enrofloxacin Using a Ratiometric SERS Aptasensor. MDPI.
  • (PDF) VALIDATION AND APPLICATION OF RP-HPLC METHOD FOR QUANTIFICATION OF ENROFLOXACIN IN PURE AND VETERINARY DOSAGE FORMS. ResearchGate.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH.
  • Enrofloxacin: Mechanism of Action and Pharmacokinetics. ChemicalBook.
  • Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites. PubMed.
  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Springer.
  • Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat. MDPI.
  • Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review. PubMed Central.
  • Determination of norfloxacin, cipfloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector. Vietnam Journals Online.
  • Enrofloxacin. ChemicalBook.
  • A Review of Enrofloxacin for Veterinary Use. Scirp.org.
  • Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography. PubMed Central - NIH.
  • Quantitative assay for ciprofloxacin and enrofloxacin formulations. Journal of Global Health Reports.
  • Analytical Method Development and Validation for Enrofloxacin in Bulk and Formulation by RP-HPLC Method. ResearchGate.
  • Adsorption and Degradation of Enrofloxacin, a Veterinary Antibiotic on Natural Zeolite. ResearchGate.
  • Photolytic degradation of norfloxacin, enrofloxacin and ciprofloxacin in various aqueous media. ResearchGate.

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Technical Support Center: Strategies to Minimize Ecenofloxacin Degradation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ecenofloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on minimizing the degradation of this compound during storage and experimentation. As a Senior Application Scientist, my goal is to synthesize my expertise to offer you a trustworthy and authoritative resource.

Introduction to this compound Stability

This compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity. The integrity of this compound is paramount for obtaining accurate and reproducible experimental results. Like other fluoroquinolones, this compound is susceptible to various degradation pathways, which can be initiated by factors such as light, temperature, pH, and oxidizing agents.[1][2] Understanding these degradation pathways is crucial for maintaining the compound's potency and ensuring the validity of your research.

This guide will provide you with a comprehensive overview of the factors affecting this compound stability, frequently asked questions, a troubleshooting guide for common issues, and a detailed protocol for conducting stability studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place.[3][4] Specifically, tablets and crystalline powder should be stored in tightly sealed containers at a temperature below 30°C (86°F).[3][5] Injectable forms should be kept at room temperature and protected from freezing.[3]

Q2: How sensitive is this compound to light?

This compound, like many fluoroquinolones, is photosensitive.[1] Exposure to light, particularly UV radiation, can lead to photolytic degradation.[1] This process can involve the formation of reactive oxygen species that can further degrade the molecule.[6] Therefore, it is critical to protect this compound solutions and solid samples from direct sunlight and artificial light sources during storage and handling.[3][7][8] Using amber-colored vials or wrapping containers with aluminum foil can effectively prevent photodegradation.

Q3: What is the impact of pH on this compound stability in solution?

The pH of a solution can significantly influence the stability of this compound. Fluoroquinolones are known to be more susceptible to degradation in alkaline and acidic conditions.[1][2] Forced degradation studies on the related compound Enrofloxacin have shown significant degradation in both acidic and basic media.[2] For this compound solutions, it is advisable to maintain a pH close to neutral unless the experimental protocol requires otherwise. If you need to work with acidic or basic solutions, prepare them fresh and use them promptly.

Q4: Can this compound degrade at elevated temperatures?

Yes, elevated temperatures can accelerate the degradation of this compound.[2][7] Thermal degradation can lead to the formation of various impurities.[2] It is recommended to store this compound at controlled room temperature, and for long-term storage, refrigeration (2-8°C) might be considered, provided the compound does not precipitate.[9] Always refer to the manufacturer's specific storage recommendations.

Q5: How can I detect degradation in my this compound sample?

Degradation of this compound can be detected by a change in its physical appearance (e.g., color change from pale yellow to a darker shade) or by analytical techniques.[3] The most reliable method is to use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][10] An RP-HPLC method can separate the intact this compound from its degradation products, allowing for their quantification.[2]

Troubleshooting Guide: this compound Degradation

This troubleshooting guide is designed to help you identify and resolve common issues related to this compound degradation.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency/Activity Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[3][5]2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment.3. Perform Analytical Check: Use RP-HPLC to assess the purity of your this compound sample.[2]
Appearance of Unexpected Peaks in Chromatogram Presence of degradation products.1. Identify Degradation Pathway: The retention times of the new peaks can give clues about the nature of the degradation products. Compare with forced degradation studies if available.[2]2. Optimize Storage: Re-evaluate your storage and handling procedures to minimize the specific degradation pathway (e.g., enhance light protection, control pH).
Inconsistent Experimental Results Variable levels of this compound degradation between experiments.1. Standardize Procedures: Ensure all experimental parameters, including solution preparation, incubation times, and storage of intermediates, are consistent.2. Use Freshly Prepared Standards: Always use a freshly prepared this compound standard for calibration to ensure accurate quantification.
Precipitation in Solution Poor solubility or degradation leading to insoluble products. This compound has low water solubility.[11][12]1. Check Solubility: Verify the solubility of this compound in your chosen solvent system.[12]2. Adjust pH: The solubility of fluoroquinolones is pH-dependent. Adjusting the pH might help to redissolve the compound.[13]3. Filter Solution: If precipitation is suspected to be due to impurities, filter the solution before use.

Key Degradation Pathways and Influencing Factors

The following diagram illustrates the primary factors that can lead to the degradation of this compound. Understanding these relationships is the first step in developing effective mitigation strategies.

Ecenofloxacin_Degradation_Pathways cluster_factors Degradation Factors cluster_degradation Degradation Pathways Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation Temperature Temperature Thermolysis Thermolysis Temperature->Thermolysis pH (Acidic/Alkaline) pH (Acidic/Alkaline) Hydrolysis Hydrolysis pH (Acidic/Alkaline)->Hydrolysis Oxidizing Agents Oxidizing Agents Oxidation Oxidation Oxidizing Agents->Oxidation Degraded Products Degraded Products Photodegradation->Degraded Products Thermolysis->Degraded Products Hydrolysis->Degraded Products Oxidation->Degraded Products This compound This compound This compound->Photodegradation initiates This compound->Thermolysis accelerates This compound->Hydrolysis catalyzes This compound->Oxidation promotes

Caption: Factors influencing this compound degradation pathways.

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify its degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Phosphate buffer

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)[2]

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Keep the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified time.

  • Sample Analysis by RP-HPLC:

    • Chromatographic Conditions (Example): [2]

      • Column: C18 (250 x 4.6 mm, 5 µm)

      • Mobile Phase: A gradient of phosphate buffer (pH 2.5) and methanol.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 278 nm

      • Column Temperature: 35°C

    • Inject the stressed samples and an unstressed control sample into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent drug peak.

Conclusion

Minimizing the degradation of this compound is essential for the integrity of your research. By understanding the factors that influence its stability and implementing the strategies outlined in this guide, you can ensure the quality and reliability of your experimental data. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies - ResearchGate. Available at: [Link]

  • The Photocatalytic Degradation of Enrofloxacin Using an Ecofriendly Natural Iron Mineral. Available at: [Link]

  • Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed. Available at: [Link]

  • Proposed degradation pathway of enrofloxacin (ENR) by strain KC0924g.... - ResearchGate. Available at: [Link]

  • IDENTIFICATION 1.1 Product identifier Product name Enrofloxacin Antibacterial Injectable Solution 2.27% Synonyms Not - Dechra. Available at: [Link]

  • Label: ENROFLOXACIN 100- enrofloxacin injection, solution - DailyMed. Available at: [Link]

  • Factors Influencing Fluoroquinolone Resistance - PMC - PubMed Central - NIH. Available at: [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed. Available at: [Link]

  • HPLC method for simultaneous identification and quantification of Enrofloxacin, Bromhexine*HCl and their related substances / degradation products, in veterinary pharmaceutical product, Bromflovet - ResearchGate. Available at: [Link]

  • Enrofloxacin | Vetlexicon. Available at: [Link]

  • ENROFLOXACIN 50MG AND 150MG TABLETS - Dechra Veterinary Products. Available at: [Link]

  • Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed. Available at: [Link]

  • Enrofloxacin Lactate: A Deep Dive into its Chemical Properties and Stability. Available at: [Link]

  • Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use - PMC. Available at: [Link]

  • Mechanism of action of and resistance to quinolones - PMC - NIH. Available at: [Link]

  • Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PubMed Central. Available at: [Link]

  • Evaluating the Biodegradation of Veterinary Antibiotics Using Kinetics Model and Response Surface Methodology - MDPI. Available at: [Link]

  • Oxidation towards enrofloxacin degradation over nanoscale zero-valent copper: mechanism and products - PubMed. Available at: [Link]

  • Enrofloxacin - VCA Animal Hospitals. Available at: [Link]

  • Residue screening and analysis of enrofloxacin and its metabolites in real aquatic products based on ultrahigh-performance liquid chromatography. Available at: [Link]

  • Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC - PubMed Central. Available at: [Link]

  • Degradation of the fluoroquinolone enrofloxacin by wood-rotting fungi - PMC - NIH. Available at: [Link]

  • Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem - NIH. Available at: [Link]

  • Degradation of the Fluoroquinolone Enrofloxacin by Electrochemical Advanced Oxidation Processes Based on Hydrogen Peroxide Electrogeneration | Request PDF - ResearchGate. Available at: [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity - MDPI. Available at: [Link]

  • Chemical structure of enrofloxacin. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Chemical structure of (a) enrofloxacin and (b) ciprofloxacin. - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC. Available at: [Link]

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Adjusting Ecenofloxacin concentration for resistant bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ecenofloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological support for experiments involving resistant bacterial strains. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Understanding this compound and Bacterial Resistance

This compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1][2][3] This disruption of DNA synthesis ultimately leads to bacterial cell death.[3][4][5] However, the emergence of bacterial resistance poses a significant challenge to its efficacy. Resistance typically arises from two primary molecular mechanisms:

  • Target-Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the enzyme structure, reducing the binding affinity of this compound.[4][6][7][8][9]

  • Reduced Intracellular Concentration: Bacteria can limit the amount of this compound that reaches its target by either reducing its uptake through the cell membrane or by actively removing the drug via multidrug-resistance (MDR) efflux pumps.[6][8][10][11]

This guide will walk you through identifying, characterizing, and potentially overcoming this resistance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC), and why is it the first step in my analysis? A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] It is the foundational metric for assessing an antibiotic's potency against a specific bacterial strain.[13] Establishing a reliable MIC is the critical first step before exploring complex resistance mechanisms or potential solutions.

Q2: My MIC results for a specific strain are inconsistent. What are the common causes of variability? A2: Variability in MIC assays is a common issue and often stems from procedural inconsistencies. The most frequent sources of error include:

  • Inoculum Preparation: Incorrect bacterial density (either too high or too low) can significantly alter the apparent MIC.[14][15] Standardization to a 0.5 McFarland turbidity standard is crucial.

  • Media Composition: Variations in the cation concentration (e.g., Mg²⁺, Ca²⁺) and pH of the culture medium can affect both bacterial growth and antibiotic activity.[15]

  • Incubation Conditions: Fluctuations in temperature and incubation time can lead to inconsistent results.[14]

  • Endpoint Reading: Subjectivity in visually determining the "no growth" well can introduce operator-dependent variability. Using a plate reader for optical density can help standardize this step.[15][16]

Q3: How do I know if my bacterial strain is officially "resistant" to this compound? A3: Resistance is determined by comparing the experimentally derived MIC value to established clinical breakpoints defined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][17][18][19] These breakpoints categorize strains as Susceptible (S), Intermediate (I), or Resistant (R).[13]

Troubleshooting Guide: High MIC Values Observed

Encountering an elevated MIC for this compound against your test strain is a critical discovery point. The following guide provides a systematic approach to validate this finding and plan your next steps.

high_mic_workflow start High this compound MIC Observed validate_assay Step 1: Validate Assay Integrity start->validate_assay qc_check Run MIC with QC Strain (e.g., E. coli ATCC 25922) validate_assay->qc_check qc_result QC MIC within acceptable range? qc_check->qc_result troubleshoot_mic Troubleshoot MIC Protocol (Inoculum, Media, etc.) qc_result->troubleshoot_mic No confirm_resistance Step 2: Confirm Resistance qc_result->confirm_resistance Yes troubleshoot_mic->qc_check Adjust & Re-run repeat_mic Repeat MIC Assay on Test Strain (in triplicate) confirm_resistance->repeat_mic result_consistent Results Consistent? repeat_mic->result_consistent result_consistent->troubleshoot_mic No, results variable investigate Step 3: Investigate & Overcome result_consistent->investigate Yes synergy_testing Proceed to Synergy Testing (e.g., Checkerboard Assay) investigate->synergy_testing molecular_analysis Optional: Molecular Analysis (Sequencing gyrA/parC) investigate->molecular_analysis

Caption: Initial Steps for Investigating this compound Resistance.

Step 1: Validate Your MIC Assay

Before concluding that the strain is resistant, you must ensure your assay is performing correctly.

  • Action: Perform a standard broth microdilution MIC assay using a well-characterized quality control (QC) strain, such as E. coli ATCC® 25922™.

  • Rationale: QC strains have established, expected MIC ranges for various antibiotics.[20] If the MIC for the QC strain falls outside its accepted range, it indicates a systematic issue with your reagents, inoculum preparation, or procedure, which must be resolved before testing your experimental strain again.[21]

Step 2: Confirm the Resistance Phenotype

Once your assay is validated, confirm the high MIC of your test strain.

  • Action: Repeat the MIC determination for your strain of interest at least three independent times.

  • Rationale: Reproducibility is key. An acceptable level of variability for broth microdilution is typically within +/- one twofold dilution from the modal MIC.[16] Consistent results across replicates confirm that the high MIC is a true characteristic of the strain and not a one-off experimental artifact.[21]

Step 3: Strategize to Overcome Resistance

With a confirmed high MIC, the next objective is to find ways to restore this compound's efficacy. Combination therapy is a primary strategy. By pairing this compound with another compound, you may achieve a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.

Investigative Tool: The Checkerboard Assay for Synergy

The checkerboard assay is a widely used in vitro method to systematically test pairs of compounds and quantify their interaction.[22][23][24]

checkerboard_layout cluster_plate 96-Well Plate Layout y_axis This compound Conc. (µg/mL) Increasing -> b1 4 x_axis Agent B Conc. (µg/mL) Increasing -> a1 8 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 MIC E a12 GC c1 2 b2 b3 b4 b5 b6 b7 b8 b9 b10 b11 4 b12 d1 1 c2 c3 c4 c5 c6 c7 Add c8 c9 c10 c11 2 c12 e1 0.5 d2 d3 d4 d5 d6 Syn d7 d8 d9 d10 d11 1 d12 f1 0.25 e2 e3 e4 e5 e6 e7 e8 e9 e10 e11 0.5 g1 0.125 f2 f3 f4 f5 f6 f7 f8 f9 f10 f11 0.25 h1 0 g2 g3 g4 g5 g6 g7 g8 g9 g10 g11 0.125 h2 0.125 h3 0.25 h4 0.5 h5 1 h6 2 h7 4 h8 8 h9 h10 h11 MIC B h12 0

Caption: Checkerboard Assay Plate Layout.

Interpreting Checkerboard Results

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[22][23]

FICI Calculation: FICI = FIC of this compound + FIC of Agent B Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The FICI value is calculated for each well that shows growth inhibition and provides a quantitative measure of the drug interaction.[25]

FICI ValueInterpretationRationale
≤ 0.5Synergy The combined effect is significantly greater than the sum of their individual effects.[23][25]
> 0.5 to 4.0Additive or IndifferenceThe combined effect is equal to or slightly greater than the sum of their individual effects.[23][25]
> 4.0Antagonism The combination is less effective than the individual agents.[23][25]

Note: The interpretation of FICI values can vary slightly between studies, and it is important to be consistent in your analysis.[26][27]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on CLSI and EUCAST guidelines.[28][29][30]

  • Prepare this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a twofold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Standardize Inoculum: Culture the bacterial strain overnight. Dilute the culture in CAMHB to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Add the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12][13]

Protocol 2: Checkerboard Assay for Synergy Testing
  • Determine Individual MICs: First, determine the MIC of this compound and the partner compound (Agent B) individually as described above. This is essential for calculating the FICI.

  • Prepare Plates: In a 96-well plate, prepare serial dilutions of this compound along the y-axis (rows) and Agent B along the x-axis (columns).[22][31]

    • Row H should contain only dilutions of Agent B (to re-confirm its MIC).

    • Column 12 should contain only dilutions of this compound (to re-confirm its MIC).

    • Each of the remaining wells will contain a unique combination of both agents.

  • Inoculate and Incubate: Inoculate the plate with the standardized bacterial suspension (as in the MIC protocol) and incubate under appropriate conditions.

  • Read Results: After incubation, identify the wells where bacterial growth has been inhibited.

  • Calculate FICI: For each non-turbid well, calculate the FICI using the formula provided above. The lowest FICI value obtained is reported as the FICI for the combination.[25]

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Jalal, S., & Wretlind, B. (1998). Molecular Mechanisms of Fluoroquinolone Resistance in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients. Microbial Drug Resistance, 4(4), 257–261.
  • Hooper, D. C. (2001). Emerging mechanisms of fluoroquinolone resistance. Emerging Infectious Diseases, 7(2), 337–341.
  • Chen, Y., et al. (2004). Molecular mechanisms of fluoroquinolone resistance in Klebsiella. Current Drug Targets - Infectious Disorders, 4(4), 295–302.
  • BenchChem. (2025). Protocol for Checker-board Synergy Testing with Anti-infective Agent 3.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • Pfaller, M. A. (2002). Role of NCCLS in antimicrobial susceptibility testing and monitoring. American Journal of Health-System Pharmacy, 59(8 Suppl 3), S6-11.
  • ESCMID. (n.d.). EUCAST. Retrieved from European Society of Clinical Microbiology and Infectious Diseases.
  • Hooper, D. C. (2001). Emerging Mechanism of Fluoroquinolone Resistance.
  • Pillai, S. K., Moellering, R. C., & Eliopoulos, G. M. (2002). Comparison of methods of interpretation of checkerboard synergy testing. Diagnostic Microbiology and Infectious Diseases, 44(4), 363–366.
  • BenchChem Technical Support Team. (2025). Troubleshooting "Antibacterial agent 128" MIC assay variability. BenchChem Technical Support Center.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
  • EUCAST. (n.d.). EUCAST - Home. Retrieved from The European Committee on Antimicrobial Susceptibility Testing.
  • Synapse. (2025). This compound hydrochloride.
  • Spanu, T., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101238.
  • Maszewska, A., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(7), 956.
  • EUCAST. (n.d.). Guidance Documents. Retrieved from The European Committee on Antimicrobial Susceptibility Testing.
  • ResearchGate. (n.d.). Representation of checkerboard assay.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
  • Giske, C. G., & Turnidge, J. D. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1455-1460.
  • Gözseven, A. G., & Öztürk, S. (2012). [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?]. Mikrobiyoloji bulteni, 46(3), 424–433.
  • Ramkumar, S. (2024). MIC and MBC testing tips to ensure reproducibility of results.
  • BenchChem Technical Support Team. (2025). Troubleshooting variability in Biclotymol MIC assay results. BenchChem Technical Support Center.
  • Wikipedia. (n.d.). Enrofloxacin.
  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17.
  • Kolawole, J. T. (2024). Answer to "What common issues should be aware of when interpreting MIC values?".
  • Whyte, B. (2024).
  • Ataman Kimya. (n.d.). ENROFLOXACIN.
  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Appendix Table A1 MIC breakpoints. (n.d.).
  • Kaczmarek, M., et al. (2022). Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections?. International Journal of Molecular Sciences, 23(15), 8749.
  • Justo, J. A., et al. (2020).
  • ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains.
  • ChemicalBook. (2024). Enrofloxacin: Mechanism of Action and Pharmacokinetics.
  • Foley, S. L., et al. (2002). Enrofloxacin resistance in Escherichia coli isolated from dogs with urinary tract infections.
  • Foley, S. L., et al. (2002). Enrofloxacin resistance in Escherichia coli isolated from dogs with urinary tract infections. PubMed.
  • Liu, B., et al. (2019). Resistance and Virulence Mechanisms of Escherichia coli Selected by Enrofloxacin in Chicken. Applied and Environmental Microbiology, 85(10), e00139-19.
  • CLSI. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing.
  • Trouchon, T., & Lefebvre, S. (2016). A Review of Enrofloxacin for Veterinary Use. Open Journal of Veterinary Medicine, 6, 40-58.
  • Wedgewood Pharmacy. (n.d.). Enrofloxacin for Dogs and Cats.
  • PubChem. (n.d.). Enrofloxacin.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

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Technical Support Center: The Impact of pH on Enoxacin Activity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Enoxacin. My analysis of common experimental challenges indicates that a significant number of issues can be traced back to a single, often overlooked parameter: pH . This guide is designed to provide you with not just protocols, but the causal, scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and application of Enoxacin.

Q1: What is the general effect of pH on Enoxacin's solubility?

A1: The solubility of Enoxacin is highly dependent on pH. As a zwitterionic compound, it possesses both acidic (carboxylic acid) and basic (piperazinyl group) moieties.[1] Consequently, it exhibits its lowest solubility at its isoelectric point (neutral pH range). It is practically insoluble in water.[2][3] Its solubility significantly increases in both acidic and alkaline conditions.

Solvent/BufferpHApproximate SolubilityReference
WaterNeutralInsoluble[2][4]
Phosphate-Buffered Saline (PBS)7.2~10 mg/mL[5]
1 M Sodium Hydroxide (NaOH)Alkaline50-100 mg/mL[4][6][7]
Acetic AcidAcidicFreely soluble[3]
Dilute Sodium Hydroxide TSAlkalineSoluble[2][3]

Q2: How does pH influence the antibacterial activity of Enoxacin?

A2: The pH of the experimental medium critically impacts the antibacterial efficacy of Enoxacin and other fluoroquinolones. Generally, acidification of the medium impairs the activity of many fluoroquinolones against bacteria like E. coli.[8] This is thought to be due to changes in the drug's ionization state, which can reduce its uptake into the bacterial cell.[8] While specific optimal pH data for Enoxacin is not extensively published, the activity of the related compound cinoxacin was reduced four- to eightfold at pH 8 compared to more acidic pH levels.[9][10] Therefore, the antibacterial activity of Enoxacin is expected to be maximal in the slightly acidic to neutral pH range, but this should be determined empirically for your specific bacterial strain and medium.

Q3: What is the impact of pH on the stability of Enoxacin in aqueous solutions?

A3: Enoxacin's chemical stability in aqueous solution is pH-dependent, particularly its susceptibility to photodegradation. Studies have shown that its absorption, emission, and photodegradation properties are strongly affected by pH in the range of 3.5 to 12.[11] The highest rate of photodegradation occurs in neutral conditions.[11] This is because the zwitterionic form of the molecule, which is predominant at neutral pH, is the most photochemically active species.[11] Therefore, for experiments sensitive to degradation byproducts, it is crucial to protect Enoxacin solutions from light, especially around neutral pH.

Q4: What is the recommended method for preparing Enoxacin stock solutions?

A4: Given its poor solubility in neutral water, a high-concentration stock solution should be prepared by first dissolving Enoxacin in a small volume of dilute alkali (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl or acetic acid), followed by dilution with your desired buffer or medium to the final concentration. For example, a stock can be made by dissolving the solid in a solvent of choice, which should be purged with an inert gas.[5] Organic solvents like DMSO can also be used, but for aqueous systems, pH adjustment is the preferred method.[5] Ensure the final pH of the working solution is adjusted to your experimental requirements.

Q5: For how long can I store an aqueous solution of Enoxacin?

A5: It is strongly recommended to prepare aqueous solutions of Enoxacin fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[5] This precaution minimizes the risks of chemical degradation, photodegradation, and potential precipitation over time.

Section 2: Troubleshooting Guide

Direct answers to common experimental failures.

Problem: My Enoxacin has precipitated out of my aqueous buffer.
  • Likely Cause: The pH of your final solution is near Enoxacin's isoelectric point, where its solubility is minimal. This can happen when a small volume of an alkaline or acidic stock solution is diluted into a weakly buffered medium, causing the pH to shift towards neutral.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to check the pH of the solution where the precipitate formed.

    • Adjust pH: If the pH is in the 6.0-7.5 range, carefully adjust it to be more acidic (e.g., pH < 5) or more alkaline (e.g., pH > 8) to redissolve the compound.

    • Future Prevention: When preparing working solutions, use a sufficiently strong buffer system to maintain the desired pH after the addition of the Enoxacin stock. Alternatively, adjust the pH of the final solution after dilution.

Problem: I'm observing lower-than-expected antibacterial activity in my assay.
  • Likely Cause A: The pH of your assay medium is suboptimal for Enoxacin activity. As noted, the activity of many fluoroquinolones is impaired in acidic conditions.[8]

  • Troubleshooting Steps:

    • Measure Medium pH: Before and after the experiment, measure the pH of your bacterial culture medium. Bacterial metabolism can alter the pH over time.

    • Optimize pH: Run a pilot experiment testing the Minimum Inhibitory Concentration (MIC) of Enoxacin against your target organism in media buffered at different pH values (e.g., 6.0, 7.0, 8.0) to find the optimal condition.

  • Likely Cause B: The Enoxacin has degraded due to light exposure. The zwitterionic form, most common at neutral pH, is highly susceptible to photodegradation, which can lead to loss of the fluorine atom and reduced activity.[11][12]

  • Troubleshooting Steps:

    • Protect from Light: Prepare all Enoxacin solutions in amber vials or wrap containers in aluminum foil. Avoid prolonged exposure to ambient laboratory light.

    • Prepare Fresh: Always use freshly prepared solutions for activity assays.[5]

Problem: My experimental results with Enoxacin are inconsistent and not reproducible.
  • Likely Cause: Uncontrolled pH drift or degradation during the experiment. The stability and activity of Enoxacin are so closely tied to pH that minor, unmonitored fluctuations can lead to significant variability.

  • Troubleshooting Steps:

    • Use Robust Buffering: Ensure your experimental buffer has sufficient capacity to resist pH changes caused by either the drug solution or cellular metabolism.

    • Standardize Preparation: Implement a strict, standardized protocol for solution preparation, including the exact method of solubilization, final pH adjustment, and light protection.

    • Run Controls: Include a stability control where Enoxacin is incubated in the assay medium under experimental conditions (time, temperature, light) without bacteria, then assess its concentration or activity to quantify any degradation.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of Enoxacin
  • Objective: To prepare a stable, concentrated aqueous stock solution of Enoxacin.

  • Materials: Enoxacin powder, 1 M NaOH solution, sterile deionized water, calibrated pH meter, sterile tubes.

  • Methodology:

    • Weigh the required amount of Enoxacin powder (e.g., 10 mg) and place it in a sterile tube.

    • Add a small volume of sterile water (e.g., 500 µL). The powder will not dissolve.

    • Slowly add 1 M NaOH dropwise while vortexing until the Enoxacin powder completely dissolves. The solution should become clear.

    • Measure the pH. It will be highly alkaline.

    • Add sterile water to bring the volume to near the final desired volume (e.g., ~950 µL for a 1 mL final volume).

    • Carefully adjust the pH downwards with 1 M HCl if a specific, less alkaline pH is needed for the stock, though it's often easier to adjust the pH in the final working solution. Caution: Do not bring the pH near neutral, as the drug will precipitate.

    • Bring the final volume to 1 mL with sterile water.

    • Sterile-filter the solution using a 0.22 µm syringe filter.

    • Store in an amber vial or a tube wrapped in foil at 2-8°C. Use within 24 hours.[5]

Protocol 2: Determining the Optimal pH for Enoxacin Activity via MIC Assay
  • Objective: To identify the pH at which Enoxacin exhibits the highest antibacterial potency against a specific microorganism.

  • Workflow:

    • Prepare Media: Prepare your chosen broth medium (e.g., Mueller-Hinton Broth) and divide it into aliquots. Adjust the pH of each aliquot to a different value (e.g., 5.5, 6.5, 7.4, 8.0) using sterile HCl or NaOH. Verify the final pH after sterilization.

    • Prepare Inoculum: Grow your target bacterial strain to the logarithmic phase and dilute it to the standard concentration for MIC testing (e.g., 5 x 10^5 CFU/mL).

    • Serial Dilutions: In separate 96-well plates for each pH condition, perform serial dilutions of your Enoxacin stock solution in the corresponding pH-adjusted broth.

    • Inoculation: Add the prepared bacterial inoculum to each well.

    • Incubation: Incubate the plates under standard conditions (e.g., 37°C for 18-24 hours).

    • Read MIC: For each pH, determine the MIC as the lowest concentration of Enoxacin that completely inhibits visible bacterial growth. The pH that yields the lowest MIC is the optimal pH for activity under those conditions.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare Broth at Multiple pH Values (5.5, 6.5, 7.4, 8.0) serial_dil Serial Dilute Enoxacin in each pH-adjusted broth prep_media->serial_dil prep_drug Prepare Enoxacin Stock Solution prep_drug->serial_dil prep_bac Prepare Bacterial Inoculum inoculate Inoculate wells with Bacteria prep_bac->inoculate serial_dil->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC for each pH Condition incubate->read_mic compare Compare MICs to Find Optimal pH read_mic->compare caption Workflow for pH-dependent MIC determination.

Caption: Workflow for pH-dependent MIC determination.

Section 4: The Scientific Basis: Understanding Enoxacin's pH-Dependent Behavior

Enoxacin's structure contains a carboxylic acid group (acidic, pKa1 ≈ 6.0) and a piperazine ring (basic, pKa2 ≈ 8.0). This zwitterionic nature means its net charge changes with pH, which in turn governs its properties.

  • Acidic pH (pH < pKa1): The carboxylic group is protonated (-COOH) and the piperazine is protonated (-NH2+). The molecule carries a net positive charge. This form is generally more water-soluble.

  • Neutral pH (pKa1 < pH < pKa2): The carboxylic group is deprotonated (-COO⁻) and the piperazine is protonated (-NH2+). The molecule is a zwitterion with no net charge. This is the point of lowest aqueous solubility and highest photochemical reactivity.[11]

  • Alkaline pH (pH > pKa2): The carboxylic group is deprotonated (-COO⁻) and the piperazine is neutral (-NH-). The molecule carries a net negative charge, which again increases water solubility.

This relationship dictates how the molecule interacts with its environment, from dissolving in a buffer to crossing a bacterial cell membrane.

Enoxacin_pH_Properties pH_Scale pH_Scale Properties Properties pH_Scale:f0->Properties:f0 pH_Scale:f1->Properties:f1 pH_Scale:f2->Properties:f2 Solubility Solubility Properties:f0->Solubility:f0 Properties:f1->Solubility:f1 Properties:f2->Solubility:f2 Activity Activity Properties:f0->Activity:f0 Properties:f1->Activity:f1 Properties:f2->Activity:f2 Stability Stability Properties:f0->Stability:f0 Properties:f1->Stability:f1 Properties:f2->Stability:f2 caption Impact of pH on Enoxacin's physicochemical properties.

Caption: Impact of pH on Enoxacin's physicochemical properties.

References

  • Santoke, H., et al. (2015). UV Photodegradation of Enoxacin in Water: Kinetics and Degradation Pathways. Journal of Environmental Engineering, 141(10). [Link]

  • Fasani, E., et al. (1998). A substantial pH effect on the photochemical behavior of enoxacin. Journal of Environmental Engineering. (Note: This specific article is cited within reference[13], original deep link may be unavailable).

  • Sortino, S., et al. (1998). pH effects on the spectroscopic and photochemical behavior of enoxacin: a steady-state and time-resolved study. Photochemistry and Photobiology, 67(2), 167-73. [Link]

  • ChemBK. (n.d.). enoxacin. [Link]

  • Sörgel, F., et al. (1998). Distribution kinetics of enoxacin and its metabolite oxoenoxacin in excretory fluids of healthy volunteers. Antimicrobial Agents and Chemotherapy. (Note: This information is from a research paper available on ResearchGate, direct deep link may vary). [Link]

  • Scaglione, F., & Fraschini, F. (1984). Influence of urinary pH on the pharmacokinetics of cinoxacin in humans and on antibacterial activity in vitro. Antimicrobial Agents and Chemotherapy, 26(1), 16-20. [Link]

  • Wiedemann, B., & Heisig, A. (2011). Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. Pathologie-biologie, 59(5), 297-301. [Link]

  • Wang, L., et al. (2022). Insight into the Removal of Enoxacin in an Anaerobic Sulfur-Mediated Wastewater Treatment System: Performance, Kinetics and Mechanisms. Molecules, 27(18), 6019. [Link]

  • Japanese Pharmacopoeia. (n.d.). Enoxacin / Official Monographs for Part I. (Note: This is a document from a pharmacopeia, direct link may be version-dependent).
  • Liu, Y., et al. (2021). Novel Drug-Drug Salts of Enoxacin with Enhanced Antibacterial Activity: Insights from Solubility and Lipid-Water Partition Coefficient. Crystal Growth & Design. (Note: This information is from a research paper available on ResearchGate, direct deep link may vary). [Link]

  • Annabi, C., et al. (2016). Degradation of enoxacin antibiotic by the electro-Fenton process: Optimization, biodegradability improvement and degradation mechanism. Journal of Environmental Management, 165, 96-105. [Link]

  • Lall, N., et al. (2023). Optimized Green Nanoemulsions to Remove Pharmaceutical Enoxacin from Contaminated Bulk Aqueous Solution. ACS Omega. [Link]

  • Edlund, C., & Nord, C. E. (1987). Comparative Effects of Enoxacin and Norfloxacin on Colonic Microflora of Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Trawneh, S. A., & Al-Salahat, A. I. (2023). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Molecules, 28(11), 4349. [Link]

  • Scaglione, F., & Fraschini, F. (1984). Influence of Urinary pH on the Pharmacokinetics of Cinoxacin in Humans and on Antibacterial Activity In Vitro. Request PDF on ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Enoxacin. PubChem Compound Database. [Link]

  • Lemaire, S., et al. (2011). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(4), 1617-1625. [Link]

  • Burian, A., et al. (2017). Impact of pH on Activity of Trimethoprim, Fosfomycin, Amikacin, Colistin and Ertapenem in Human Urine. Request PDF on ResearchGate. [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs.
  • U.S. Pharmacopeia. (2008). Pharmacopeial Forum Vol. 34.

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Methods to reduce Ecenofloxacin toxicity in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers utilizing Ecenofloxacin in animal studies. As a fluoroquinolone antibiotic, this compound holds significant promise; however, like other compounds in its class, it can present toxicological challenges in preclinical models. This guide is designed to provide in-depth, actionable troubleshooting advice and answers to frequently encountered questions. Our goal is to help you anticipate, identify, and mitigate potential toxicities, ensuring the integrity of your research and the welfare of your animal subjects. The core mechanism of fluoroquinolone toxicity is often linked to the generation of reactive oxygen species (ROS) and oxidative stress, alongside off-target enzymatic inhibition.[1][2]

This document is structured to address specific toxicological issues. Navigate to the section most relevant to the challenges you are encountering in your experimental workflow.

Section 1: Arthropathy and Tendon Toxicity

This is one of the most well-documented toxicities for the fluoroquinolone class, particularly in young, growing animals. It manifests as articular cartilage lesions, tendon damage, and degeneration.[3][4]

Frequently Asked Questions (FAQs)

Q1: We are observing lameness and swollen joints in our juvenile canine model after administering this compound. What is the underlying mechanism?

A1: This is a classic sign of quinolone-induced arthropathy. The mechanism is believed to involve the chelation of magnesium ions (Mg2+) by the fluoroquinolone within the cartilage.[5] This disrupts the function of integrin receptors on chondrocytes, leading to cell damage, abnormal fibronectin staining, and ultimately, cartilage erosion.[5] Immature articular chondrocytes are particularly vulnerable, and the drug can stimulate a respiratory burst that produces compounds highly toxic to the cartilage.[4]

Q2: How can we reduce the incidence of arthropathy in our studies without compromising the experiment?

A2: Mitigation involves a multi-faceted approach:

  • Age and Species Selection: The most effective prevention is to avoid using juvenile, rapidly growing animals, as they are most susceptible.[6][7] If the study design requires young animals, be aware that the risk is significantly higher.

  • Dose Optimization: Conduct a thorough dose-ranging study to identify the minimum effective dose. Toxicity is dose-dependent.[3]

  • Magnesium Supplementation: Supplementation with magnesium can be protective. Mg2+ helps restore the extracellular interactions that are disrupted by the drug.[5] See the protocol below for guidance.

Troubleshooting Guide: Implementing a Magnesium Co-administration Protocol

Issue: Evidence of arthropathy in a required juvenile animal model.

Proposed Solution: Co-administer magnesium sulfate to mitigate this compound-induced cartilage damage.

Step-by-Step Protocol:

  • Baseline Establishment: Before initiating the study, establish baseline measurements for joint health. This can include physical examination, gait analysis, and, if feasible, imaging (e.g., radiography or MRI) of a subset of animals.

  • Reagent Preparation:

    • Prepare the this compound solution at the desired concentration according to your study protocol.

    • Prepare a separate, sterile solution of Magnesium Sulfate (MgSO₄) in an appropriate vehicle (e.g., saline). The optimal dose of MgSO₄ will need to be determined empirically, but starting points can be derived from literature on fluoroquinolone toxicity.

  • Administration Schedule:

    • Crucial Point: Do NOT mix this compound and magnesium in the same syringe or administer them simultaneously via the oral route. Fluoroquinolones chelate divalent cations, which will prevent the absorption of the drug.[8][9]

    • Administer the this compound dose as per your protocol (e.g., oral gavage, subcutaneous injection).

    • Wait for a minimum of 2 hours. This allows for the primary absorption of this compound to occur without interference.

    • Administer the Magnesium Sulfate solution via a separate route or the same route after the 2-hour window.

  • Monitoring:

    • Continue daily clinical observation for signs of lameness, joint swelling, or pain.

Section 2: Central Nervous System (CNS) Toxicity

CNS effects, ranging from mild (restlessness, dizziness) to severe (seizures, psychosis), can occur. The primary mechanism is believed to be the inhibition of γ-aminobutyric acid (GABA) receptors, which reduces the inhibitory tone in the brain.[10]

Frequently Asked Questions (FAQs)

Q1: Our rats are exhibiting tremors and occasional seizures after high-dose this compound administration. What are the risk factors?

A1: Several factors can increase the risk of neurotoxicity[10]:

  • High Dose: This is the most direct cause.

  • Renal Insufficiency: Impaired kidney function leads to drug accumulation, increasing CNS exposure.[10]

  • Co-administration of other drugs: Concurrent use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or theophylline can significantly increase the risk of seizures.[10]

  • Underlying CNS Disorders: Animals with pre-existing neurological conditions are more susceptible.

Q2: What are the immediate steps to take if we observe neurotoxicity, and how can we prevent it in future cohorts?

A2:

  • Immediate Action: If seizures are observed, consult with the attending veterinarian for appropriate anticonvulsant therapy. Re-evaluate your dosing and consider humane euthanasia if symptoms are severe and unmanageable.

  • Prevention Strategies:

    • Renal Function Assessment: Always assess baseline renal function (e.g., serum creatinine, BUN) before initiating the study. If any impairment is noted, a dose adjustment is mandatory. All fluoroquinolones, with the exception of moxifloxacin, typically require dosage adjustments for renal dysfunction.[10]

    • Review Concomitant Medications: Ensure that no NSAIDs or other contraindicated drugs are being administered for other purposes (e.g., post-surgical pain).[10]

    • Dose Adjustment: Implement a dose-escalation study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Experimental Workflow: Dose Finding and CNS Monitoring

This diagram outlines a workflow to proactively establish a safe this compound dose and monitor for CNS effects.

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Efficacy Study A Start with Low-Dose Cohort B Administer this compound A->B C Intensive CNS Observation (e.g., Irwin Test, Behavioral Scoring) B->C D Any CNS Signs? C->D E Establish Maximum Tolerated Dose (MTD) D->E No F Increase Dose for Next Cohort D->F Yes G Select Dose ≤ MTD E->G F->B H Initiate Main Study Cohorts G->H I Regular Clinical Monitoring + Renal Function Checks H->I J Data Collection & Analysis I->J

Caption: Workflow for determining MTD and monitoring CNS toxicity.

Section 3: Nephrotoxicity and Hepatotoxicity

While less common than arthropathy, organ-specific toxicities can occur, especially with high doses or prolonged administration.

Frequently Asked Questions (FAQs)

Q1: We've noted elevated serum creatinine levels in our rabbit model. What form of kidney damage does this compound cause?

A1: Fluoroquinolone-induced nephrotoxicity can manifest in several ways, including acute interstitial nephritis (AIN), which is often an allergic or hypersensitivity reaction, and crystalluria, where the drug precipitates in the renal tubules, causing obstruction.[11][12] This is more likely to occur in concentrated, alkaline urine.[11] High overdose situations can also lead to acute tubular necrosis.[13]

Q2: What is the risk of liver injury with this compound?

A2: High concentrations of fluoroquinolones like Enrofloxacin can accumulate in the liver, leading to hepatotoxic changes and altered liver enzyme activity.[3] The injury pattern can be hepatocellular or cholestatic, with an onset typically within 1 to 3 weeks of administration.[14] The mechanism is often linked to oxidative stress and mitochondrial damage.[1] In some cases, short-term exposure has been shown to disrupt the gut-liver axis, causing hepatic metabolism disorders associated with intestinal flora dysbiosis.[15]

Troubleshooting Guide: Monitoring and Mitigating Organ Toxicity

Issue: Elevated liver enzymes (ALT, AST) or kidney biomarkers (Creatinine, BUN) during the study.

Proposed Solution: Implement rigorous monitoring and consider co-administration of antioxidants.

Protocol: Biomarker Monitoring and Antioxidant Co-therapy

  • Establish Baselines: Prior to dosing, collect blood samples from all animals to establish individual baseline values for key biomarkers.

    • Renal: Serum Creatinine, Blood Urea Nitrogen (BUN).

    • Hepatic: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).

  • Scheduled Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly). An increase of 2-3 times the baseline value should be considered a trigger for investigation.

  • Hydration: Ensure all animals have ad libitum access to water. Proper hydration is a simple but effective way to reduce the risk of crystalluria and subsequent kidney damage.[16]

  • Antioxidant Co-therapy (Investigational):

    • The toxicity of fluoroquinolones is strongly associated with oxidative stress.[1] Co-administration of an antioxidant like N-acetylcysteine (NAC) or Curcumin may be protective.[17]

    • Method: Prepare the antioxidant for administration via a suitable route. As with magnesium, administer it at least 2 hours apart from the this compound dose to prevent chelation or absorption interference.

    • Validation: This should be run as a separate study arm (this compound + Antioxidant) to validate its efficacy against the this compound-only group.

Data Summary: Comparative Toxicity

The following table illustrates how a chemical modification, such as creating a metal complex, can reduce acute toxicity. This data is based on a study of Enrofloxacin (EFX) and its calcium complex (EFX-Ca).[18]

CompoundDose (mg/kg)Animal ModelNumber of Deaths (out of 10)Result
Enrofloxacin (EFX)2000Mice2Higher Acute Toxicity
EFX-Ca Complex2000Mice0Reduced Acute Toxicity

Data adapted from "A New Calcium(II)-Based Substitute for Enrofloxacin with Improved Medicinal Potential"[18]

This demonstrates that formulation strategies can be a powerful method to reduce systemic toxicity.

Signaling Pathway: Oxidative Stress Induction and Mitigation

This diagram illustrates the proposed mechanism of fluoroquinolone-induced cellular damage and the intervention point for antioxidants.

G FQ This compound Mito Mitochondria FQ->Mito Impairs Function ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Antioxidant Antioxidants (e.g., NAC, Glutathione) Neutralize Neutralization Antioxidant->Neutralize Neutralize->ROS Scavenges

Caption: Fluoroquinolone-induced oxidative stress pathway.

References

  • GoodRx. (2021). What Causes Fluoroquinolone Toxicity? GoodRx. [Link]

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Validation & Comparative

Ecenofloxacin vs. Ciprofloxacin: An In-Vitro Efficacy Comparison for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of the in-vitro efficacy of ecenofloxacin and ciprofloxacin, two prominent fluoroquinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to offer insights into the causality behind experimental choices and the mechanistic underpinnings of antimicrobial activity.

Introduction: The Fluoroquinolone Landscape

Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA synthesis.[1] Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone of antibacterial therapy for decades, valued for its potent activity against a wide range of pathogens.[2] this compound (also known as enrofloxacin) is another significant member of this class, widely used in veterinary medicine and serving as a key compound in antibacterial research.[1][3] Understanding the nuances of their in-vitro performance is paramount for guiding preclinical research and developing next-generation antimicrobial strategies.

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and ciprofloxacin share a common mechanism of action. They target two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] These enzymes are vital for managing DNA topology during replication, transcription, and repair.[4]

  • In Gram-negative bacteria , the primary target is DNA gyrase.[6]

  • In Gram-positive bacteria , topoisomerase IV is the main target.[6]

The drugs bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed.[7] This leads to the accumulation of double-strand DNA breaks, triggering the SOS response at low concentrations (bacteriostatic effect) and causing rapid cell death at higher concentrations (bactericidal effect).[4][7]

The development of resistance often involves mutations in the genes encoding these target enzymes (e.g., gyrA and parC), which reduces the binding affinity of the fluoroquinolones.[3] Another common resistance mechanism is the increased activity of efflux pumps that actively transport the drugs out of the bacterial cell.[3]

Fluoroquinolone_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Fluoroquinolones cluster_2 Cellular Processes DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase relieves supercoiling TopoIV Topoisomerase IV DNA->TopoIV decatenates replicated DNA Replication DNA Replication & Transcription Gyrase->Replication DS_Breaks Double-Strand DNA Breaks Gyrase->DS_Breaks TopoIV->Replication TopoIV->DS_Breaks This compound This compound This compound->Gyrase inhibit This compound->TopoIV inhibit Ciprofloxacin Ciprofloxacin Ciprofloxacin->Gyrase inhibit Ciprofloxacin->TopoIV inhibit CellDeath Bactericidal Effect (Cell Death) DS_Breaks->CellDeath caption Mechanism of Fluoroquinolone Action

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Comparative In-Vitro Efficacy: A Data-Driven Analysis

The minimum inhibitory concentration (MIC) is the most critical metric for comparing the in-vitro potency of antibiotics. It represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.[8][9] The following table summarizes publicly available MIC data, specifically the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively).

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Key Insights & References
Gram-Negative
Escherichia coliThis compound0.250.43Generally potent activity.
Ciprofloxacin≤0.25>2Potent, but higher resistance rates are observed in some studies.[2][10]
Pseudomonas aeruginosaThis compound5.4-Data is limited; one study indicates a higher MIC.[11]
Ciprofloxacin0.5>2Activity varies; resistance is a significant concern.[2][12]
Klebsiella pneumoniaeThis compound--Specific data for this compound is not readily available in the search results.
Ciprofloxacin--Resistance is a known issue, with one study showing 72.22% resistance.[2]
Gram-Positive
Staphylococcus aureusThis compound--Generally considered to have good activity.[13]
Ciprofloxacin3.42-MIC can be higher compared to some Gram-negatives; resistance is prevalent.[2][11]

Analysis of Efficacy Data: Several studies indicate that ciprofloxacin may exhibit greater in-vitro potency against certain isolates compared to this compound.[14][15] For instance, a study on clinical isolates from chickens found that ciprofloxacin had significantly greater in-vitro antibacterial activity than enrofloxacin against E. coli.[14] However, it's crucial to note that this compound is metabolized in-vivo to ciprofloxacin, which may enhance its overall efficacy.[13] The in-vitro data shows that both drugs are potent against susceptible strains, but rising resistance, particularly in P. aeruginosa and certain Enterobacterales, is a well-documented concern for ciprofloxacin.[10][12]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and accuracy of in-vitro efficacy studies, adherence to standardized protocols is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 document, is the gold standard for determining MIC values.[16][17]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used because its divalent cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which is critical as they can influence the activity of fluoroquinolones.

  • Inoculum Density: Standardizing the bacterial inoculum to approximately 5 x 10⁵ CFU/mL is crucial. A lower density can lead to falsely low MICs, while a higher density can result in falsely high MICs.

  • Incubation: A 16-20 hour incubation at 35°C provides sufficient time for bacterial growth without allowing for significant degradation of the antimicrobial agent.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antibiotic powder and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Perform serial two-fold dilutions in CAMHB to prepare working solutions at concentrations that will bracket the expected MIC range.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the microplate wells.

  • Microdilution Plate Inoculation:

    • Dispense the prepared antibiotic dilutions into the wells of a 96-well microtiter plate. Typically, 50 µL of each concentration is added.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum in broth, no drug) and a sterility control well (broth only).[8]

  • Incubation:

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well).[8]

    • The growth control well must be turbid, and the sterility control well must be clear for the test to be valid.

Broth_Microdilution_Workflow cluster_controls Essential Controls start Start prep_abx 1. Prepare Antibiotic Serial Dilutions start->prep_abx prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup 3. Dispense Antibiotics & Inoculum into 96-Well Plate prep_abx->plate_setup prep_inoculum->plate_setup incubation 4. Incubate at 35°C for 16-20 hours plate_setup->incubation growth_control Growth Control (Inoculum, No Drug) plate_setup->growth_control include sterility_control Sterility Control (Broth, No Inoculum) plate_setup->sterility_control include read_results 5. Visually Inspect for Growth & Determine MIC incubation->read_results end End read_results->end

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Directions

Both this compound and ciprofloxacin are highly effective fluoroquinolones against a broad spectrum of bacteria. Comparative in-vitro data suggests that while ciprofloxacin may exhibit lower MIC values against some specific strains, the overall efficacy profiles are often comparable, especially when considering the metabolic conversion of this compound to ciprofloxacin in vivo.[13][14]

The primary challenge for this class of antibiotics is the global rise in antimicrobial resistance.[2] Therefore, ongoing surveillance of MIC distributions is critical. For drug development professionals, these data underscore the need for novel fluoroquinolones that can evade existing resistance mechanisms or for the development of combination therapies that can restore the efficacy of these valuable drugs. Rigorous, standardized in-vitro testing, as detailed in this guide, remains the foundational step in this endeavor.

References

  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10). [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Naber, K. G., & Bauernfeind, A. (1993). In vitro activity of enoxacin versus ciprofloxacin, fleroxacin, lomefloxacin, ofloxacin, pefloxacin, and rufloxacin against uropathogens. Chemotherapy, 39(4), 253–258. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. [Link]

  • ResearchGate. (n.d.). Ciprofloxacin minimum inhibitory concentration (MIC) values for... [Link]

  • Gandhi, T. N., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Infectious Diseases and Therapy, 9(3), 617–626. [Link]

  • ResearchGate. (n.d.). Ciprofloxacin MIC (Minimum inhibitory concentration) values among... [Link]

  • ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. [Link]

  • Khan, S., & Ahmad, A. (2010). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of Applied Pharmaceutical Science, 1(2), 64-68. [Link]

  • Devreese, M., et al. (2020). Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli. Frontiers in Microbiology, 11, 581938. [Link]

  • Li, M., et al. (2021). Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling. Scientific Reports, 11(1), 12196. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values for enrofloxacin against... [Link]

  • Grabowski, Ł., et al. (2022). Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? International Journal of Molecular Sciences, 23(15), 8596. [Link]

  • DailyMed. (2022). MIC Values for Enrofloxacin Against Canine Pathogens. [Link]

  • ResearchGate. (n.d.). Enrofloxacin minimum inhibitory concentration (MIC) distribution of the... [Link]

  • Haritova, A. M., et al. (2001). In vitro antibacterial activity of enrofloxacin and ciprofloxacin in combination against Escherichia coli and staphylococcal clinical isolates from dogs. Research in Veterinary Science, 70(3), 239–241. [Link]

  • Asambe, A., et al. (2018). In Vitro Comparative Activity of Ciprofloxacin and Enrofloxacin against Clinical Isolates from Chickens in Benue State. Nigerian Veterinary Journal, 39(2), 205-212. [Link]

  • Asambe, A., et al. (2018). In Vitro Comparative Activity of Ciprofloxacin and Enrofloxacin against Clinical Isolates from Chickens in Benue State, Nigeria. ResearchGate. [Link]

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A Comparative Analysis of Cross-Resistance Between Next-Generation and Conventional Fluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug development, understanding the nuances of cross-resistance is paramount for predicting the clinical utility of new chemical entities. This guide is intended for researchers, scientists, and drug development professionals investigating the efficacy of novel fluoroquinolones. While the initial focus of this guide was to be on Ecenofloxacin, publicly available data on this preclinical compound is scarce[1]. Therefore, this guide will pivot to a broader, yet equally critical, comparative analysis of cross-resistance patterns between established and next-generation fluoroquinolones for which robust data exists. The principles and methodologies discussed herein provide a framework for evaluating novel agents like this compound as more information becomes available.

We will delve into the molecular underpinnings of fluoroquinolone resistance, present comparative in vitro data for key next-generation agents (Sitafloxacin, Pazufloxacin, and Tosufloxacin) against resistant pathogens, and provide a detailed experimental protocol for assessing these parameters in your own research.

The Molecular Basis of Fluoroquinolone Resistance: A Delicate Interplay

Fluoroquinolones exert their bactericidal effects by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[2]. These enzymes are crucial for managing DNA topology during replication. Resistance to this class of antibiotics primarily arises from specific point mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA and gyrB for DNA gyrase; parC and parE for topoisomerase IV)[3].

In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria[3]. The accumulation of mutations in these target enzymes leads to decreased binding affinity of the fluoroquinolone, resulting in reduced efficacy. High-level resistance often involves mutations in both primary and secondary targets[3]. Additionally, other mechanisms such as the overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, can contribute to a multidrug-resistant phenotype[4].

cluster_0 Bacterial Cell cluster_1 Target Enzymes cluster_2 Resistance Mechanisms FQ Fluoroquinolone Porin Porin Channel FQ->Porin Entry FQ_in Porin->FQ_in Efflux Efflux Pump FQ_out Efflux->FQ_out Expulsion DNA Bacterial DNA Gyrase DNA Gyrase (gyrA, gyrB) Gyrase->DNA Supercoiling TopoIV Topoisomerase IV (parC, parE) TopoIV->DNA Decatenation FQ_in->Efflux FQ_in->Gyrase Inhibition FQ_in->TopoIV Inhibition Mut_Gyrase gyrA/gyrB Mutations (Reduced Binding) Mut_Gyrase->Gyrase Alters Target Mut_TopoIV parC/parE Mutations (Reduced Binding) Mut_TopoIV->TopoIV Alters Target Efflux_Over Efflux Pump Overexpression Efflux_Over->Efflux Increases Expulsion

Figure 1: Mechanisms of fluoroquinolone action and resistance.

Comparative In Vitro Activity: Overcoming Existing Resistance

A key attribute of a novel fluoroquinolone is its ability to retain activity against pathogens that have developed resistance to older agents like ciprofloxacin and levofloxacin. Below is a summary of minimum inhibitory concentration (MIC) data for select next-generation fluoroquinolones against both susceptible and resistant bacterial strains.

FluoroquinoloneOrganismResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Sitafloxacin Mycobacterium tuberculosisMultidrug-resistant (MDR)0.03130.125[5]
M. tuberculosisLevofloxacin/Moxifloxacin-resistant--[5][6]
Neisseria gonorrhoeaeCiprofloxacin-resistant-<1.0[7]
EnterobacteriaceaeCiprofloxacin-resistant0.52[8]
Pazufloxacin Neisseria gonorrhoeaeQuinolone-resistant (gyrA mutation)>0.2-[9][10]
Pseudomonas aeruginosa---[11][12]
Tosufloxacin Staphylococcus aureus-0.016-0.25-[13]
Streptococcus pneumoniae-0.06-1-[13]
Haemophilus influenzaeFluoroquinolone-resistant->0.25[14]
Ciprofloxacin EnterobacteriaceaeSusceptible≤0.008-0.250.015-0.5[8]
Neisseria gonorrhoeaeResistant>32-[7]
Levofloxacin Mycobacterium tuberculosisMDR0.1252[5][6]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. A lower MIC value indicates greater potency.

As the data suggests, newer agents like Sitafloxacin often exhibit lower MICs against strains resistant to older fluoroquinolones. For instance, Sitafloxacin demonstrates potent activity against multidrug-resistant Mycobacterium tuberculosis, including strains with pre-existing resistance to levofloxacin and moxifloxacin[5][6]. This improved activity is often attributed to a more balanced inhibition of both DNA gyrase and topoisomerase IV, or a higher affinity for mutated enzymes[15]. However, cross-resistance can still occur, as seen with the correlation between ciprofloxacin and sitafloxacin MICs for Neisseria gonorrhoeae, though sitafloxacin's MICs remain significantly lower[7].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To evaluate the cross-resistance profile of a novel fluoroquinolone, a standardized method for determining MICs is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.

Objective: To determine the in vitro susceptibility of bacterial isolates to a panel of fluoroquinolones and establish cross-resistance patterns.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing (both reference strains and clinical isolates with known resistance profiles)

  • Fluoroquinolone stock solutions of known concentrations

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: a. Select 3-5 well-isolated colonies of the same morphology from an agar plate culture. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer (625 nm, A = 0.08-0.13). e. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each fluoroquinolone in a suitable solvent as recommended by the manufacturer. b. Perform serial twofold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range. Typically, this will span from a high concentration (e.g., 64 µg/mL) down to a very low concentration (e.g., 0.008 µg/mL).

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing 100 µL of the diluted antibiotic) with 10 µL of the standardized bacterial inoculum. b. Include a growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) on each plate. c. Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results: a. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye. b. The results can also be read using a microplate reader by measuring the optical density at 600 nm. c. Compare the MIC values of the novel fluoroquinolone with those of the other fluoroquinolones tested against the same panel of isolates.

cluster_0 MIC Determination Workflow P1 Prepare Bacterial Inoculum (0.5 McFarland) P3 Inoculate Plate with Bacterial Suspension P1->P3 P2 Prepare Serial Dilutions of Fluoroquinolones in 96-well plate P2->P3 P4 Incubate at 35°C for 16-20 hours P3->P4 P5 Read Results: Determine Lowest Concentration with No Visible Growth P4->P5 P6 Record MIC Value P5->P6

Figure 2: Broth microdilution workflow for MIC determination.

Conclusion

The emergence and spread of fluoroquinolone resistance necessitates the continued development of new agents that can circumvent existing resistance mechanisms. While specific data for this compound remains limited, the principles and methodologies outlined in this guide provide a robust framework for its future evaluation. By understanding the molecular basis of resistance and employing standardized comparative testing, researchers can effectively characterize the cross-resistance profile of novel fluoroquinolones. The data for agents like Sitafloxacin, Pazufloxacin, and Tosufloxacin demonstrate that it is possible to develop new fluoroquinolones with improved activity against resistant pathogens. As this compound progresses through development, the application of these comparative studies will be crucial in defining its potential role in the clinical setting.

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Navigating the Landscape of Combination Therapy: A Guide to the Synergistic Potential of Ecenofloxacin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of combination therapies to enhance antibacterial efficacy is paramount. This guide delves into the synergistic effects of Ecenofloxacin, a fluoroquinolone antibiotic, when used in concert with other antimicrobial agents. As a Senior Application Scientist, this document is crafted to provide not only a comprehensive overview but also actionable, in-depth technical guidance for researchers in the field.

A Note on the Available Data: Direct, publicly available experimental data on the synergistic combinations of this compound is currently limited. Therefore, to provide a robust and scientifically grounded guide, we will draw upon the extensive research conducted on other newer-generation fluoroquinolones, such as sitafloxacin, garenoxacin, and delafloxacin. These compounds share structural and mechanistic similarities with this compound, making their synergistic profiles a valuable proxy for understanding its potential interactions. This approach allows us to present a comprehensive guide based on established scientific principles and experimental data from closely related compounds, while maintaining transparency about the current data landscape for this compound itself.

The Rationale for Synergy: this compound's Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By targeting these enzymes, this compound effectively halts bacterial cell division and proliferation.

The principle behind exploring synergistic combinations with this compound lies in targeting different bacterial processes simultaneously. This multi-pronged attack can lead to several advantageous outcomes:

  • Enhanced Bactericidal Activity: The combined effect of two antibiotics can be greater than the sum of their individual effects.

  • Broadened Spectrum of Activity: A combination may be effective against a wider range of bacterial species.

  • Reduced Likelihood of Resistance: Attacking multiple targets makes it more difficult for bacteria to develop resistance.

  • Dose Reduction: Synergistic interactions may allow for lower doses of each antibiotic, potentially reducing toxicity.

Investigating Synergy: Key Experimental Methodologies

To quantitatively assess the interaction between this compound and other antibiotics, several in vitro methods are widely employed in microbiology research. Understanding the principles and execution of these assays is fundamental to generating reliable and reproducible data.

The Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.

Experimental Workflow:

Checkerboard_Workflow A Prepare serial dilutions of this compound (Drug A) and the partner antibiotic (Drug B) B Dispense Drug A dilutions horizontally and Drug B dilutions vertically in a 96-well plate A->B Plate Setup C Inoculate each well with a standardized bacterial suspension B->C Inoculation D Incubate the plate under appropriate conditions C->D Growth Phase E Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination D->E Data Collection F Calculate the Fractional Inhibitory Concentration (FIC) Index E->F Analysis

Caption: Workflow of the checkerboard assay for synergy testing.

Detailed Protocol: Checkerboard Assay

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Perform serial twofold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the dilutions of the partner antibiotic to determine its MIC.

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Column 12 should serve as a growth control (no antibiotics).

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL). Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug A alone)

Interpretation of the FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Time-Kill Curve Analysis

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.

Experimental Workflow:

Time_Kill_Workflow A Prepare bacterial cultures in logarithmic growth phase B Expose bacteria to antibiotics alone and in combination at specific concentrations (e.g., multiples of MIC) A->B Exposure C Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) B->C Sampling D Perform serial dilutions and plate on agar C->D Quantification E Incubate plates and count Colony Forming Units (CFUs) D->E Enumeration F Plot log10 CFU/mL versus time to generate kill curves E->F Data Visualization

Caption: Workflow of the time-kill curve assay.

Detailed Protocol: Time-Kill Curve Analysis

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh broth to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Antibiotic Exposure: Prepare tubes or flasks containing the broth with:

    • No antibiotic (growth control)

    • This compound alone (at a specified concentration, e.g., 1x MIC)

    • Partner antibiotic alone (at a specified concentration, e.g., 1x MIC)

    • The combination of this compound and the partner antibiotic.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline or phosphate-buffered saline and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours, and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Comparative Synergistic Profiles of Newer Fluoroquinolones

The following tables summarize in vitro synergy data for newer-generation fluoroquinolones with various antibiotic classes against key bacterial pathogens. This data can serve as a valuable reference for designing synergy studies with this compound.

Table 1: Synergy of Newer Fluoroquinolones with Beta-Lactams

FluoroquinoloneBeta-Lactam PartnerBacterial SpeciesFICI RangeInteractionReference(s)
SitafloxacinImipenemMycobacterium abscessus-Synergistic in some strains[1]
GarenoxacinCefepime, Imipenem, Piperacillin/TazobactamPseudomonas aeruginosa-Synergy/Partial Synergy[2]
DelafloxacinVancomycinStaphylococcus aureus-Synergistic in a few isolates[3]
LevofloxacinCeftazidimePseudomonas aeruginosa-Synergistic in 40% of isolates[4]

Table 2: Synergy of Newer Fluoroquinolones with Aminoglycosides

FluoroquinoloneAminoglycoside PartnerBacterial SpeciesFICI RangeInteractionReference(s)
SitafloxacinArbekacin, AmikacinMycobacterium abscessus-Synergistic in a majority of strains[1][5]
GarenoxacinAmikacinPseudomonas aeruginosa-Synergy/Partial Synergy[2]
CiprofloxacinAmikacinPseudomonas aeruginosa≤ 0.5Synergistic in 40% of MDR isolates[6]

Table 3: Synergy of Newer Fluoroquinolones with Other Antibiotics

FluoroquinolonePartner AntibioticBacterial SpeciesFICI RangeInteractionReference(s)
SitafloxacinRifampicin, ColistinAcinetobacter baumannii-Possible Synergy[1]
SitafloxacinRifampicinMycobacterium ulcerans-Synergistic[1]
DelafloxacinDoxycyclineStaphylococcus aureus-Synergistic in a few isolates[3]
CiprofloxacinColistinPseudomonas aeruginosa-Effective Combination[7]

Mechanistic Insights into Fluoroquinolone Synergy

The synergistic effects observed with fluoroquinolones in combination with other antibiotics are often rooted in complementary mechanisms of action.

Fluoroquinolones and Beta-Lactams:

Fluoro_Beta_Synergy cluster_0 Bacterial Cell BetaLactam Beta-Lactam CellWall Cell Wall Synthesis BetaLactam->CellWall Inhibits CellDeath Enhanced Cell Death CellWall->CellDeath Fluoroquinolone Fluoroquinolone DNAReplication DNA Replication Fluoroquinolone->DNAReplication Inhibits DNAReplication->CellDeath

Caption: Dual inhibition of cell wall synthesis and DNA replication.

Beta-lactams inhibit peptidoglycan synthesis, leading to a weakened cell wall. This may enhance the penetration of fluoroquinolones into the bacterial cell, allowing for more effective inhibition of DNA gyrase and topoisomerase IV.

Fluoroquinolones and Aminoglycosides:

Fluoro_Amino_Synergy cluster_0 Bacterial Cell Aminoglycoside Aminoglycoside ProteinSynthesis Protein Synthesis Aminoglycoside->ProteinSynthesis Inhibits CellDeath Accelerated Cell Death ProteinSynthesis->CellDeath Fluoroquinolone Fluoroquinolone DNAReplication DNA Replication Fluoroquinolone->DNAReplication Inhibits DNAReplication->CellDeath

Caption: Concurrent disruption of protein synthesis and DNA replication.

Aminoglycosides bind to the bacterial ribosome and inhibit protein synthesis. The simultaneous disruption of DNA replication by fluoroquinolones and protein synthesis by aminoglycosides can lead to a more rapid and potent bactericidal effect.

Conclusion and Future Directions

While direct evidence for the synergistic activity of this compound is still emerging, the data from structurally and mechanistically similar newer-generation fluoroquinolones provide a strong rationale for its investigation in combination therapies. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute their own synergy studies with this compound.

Future research should focus on generating specific in vitro and in vivo data for this compound in combination with a broad range of antibiotics against clinically relevant and multidrug-resistant pathogens. Such studies are crucial for unlocking the full therapeutic potential of this compound and for developing novel, effective treatment strategies to combat the growing threat of antimicrobial resistance.

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A Comparative Analysis of Fluoroquinolone Efficacy in Veterinary Medicine: Marbofloxacin in Focus

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the efficacy of marbofloxacin, contextualized by the broader landscape of veterinary fluoroquinolones. This guide addresses the current data available for marbofloxacin and highlights the notable absence of peer-reviewed data for ecenofloxacin in veterinary applications.

Introduction: The Fluoroquinolone Landscape in Veterinary Health

Fluoroquinolones are a critical class of synthetic, broad-spectrum antimicrobial agents extensively used in veterinary medicine to manage a variety of bacterial infections.[1] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to rapid, concentration-dependent bactericidal activity.[2][3] This unique mode of action and their favorable pharmacokinetic profiles have established them as mainstays in treating infections of the skin, urinary tract, and respiratory system in companion animals.[1]

This guide provides a detailed examination of the efficacy of marbofloxacin, a third-generation fluoroquinolone developed exclusively for veterinary use. Due to a significant lack of available scientific literature and clinical data on this compound, a direct comparison is not feasible at this time. Therefore, this document will focus on a comprehensive review of marbofloxacin, with comparative insights drawn from the well-documented fluoroquinolone, enrofloxacin, to provide a robust scientific context for researchers and drug development professionals.

Mechanism of Action: A Shared Pathway of Bacterial Disruption

Fluoroquinolones, including marbofloxacin and enrofloxacin, exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding for replication.[3]

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating interlinked daughter chromosomes following replication, allowing for proper cell division.[3]

By forming a stable complex with the DNA and these enzymes, fluoroquinolones trap the enzymes in their cleavage-competent state, leading to double-stranded DNA breaks and ultimately, cell death.[2]

cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone (Marbofloxacin) DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topo_IV Inhibits Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Leads to Topo_IV->Replication_Fork Leads to DNA Bacterial DNA DNA->DNA_Gyrase DNA->Topo_IV DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death cluster_1 MIC Determination Workflow A Prepare Antimicrobial Stock Solution B Serial Dilution in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35-37°C for 16-20 hours D->E F Read and Record MIC Value E->F

Caption: Broth microdilution workflow for MIC determination.

Comparative In-Vivo Efficacy and Clinical Outcomes

While in-vitro data provides a foundational understanding of an antibiotic's potential, in-vivo studies and clinical trials are essential to confirm its efficacy in a complex biological system.

Marbofloxacin:

Clinical trials have demonstrated the efficacy of marbofloxacin in treating various bacterial infections in dogs and cats.

  • Canine Pyoderma: In a study on canine pyoderma, marbofloxacin administered at 2.75 mg/kg once daily resulted in a successful treatment outcome in 86.1% of cases.

  • Canine Urinary Tract Infections (UTIs): Marbofloxacin has shown high clinical and bacteriological cure rates in the treatment of canine UTIs, with susceptibility rates of 65.7% for dog isolates in one study.

  • Feline Urinary Tract Infections (UTIs): In the same study, 85.7% of feline isolates from UTIs were susceptible to marbofloxacin, indicating its potential as an effective treatment.

This compound:

A thorough search of peer-reviewed veterinary literature did not yield any published clinical trials evaluating the in-vivo efficacy of this compound in dogs, cats, or other veterinary species. This significant data gap prevents any meaningful comparison with marbofloxacin's established clinical performance.

Pharmacokinetics and Pharmacodynamics: The Science of Dosing

The pharmacokinetic (PK) profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics (PD) relates drug concentration to its pharmacological effect. The integration of PK and PD parameters is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of antimicrobial resistance.

For concentration-dependent antibiotics like fluoroquinolones, two key PK/PD indices are predictive of clinical and bacteriological success:

  • Cmax/MIC: The ratio of the maximum plasma concentration to the MIC. A ratio of ≥10 is often associated with optimal bactericidal activity.

  • AUC24/MIC: The ratio of the area under the concentration-time curve over 24 hours to the MIC. A ratio of >125 is generally considered predictive of efficacy for fluoroquinolones.

ParameterMarbofloxacin (Dogs)Enrofloxacin (Dogs)Marbofloxacin (Cats)Enrofloxacin (Cats)
Bioavailability (Oral) ~100%~80%~99%Variable
Tmax (Oral) ~2.5 hours~1 hour~1.9 hours~2 hours
Elimination Half-life (t1/2) ~12.4 hours~2.5-3 hours~8 hours>4 hours
Volume of Distribution (Vd) ~1.9 L/kgHigh~1.0 L/kgHigh
Metabolism 10-15% hepaticPartially metabolized to ciprofloxacinMinimalPartially metabolized to ciprofloxacin
Excretion Primarily renal (40% unchanged) and fecalPrimarily renalPrimarily renal (~70% unchanged)Primarily renal

Note: Pharmacokinetic parameters can vary based on the dose, formulation, and individual animal.

cluster_2 PK/PD Relationship for Fluoroquinolones PK Pharmacokinetics (Cmax, AUC24) PK_PD_Indices PK/PD Indices (Cmax/MIC, AUC24/MIC) PK->PK_PD_Indices PD Pharmacodynamics (MIC) PD->PK_PD_Indices Efficacy Clinical Efficacy Resistance Suppression of Resistance PK_PD_Indices->Efficacy Predicts PK_PD_Indices->Resistance Predicts

Caption: The interplay of pharmacokinetics and pharmacodynamics.

Mechanisms of Resistance: An Evolving Challenge

The emergence of antimicrobial resistance is a significant threat in both human and veterinary medicine. Resistance to fluoroquinolones can develop through several mechanisms:

  • Target-site mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the fluoroquinolone to its target enzymes. [4]* Efflux pumps: Overexpression of efflux pumps actively transports the antimicrobial agent out of the bacterial cell, preventing it from reaching its intracellular target. [4]* Plasmid-mediated resistance: The acquisition of resistance genes on plasmids can confer resistance to fluoroquinolones. [4] Prudent use of antimicrobials, including adherence to appropriate dosing regimens based on susceptibility testing, is crucial to mitigate the development and spread of resistance.

Conclusion and Future Perspectives

Marbofloxacin is a highly effective fluoroquinolone with a favorable pharmacokinetic profile and demonstrated clinical efficacy against a broad range of common veterinary pathogens. Its high bioavailability and long elimination half-life in dogs and cats make it a valuable therapeutic option for various bacterial infections.

The significant lack of publicly available, peer-reviewed data on the in-vitro and in-vivo efficacy of this compound in veterinary medicine precludes a direct and meaningful comparison with marbofloxacin. For researchers and drug development professionals, this highlights a critical knowledge gap. Future research, including head-to-head comparative studies, would be necessary to objectively evaluate the relative merits of this compound within the veterinary fluoroquinolone class.

Until such data becomes available, the selection of a fluoroquinolone for veterinary use should be based on established efficacy and safety profiles, as well as the results of antimicrobial susceptibility testing to ensure responsible and effective treatment.

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  • Reddy, B. S., Kumari, K. N., Rao, V. V., Rayulu, V. C., & Sivajothi, S. (2014). Efficacy of Enrofloxacin in the Treatment of Recurrent Pyoderma in Dogs. Journal of Advanced Veterinary Research, 4(3), 108-112.
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  • Sumano, H., Gutierrez, L., & Ocampo, L. (2018). Pharmacokinetics of enrofloxacin HCl-2H2O (Enro-C) in dogs and pharmacokinetic/pharmacodynamic Monte Carlo simulations against Leptospira spp. BMC Veterinary Research, 14(1), 282.
  • Westropp, J. L., Sykes, J. E., Irom, S., Daniels, J. B., & Lappin, M. R. (2012). Evaluation of the efficacy and safety of high dose short duration enrofloxacin treatment regimen for uncomplicated urinary tract infections in dogs. Journal of Veterinary Internal Medicine, 26(3), 506-512.
  • VCA Animal Hospitals. (n.d.). Enrofloxacin. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the In Vitro and In Vivo Correlation of Ecenofloxacin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antibacterial agent Ecenofloxacin, exploring its performance both in laboratory settings (in vitro) and within living organisms (in vivo). Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data that supports the correlation between this compound's activity in controlled environments and its efficacy in preclinical models.

Introduction to this compound: A Novel Fluoroquinolone

This compound, also known by its developmental code CFC-222, is a novel fluoroquinolone antibiotic. Fluoroquinolones are a class of broad-spectrum antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By targeting these critical enzymes, this compound effectively halts bacterial proliferation, leading to cell death. The unique chemical structure of this compound, featuring a C-7 bicyclic amine moiety, has been designed to enhance its activity, particularly against Gram-positive bacteria, while retaining potent efficacy against Gram-negative pathogens.

Comparative In Vitro Activity of this compound

The in vitro activity of an antibiotic is a primary indicator of its potential therapeutic efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

The antibacterial spectrum of this compound has been evaluated against a wide range of clinical isolates and compared with other established fluoroquinolones such as ciprofloxacin, ofloxacin, and lomefloxacin. The following table summarizes the MIC90 values, representing the concentration required to inhibit 90% of the tested bacterial strains.

Bacterial SpeciesThis compound (CFC-222) MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Ofloxacin MIC90 (µg/mL)Lomefloxacin MIC90 (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Cipro-susceptible)0.2>12.5>12.5>12.5
Streptococcus pneumoniae0.21.561.563.13
Enterococcus faecalis0.393.133.136.25
Gram-Negative Bacteria
Escherichia coli0.10.0250.10.2
Klebsiella pneumoniae0.390.10.390.78
Pseudomonas aeruginosa6.251.566.256.25

Data synthesized from Kim et al., 1998.[1]

These in vitro data highlight that this compound demonstrates potent activity against Gram-positive bacteria, notably being more active than the comparators against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis[1]. Against Gram-negative Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae, its activity is comparable to ofloxacin but slightly less potent than ciprofloxacin[1].

Comparative In Vivo Efficacy of this compound

While in vitro data are crucial, the ultimate measure of an antibiotic's utility is its efficacy within a living organism. Murine systemic infection models are a standard preclinical tool to assess this. In these models, mice are infected with a lethal dose of bacteria and then treated with the antibiotic to determine its protective effect, often measured as the 50% effective dose (ED50). A lower ED50 indicates greater in vivo potency.

The in vivo efficacy of this compound administered orally has been compared to other fluoroquinolones in a mouse model of systemic infection.

Infecting OrganismThis compound (CFC-222) ED50 (mg/kg)Ciprofloxacin ED50 (mg/kg)Ofloxacin ED50 (mg/kg)Lomefloxacin ED50 (mg/kg)
Staphylococcus aureus Smith1.45.818.513.5
Streptococcus pyogenes ATCC 866813.9>100>100>100
Escherichia coli KC-12.11.93.34.8
Klebsiella pneumoniae ATCC 1003111.210.515.619.8
Pseudomonas aeruginosa MB4-1629.821.398.4112.3

Data synthesized from Kim et al., 1998.[1]

The in vivo results corroborate the in vitro findings. This compound demonstrated superior protective efficacy against infections caused by the Gram-positive pathogens Staphylococcus aureus and Streptococcus pyogenes when compared to ciprofloxacin, ofloxacin, and lomefloxacin[1]. Its efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae was comparable to that of ciprofloxacin[1].

The Bridge Between Lab and Life: In Vitro-In Vivo Correlation (IVIVC) of this compound

A strong in vitro-in vivo correlation (IVIVC) is a cornerstone of modern drug development, providing confidence that laboratory findings will translate into clinical success. For concentration-dependent antibiotics like fluoroquinolones, the key pharmacokinetic/pharmacodynamic (PK/PD) indices that predict efficacy are the ratio of the area under the plasma concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak plasma concentration to the MIC (Cmax/MIC).

While specific public domain data on the Cmax and AUC of this compound in mice is limited, the potent in vivo efficacy observed strongly suggests that the administered doses achieve the necessary PK/PD targets for bacterial eradication. The significantly lower ED50 values for this compound against Gram-positive pathogens, in conjunction with its low MICs for these organisms, point towards a favorable pharmacokinetic profile that leads to AUC/MIC and Cmax/MIC ratios sufficient for a robust therapeutic effect. The correlation is evident in the consistent performance of this compound against specific pathogens across both testing paradigms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

Murine Systemic Infection Model for In Vivo Efficacy

This protocol outlines a general procedure for evaluating antibiotic efficacy in a systemic infection model.

  • Animal Model: Use specific-pathogen-free ICR mice (or a similar strain), typically weighing 18-22 grams.

  • Bacterial Challenge Preparation: Grow the desired bacterial strain to the mid-logarithmic phase in a suitable broth. Wash and resuspend the bacterial cells in sterile saline or 5% hog gastric mucin to the desired challenge dose (e.g., 100 times the LD50).

  • Infection: Administer the bacterial suspension to the mice via intraperitoneal injection (typically 0.5 mL).

  • Antibiotic Administration: At a specified time post-infection (e.g., 1 hour), administer this compound and comparator antibiotics orally (p.o.) or via the desired route at various dose levels.

  • Observation: Monitor the mice for a period of 7 days, recording the number of survivors in each treatment group.

  • Data Analysis: Calculate the 50% effective dose (ED50) for each antibiotic using a statistical method such as the probit method.

Visualizing the Workflow and Concepts

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Isolate B Prepare 0.5 McFarland Inoculum Suspension A->B E Inoculate Plate with Bacterial Suspension B->E C This compound Stock Solution D Serial Dilutions in 96-Well Plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Workflow for In Vitro Susceptibility Testing.

In_Vivo_Workflow cluster_prep Preparation & Infection cluster_treatment Treatment cluster_observation Observation & Analysis A Prepare Bacterial Challenge Dose B Infect Mice via Intraperitoneal Injection A->B C Administer this compound (Varying Doses) B->C D Administer Comparator Antibiotics B->D E Control Group (Vehicle Only) B->E F Monitor Survival for 7 Days C->F D->F E->F G Calculate 50% Effective Dose (ED50) F->G

Caption: Workflow for In Vivo Efficacy Testing.

IVIVC_Concept cluster_invitro In Vitro Data cluster_pk Pharmacokinetics (PK) cluster_invivo In Vivo Data cluster_pkpd PK/PD Indices MIC MIC (Potency) PKPD AUC/MIC Cmax/MIC MIC->PKPD PK Drug Concentration in Body Over Time (Cmax, AUC) PK->PKPD Efficacy ED50 (Efficacy) PKPD->Efficacy Predicts

Caption: Conceptual Framework of IVIVC.

References

  • Kim, J. H., Choi, K. H., Kim, J. W., Lee, J. H., Choi, E. C., & Kim, B. K. (1997). In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone. Antimicrobial Agents and Chemotherapy, 41(10), 2157–2162. [Link]

  • Kim, J. H., Choi, K. H., Kim, J. W., Lee, J. H., Choi, E. C., & Kim, B. K. (1998). In-vitro and in-vivo antibacterial activity of CFC-222, a new fluoroquinolone. Journal of Antimicrobial Chemotherapy, 41(2), 223–229. [Link]

  • Jung, Y. H., Lee, K. S., Yeon, K. J., Kim, D. H., Kim, J. H., Lee, K. H., Kim, J. W., & Park, K. H. (1995). Pharmacokinetics of CFC-222 in animals. Drugs, 49 Suppl 2, 321–322. [Link]

  • Clinical and Laboratory Standards Institute. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th Edition. CLSI. [Link]

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Ecenofloxacin's Efficacy in Preclinical Animal Infection Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the preclinical validation of a novel antimicrobial agent is a critical hurdle. This guide provides an in-depth, objective comparison of Ecenofloxacin's (also known as Sitafloxacin) performance in established animal infection models, contextualized with other relevant fluoroquinolones. We will delve into the causality behind experimental design, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound: A Fourth-Generation Fluoroquinolone

This compound is a potent, fourth-generation fluoroquinolone antibiotic characterized by its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including many resistant strains, anaerobes, and atypical pathogens.[1][2][3] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] This dual-targeting capability is crucial for bacterial DNA replication, transcription, and repair.[7] Notably, this compound often demonstrates a balanced inhibition of both enzymes, which may contribute to its potent activity and potentially lower propensity for resistance development compared to predecessors that favor one enzyme over the other.[8]

Mechanism of Action: Dual Enzyme Inhibition

Fluoroquinolones form a complex with the bacterial DNA and the target enzyme (DNA gyrase or topoisomerase IV), trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to a cascade of events culminating in bacterial cell death.[5][9]

Fluoroquinolone_Mechanism cluster_bacteria Bacterial Cell DNA DNA Replication Replication DNA->Replication Gyrase Gyrase Gyrase->DNA TopoIV Topoisomerase IV TopoIV->DNA CellDeath Cell Death Replication->CellDeath This compound This compound This compound->Gyrase This compound->TopoIV Animal_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize 1. Animal Acclimatization Inoculum 2. Inoculum Preparation Acclimatize->Inoculum Infect 3. Infection Induction Inoculum->Infect Treat 4. Treatment Administration Infect->Treat Monitor 5. Monitoring & Endpoint Measurement Treat->Monitor Analyze 6. Data Analysis & Interpretation Monitor->Analyze

Caption: Generalized workflow for an in vivo animal infection model study.

Conclusion: The Preclinical Promise of this compound

The body of evidence from well-established animal infection models strongly supports the potent efficacy of this compound. It frequently demonstrates superiority over older fluoroquinolones, particularly against challenging pathogens such as S. pneumoniae and in complex infection scenarios like sepsis and cUTIs. [10][11]Its balanced dual-enzyme inhibition and robust in vivo activity, even against resistant strains, position it as a highly promising candidate for treating a wide range of bacterial infections. [1][10]Further research should continue to explore its efficacy against emerging multi-drug resistant organisms and in more complex, chronic infection models.

References

  • Title: Efficacy of Quinolones against Secondary Pneumococcal Pneumonia after Influenza Virus Infection in Mice Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound hydrochloride - Drug Targets, Indications, Patents Source: Synapse URL: [Link]

  • Title: Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome Source: MDPI URL: [Link]

  • Title: The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacodynamics of Levofloxacin and Ciprofloxacin in a Murine Pneumonia Model: Peak Concentration/MIC versus Area under the Curve/MIC Ratios Source: American Society for Microbiology (ASM) URL: [Link]

  • Title: FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies Source: WCG Clinical URL: [Link]

  • Title: Efficacy of a New Fluoroquinolone, JNJ-Q2, in Murine Models of Staphylococcus aureus and Streptococcus pneumoniae Skin, Respiratory, and Systemic Infections Source: American Society for Microbiology (ASM) URL: [Link]

  • Title: Comparative in vitro and in vivo antimicrobial activities of sitafloxacin, gatifloxacin and moxifloxacin against Mycobacterium avium Source: PubMed URL: [Link]

  • Title: Activity of sitafloxacin against extracellular and intracellular Staphylococcus aureus in vitro and in vivo: comparison with levofloxacin and moxifloxacin Source: PubMed URL: [Link]

  • Title: In vitro and in vivo antibacterial activity of sitafloxacin Source: ResearchGate URL: [Link]

  • Title: Standardizing testing methods can lead to a better picture of antibiotic resistance in animals Source: College of Public Health News URL: [Link]

  • Title: Second Revision of FDA Guidance Microbiology Data for Systemic Antibacterial Drugs Source: ECA Academy URL: [Link]

  • Title: A randomized controlled trial (volunteer study) of sitafloxacin, enoxacin, levofloxacin and sparfloxacin phototoxicity Source: PubMed URL: [Link]

  • Title: FDA Publishes Antibacterial Drug Development Guidance Source: BioPharm International URL: [Link]

  • Title: ENROFLOXACIN Source: Ataman Kimya URL: [Link]

  • Title: Format and Content of the Microbiology Section of an Application Source: FDA URL: [Link]

  • Title: Antibacterial Mechanisms and Clinical Impact of Sitafloxacin Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Methodology Source: University of Rochester Medical Center URL: [Link]

  • Title: Antibacterial Mechanisms and Clinical Impact of Sitafloxacin Source: MDPI URL: [Link]

  • Title: Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin Source: National Institutes of Health (NIH) URL: [Link]

  • Title: FDA finalizes guidance on development of antimicrobial tests Source: MedTech Dive URL: [Link]

  • Title: Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? Source: PubMed Central URL: [Link]

  • Title: Methodology for laboratory-based antimicrobial resistance surveillance in animals Source: Veterinary World URL: [Link]

  • Title: Sitafloxacin: in bacterial infections Source: PubMed URL: [Link]

  • Title: FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development Source: PubMed Central URL: [Link]

  • Title: Antibiotic Sensitivity Testing in Veterinary Microbiology for Aquatic Animals Source: rapidmicrobiology URL: [Link]

  • Title: CLSI: Clinical & Laboratory Standards Institute Source: CLSI URL: [Link]

  • Title: Possible relationship between phototoxicity and photodegradation of sitafloxacin, a quinolone antibacterial agent, in the auricular skin of albino mice Source: PubMed URL: [Link]

  • Title: CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Source: CHAIN Network URL: [Link]

  • Title: Antibacterial Mechanisms and Clinical Impact of Sitafloxacin Source: Semantic Scholar URL: [Link]

  • Title: A Review of Enrofloxacin for Veterinary Use Source: Scirp.org URL: [Link]

  • Title: Efficacy of enrofloxacin in a mouse model of sepsis Source: PubMed URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: CLSI URL: [Link]

  • Title: Efficacy of Enrofloxacin in a Mouse Model of Sepsis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: Journal of Clinical Microbiology URL: [Link]

  • Title: Sitafloxacin pharmacokinetics/pharmacodynamics against multidrug-resistant bacteria in a dynamic urinary tract infection in vitro model Source: PubMed URL: [Link]

  • Title: Enrofloxacin: pharmacokinetics and metabolism in domestic animal species Source: PubMed URL: [Link]

  • Title: An update on the efficacy of ciprofloxacin in animal models of infection Source: PubMed URL: [Link]

  • Title: Efficacy and Safety of Sitafloxacin in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials Source: National Institutes of Health (NIH) URL: [Link]

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A Comparative Guide to the Pharmacokinetics of Ecenofloxacin and Its Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of Ecenofloxacin and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the experimental rationale and presenting a clear, comparative analysis supported by experimental evidence.

Introduction to this compound: A Fluoroquinolone of Veterinary and Potential Human Interest

This compound, chemically known as 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a synthetic fluoroquinolone antibiotic.[1][2][3] It is widely recognized in veterinary medicine as Enrofloxacin, where it is utilized for its broad-spectrum bactericidal activity against a variety of pathogens.[4] The interest in this compound extends to human pharmaceutical research, with preclinical studies investigating its potential applications.[3]

The efficacy and safety of any therapeutic agent are intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. For this compound, this profile is further nuanced by its biotransformation into active metabolites, most notably Ciprofloxacin. This guide will dissect these pharmacokinetic characteristics, offering a comparative analysis essential for informed research and development.

Metabolic Pathways of this compound

The primary metabolic transformation of this compound in the body is N-deethylation, which results in the formation of Ciprofloxacin, a potent antibiotic in its own right.[1][5] This metabolic conversion is a critical aspect of this compound's overall therapeutic effect. Beyond this primary pathway, other minor metabolites have been identified, including desethylene-enrofloxacin, enrofloxacin N-oxide, and N-acetylciprofloxacin.[6] The formation of these metabolites can be influenced by the metabolic systems of different species and the specific microbial environments.

Below is a diagram illustrating the principal metabolic pathways of this compound.

Ecenofloxacin_Metabolism This compound This compound Ciprofloxacin Ciprofloxacin (Active Metabolite) This compound->Ciprofloxacin N-deethylation (Primary Pathway) Desethylene_enrofloxacin Desethylene-enrofloxacin This compound->Desethylene_enrofloxacin Minor Pathway Enrofloxacin_N_oxide Enrofloxacin N-oxide This compound->Enrofloxacin_N_oxide Minor Pathway N_acetylciprofloxacin N-acetylciprofloxacin Ciprofloxacin->N_acetylciprofloxacin Acetylation

Caption: Principal metabolic pathways of this compound.

Comparative Pharmacokinetic Parameters

A comprehensive understanding of a drug's behavior necessitates a detailed examination of its key pharmacokinetic parameters. The following tables provide a comparative summary of these parameters for this compound and its primary metabolite, Ciprofloxacin, compiled from various studies. It is important to note that pharmacokinetic parameters can vary significantly depending on the species, route of administration, and analytical methodology.

Table 1: Pharmacokinetic Parameters of this compound (Enrofloxacin) in Various Species
SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
HumanOral~0.015~0.001~2.0--Occupational exposure study
DogIV5---2.4[7]
DogOral5~1.4~1.0-2.08.74.1[8]
CatSC5~1.5~1.0-~6.0[9]
PigIV2.5---9.64[10]
PigIM2.51.171.81-12.06[10]
GoatIV5---3.93[11]
GoatIM5---3.10[11]
GoatOral5---2.94[11]
Table 2: Pharmacokinetic Parameters of Ciprofloxacin (as a metabolite of this compound)
SpeciesThis compound RouteThis compound Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
HumanOral~0.015~0.0002~4.0-Occupational exposure study
DogIV50.22.2-[7]
DogOral50.23.6-[7]
PigIM2.5---[10]
GoatIV5---[11]
Table 3: Comparative Pharmacokinetics of Oral Fluoroquinolones in Healthy Human Volunteers
FluoroquinoloneDose (mg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Ciprofloxacin5001.5 ± 0.40.8 ± 0.35.8 ± 1.2~3-5[12]
Levofloxacin5006.1 ± 1.30.8 ± 0.4-~6-8[12]
Moxifloxacin4004.3 ± 1.61.0 ± 0.719.7 ± 2.67~12[12]
Gatifloxacin4003.4 ± 0.71.5 ± 0.6-~7-14[12]

Experimental Protocols: A Closer Look at the Methodology

The integrity of pharmacokinetic data is contingent upon robust and well-validated analytical methods. The following section details a typical experimental workflow for the analysis of this compound and its metabolites in biological matrices, emphasizing the rationale behind key procedural steps.

Workflow for Quantification of this compound and Metabolites in Plasma

Pharmacokinetic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample_Collection 1. Plasma Sample Collection (e.g., in heparinized tubes) Protein_Precipitation 2. Protein Precipitation (e.g., with acetonitrile or perchloric acid) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation (to pellet precipitated proteins) Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 5. Evaporation to Dryness (under nitrogen stream) Supernatant_Transfer->Evaporation Reconstitution 6. Reconstitution (in mobile phase) Evaporation->Reconstitution HPLC_MSMS 7. HPLC-MS/MS Analysis (or HPLC with Fluorescence Detection) Reconstitution->HPLC_MSMS Data_Analysis 8. Data Analysis (Pharmacokinetic Modeling) HPLC_MSMS->Data_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Step-by-Step Methodology and Rationale
  • Plasma Sample Collection: Blood samples are typically collected in tubes containing an anticoagulant like heparin to prevent clotting and allow for the separation of plasma. The timing of sample collection is critical and is dictated by the study design to capture the absorption, distribution, and elimination phases of the drug.

  • Protein Precipitation: This is a crucial step to remove high-abundance proteins from the plasma that can interfere with the analysis and damage the analytical column.[13] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in the solution.[14] The choice of precipitating agent is guided by the solubility of the target analytes and the need to minimize matrix effects.

  • Centrifugation: High-speed centrifugation effectively separates the solid protein pellet from the liquid supernatant containing the drug and its metabolites. This ensures a clean extract for subsequent analysis.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new tube, leaving the protein pellet behind. This step must be performed with precision to avoid disturbing the pellet and re-introducing interfering substances.

  • Evaporation to Dryness: The solvent from the supernatant is evaporated, often under a gentle stream of nitrogen gas. This step concentrates the analytes, thereby increasing the sensitivity of the assay. Nitrogen is used as it is an inert gas that prevents the oxidation of the analytes during the drying process.[15]

  • Reconstitution: The dried residue is redissolved in a small, precise volume of the mobile phase used for the chromatographic analysis.[15] This ensures that the sample is in a solvent compatible with the analytical system, leading to better peak shapes and reproducible results.

  • HPLC-MS/MS Analysis: High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is the gold standard for the quantification of drugs and metabolites in biological fluids due to its high sensitivity and selectivity.[14]

    • Causality in Method Development:

      • Column Choice: A reversed-phase C18 column is frequently used for the separation of fluoroquinolones, as it effectively retains these moderately polar compounds.[16]

      • Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often with a pH modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with different polarities.[14]

      • Detection: Fluorescence detection can also be used for fluoroquinolones as they are naturally fluorescent, offering good sensitivity.[16] However, MS/MS provides superior selectivity and structural information, making it ideal for complex biological matrices.

  • Data Analysis: The data obtained from the analytical instrument is used to construct a concentration-time curve. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are then calculated using specialized software and appropriate pharmacokinetic models (e.g., non-compartmental or compartmental analysis).

Comparative Analysis and Discussion

The pharmacokinetic data reveals several key points for consideration by researchers and drug development professionals:

  • Metabolism to an Active Compound: The significant conversion of this compound to Ciprofloxacin is a crucial factor in its overall antibacterial efficacy. When evaluating the in vivo activity of this compound, it is imperative to consider the combined exposure to both the parent drug and its active metabolite.

  • Interspecies Variability: The pharmacokinetic parameters of this compound and Ciprofloxacin exhibit considerable variation across different species. This highlights the importance of conducting species-specific pharmacokinetic studies and exercising caution when extrapolating data from animal models to humans.

  • Comparison with Other Fluoroquinolones: In humans, newer generation fluoroquinolones like Levofloxacin and Moxifloxacin generally exhibit higher peak plasma concentrations (Cmax) and longer elimination half-lives (t½) compared to Ciprofloxacin.[12] This can have implications for dosing frequency and the ability to achieve and maintain therapeutic concentrations.

  • Route of Administration: The route of administration significantly impacts the pharmacokinetic profile of this compound. Intravenous administration typically results in immediate and complete bioavailability, while oral and intramuscular routes involve an absorption phase that influences Tmax and Cmax.[7][11]

Conclusion

This guide provides a comprehensive comparative analysis of the pharmacokinetics of this compound and its metabolites, grounded in experimental data and methodological rationale. For researchers and drug development professionals, a thorough understanding of these pharmacokinetic principles is fundamental to designing effective preclinical and clinical studies, optimizing dosing regimens, and ultimately, advancing the therapeutic potential of this important fluoroquinolone antibiotic. The provided data and protocols serve as a valuable resource for these endeavors, emphasizing the importance of a data-driven and mechanistically informed approach to drug development.

References

  • Borker, K., Lode, H., Höffken, G., Prinzing, C., Glatzel, P., & Wiley, R. (1986). Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids. Journal of Clinical Chemistry and Clinical Biochemistry, 24(5), 325–331. [Link]

  • Lode, H., Borner, K., & Koeppe, P. (2000). Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 44(7), 1891–1897. [Link]

  • The Pharma Innovation. (2022). Disposition kinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous, intramuscular and oral administration of enrofloxacin in goats. The Pharma Innovation Journal, 11(8), 1-7. [Link]

  • Parshikov, I. A., Freeman, J. P., Lay, J. O., Beger, R. D., Williams, A. J., & Sutherland, J. B. (2000). Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus. Applied and Environmental Microbiology, 66(6), 2664–2667. [Link]

  • Wetzstein, H. G., Schmeer, N., & Karl, W. (1997). Microbial transformations of antimicrobial quinolones and related drugs. Chemical Reviews, 97(8), 3377-3404. [Link]

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Safety Operating Guide

Essential Safety and Handling Protocols for Ecenofloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, experience-driven safety and logistical information for the handling and disposal of Ecenofloxacin, a fluoroquinolone antibiotic. As active pharmaceutical ingredients (APIs), fluoroquinolones necessitate rigorous safety protocols to mitigate risks of occupational exposure and ensure a safe laboratory environment.[1][2][3][4] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Understanding the Risks: The Rationale for Stringent PPE

This compound, as a member of the fluoroquinolone class, is a potent, biologically active molecule. The primary risks associated with handling such compounds in a research setting include inhalation of aerosolized particles, dermal absorption, and accidental ingestion.[5] Occupational exposure to antibiotics can lead to unforeseen health effects and the development of antibiotic resistance. Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.

A thorough risk assessment should be conducted before any new procedure involving this compound to determine the appropriate level of containment and personal protection.[6][7] This assessment should consider the quantity of the substance being handled, the potential for aerosol generation, and the specific manipulations being performed.

Core Personal Protective Equipment (PPE) for this compound
Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Activities (e.g., handling sealed containers, preparing dilute solutions in a ventilated hood)ANSI Z87.1-compliant safety glasses with side shields.[6]Single pair of nitrile gloves.Standard laboratory coat.[6]Generally not required if handled in a certified chemical fume hood.
Moderate-Risk Activities (e.g., weighing powdered this compound, preparing stock solutions)Chemical splash goggles.[6] A face shield worn over goggles is recommended if there is a significant splash risk.[6][19]Double-gloving with nitrile gloves is recommended.[6]A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn over a lab coat.[7]A NIOSH-approved N95 respirator or higher is recommended, especially when handling powders outside of a containment device.[6][20]
High-Risk Activities (e.g., large-scale manipulations, procedures with a high likelihood of aerosolization)A full-face respirator or a powered air-purifying respirator (PAPR) may be necessary based on the risk assessment.[20][21]Chemical-resistant gloves (e.g., thicker nitrile or neoprene) with extended cuffs, with double-gloving.A chemical-resistant disposable suit or gown.[21]A full-face respirator or PAPR is highly recommended.[20][21]
Spill Cleanup Chemical splash goggles and a face shield.[6]Heavy-duty, chemical-resistant gloves.A chemical-resistant disposable suit or gown.A NIOSH-approved respirator with particulate filters (N100 or P100) or a PAPR.
Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown: Fully cover your torso from neck to knees, arms to the end of your wrists, and wrap it around your back. Fasten in the back at the neck and waist.[21]

  • Mask or Respirator: Secure ties or elastic bands at the middle of your head and neck. Fit the flexible band to your nose bridge. Fit-check the respirator.[21]

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.[21]

  • Gloves: Extend gloves to cover the cuff of the gown.[21]

Doffing Sequence (to be performed in a designated area):

  • Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Goggles or Face Shield: Remove from the back by lifting the headband or earpieces.

  • Gown: Unfasten the ties. Peel the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it and fold or roll it into a bundle.

  • Mask or Respirator: Untie the bottom, then the top tie, and remove without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[20]

Operational Plan: Spill Management

In the event of a spill, immediate and correct action is critical to contain the contamination and protect personnel.

Immediate Actions:

  • Alert: Immediately notify others in the vicinity.[6]

  • Evacuate: If the spill is large or the substance is aerosolized, evacuate the immediate area.

  • Secure: Restrict access to the spill area.

Cleanup Procedure for Small Spills (less than 5g or 50mL of low concentration solution):

  • Don the appropriate PPE for spill cleanup (see table above).

  • Gently cover the spill with absorbent pads or granules to prevent further spread.

  • For powdered spills, carefully dampen the absorbent material with water to avoid raising dust.

  • Working from the outside in, collect the absorbent material using a scoop or other dedicated utensils and place it into a labeled, sealable hazardous waste container.

  • Clean the spill area with a suitable detergent and water, then decontaminate with a 10% bleach solution, followed by a final rinse with water.

  • All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Step-by-Step Workflow

Improper disposal of antibiotics can have severe environmental consequences, including the development of antibiotic-resistant bacteria.[22][23] All this compound waste, including contaminated labware, PPE, and solutions, must be treated as hazardous chemical waste.[22]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, separate this compound waste from other laboratory waste streams. This includes grossly contaminated items such as pipette tips, tubes, and gloves.

  • Containment: Place solid waste into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. Liquid waste should be collected in a compatible, sealed, and labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

  • Storage: Store the waste container in a designated, secure satellite accumulation area away from general lab traffic.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour this compound solutions down the drain.[23] Most pharmaceutical waste is disposed of via high-temperature incineration by a licensed facility.[23][24]

Diagram: this compound Waste Disposal Workflow

cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A This compound Use (e.g., weighing, solution prep) B Solid Waste (Contaminated PPE, labware) A->B  Solid  Waste C Liquid Waste (Unused solutions, rinsates) A->C  Liquid  Waste D Labeled, sealed hazardous solid waste container B->D E Labeled, sealed hazardous liquid waste container C->E F Secure Satellite Accumulation Area D->F E->F G EHS Pickup & Transport F->G H Licensed High-Temperature Incineration Facility G->H

Caption: Workflow for the safe disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.